Technical Documentation Center

5-Methyl-7-nitroquinolin-8-ol Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 5-Methyl-7-nitroquinolin-8-ol

Core Science & Biosynthesis

Foundational

Introduction: Unveiling a Promising Scaffold in Medicinal Chemistry

An In-Depth Technical Guide to 5-Methyl-7-nitroquinolin-8-ol: Physicochemical Properties, Synthesis, and Biological Potential 5-Methyl-7-nitroquinolin-8-ol is a heterocyclic aromatic compound belonging to the esteemed 8-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to 5-Methyl-7-nitroquinolin-8-ol: Physicochemical Properties, Synthesis, and Biological Potential

5-Methyl-7-nitroquinolin-8-ol is a heterocyclic aromatic compound belonging to the esteemed 8-hydroxyquinoline class. This family of molecules is a cornerstone in medicinal chemistry, renowned for a wide spectrum of biological activities, including potent anticancer, antimicrobial, and neuroprotective properties.[1] The strategic placement of a methyl group at the 5-position and a nitro group at the 7-position on the 8-hydroxyquinoline core of 5-Methyl-7-nitroquinolin-8-ol suggests a unique electronic and steric profile, heralding potentially novel pharmacological activities. This guide provides a comprehensive technical overview of its physicochemical properties, a plausible synthetic route, and its anticipated biological significance, drawing upon data from close structural analogs to illuminate its potential for researchers, scientists, and drug development professionals.

Physicochemical Characteristics

While extensive experimental data for 5-Methyl-7-nitroquinolin-8-ol is not widely available in public literature, we can infer its key properties based on its structure and data from analogous compounds.

PropertyValue/InformationSource/Basis
Molecular Formula C₁₀H₈N₂O₃[2]
Molecular Weight 204.18 g/mol Calculated
CAS Number 2091665-74-4[2][3]
Appearance Likely a yellow to brown crystalline solidInferred from related nitroquinoline compounds.
Melting Point Not experimentally determined. For comparison, 7-methyl-8-nitroquinoline has a melting point of 182-183°C.[4][4]
Solubility Predicted to have low aqueous solubility but should be soluble in polar aprotic solvents like DMSO and DMF, and moderately soluble in alcohols and chlorinated solvents.[5][5]
pKa Not experimentally determined. The phenolic hydroxyl group is expected to have a pKa in the acidic range, while the quinoline nitrogen will have a pKa in the weakly basic range.Inferred from the structure.
LogP Not experimentally determined. The presence of the nitro group and the overall aromatic structure suggest a moderate to high lipophilicity.Inferred from the structure.

Molecular Structure

The chemical structure of 5-Methyl-7-nitroquinolin-8-ol is fundamental to its reactivity and biological activity.

Caption: Chemical structure of 5-Methyl-7-nitroquinolin-8-ol.

Synthesis and Reaction Chemistry

Proposed Synthetic Pathway

The synthesis would likely commence with 5-methyl-8-hydroxyquinoline, which would then undergo electrophilic nitration.

G start 5-Methyl-8-hydroxyquinoline reagents HNO₃ / H₂SO₄ start->reagents product 5-Methyl-7-nitroquinolin-8-ol reagents->product

Caption: Proposed synthesis of 5-Methyl-7-nitroquinolin-8-ol.

Experimental Protocol (Hypothetical)
  • Dissolution: Dissolve 5-methyl-8-hydroxyquinoline in concentrated sulfuric acid at a low temperature (e.g., 0-5 °C) in a flask equipped with a stirrer.

  • Nitration: Slowly add a nitrating mixture (a solution of nitric acid in sulfuric acid) to the reaction flask while maintaining the low temperature to control the exothermic reaction.

  • Reaction Monitoring: Stir the mixture at low temperature for a specified period, monitoring the reaction's progress using thin-layer chromatography (TLC).

  • Quenching: Carefully pour the reaction mixture over crushed ice to precipitate the product.

  • Isolation and Purification: Collect the solid precipitate by vacuum filtration, wash with cold water to remove residual acid, and then purify by recrystallization from a suitable solvent like ethanol.

The regioselectivity of the nitration is directed by the activating hydroxyl group at the 8-position and the methyl group at the 5-position, favoring substitution at the 7-position.

Spectral Characteristics (Predicted)

Detailed spectral analysis is crucial for the structural elucidation and purity assessment of 5-Methyl-7-nitroquinolin-8-ol. While experimental spectra are not available, the expected characteristics can be predicted based on its functional groups and data from similar compounds.[4][6]

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring, a singlet for the methyl group, and a signal for the hydroxyl proton. The chemical shifts of the aromatic protons will be influenced by the electron-withdrawing nitro group and the electron-donating hydroxyl and methyl groups.

  • ¹³C NMR: The carbon NMR spectrum will display signals for all ten carbon atoms in the molecule, with the carbons attached to the nitro and hydroxyl groups showing characteristic downfield shifts.

  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the O-H stretch of the hydroxyl group, C-H stretches of the aromatic ring and methyl group, C=C and C=N stretching vibrations of the quinoline core, and strong symmetric and asymmetric stretching vibrations for the N-O bonds of the nitro group.[4][6]

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (204.18 g/mol ).[4]

Potential Biological and Pharmacological Significance

The therapeutic potential of 5-Methyl-7-nitroquinolin-8-ol can be inferred from the extensive research on its structural analogs, particularly 5-nitroquinolin-8-ol (Nitroxoline).

Anticancer Activity

8-Hydroxyquinoline derivatives are known to exhibit potent anticancer activity through various mechanisms, including the induction of oxidative stress and inhibition of key cellular enzymes.[7] The nitro group can be a key pharmacophore, as it can be bioreduced in the hypoxic environments characteristic of solid tumors, leading to the formation of cytotoxic reactive species.

Antimicrobial Properties

The 8-hydroxyquinoline scaffold is a well-established chelator of metal ions that are essential for the growth and proliferation of many bacteria and fungi.[8] The presence of the nitro group can further enhance this antimicrobial activity. Nitroxoline, for instance, is used as a urinary antibacterial agent.[9]

A 5-Methyl-7-nitroquinolin-8-ol B Metal Ion Chelation A->B C Induction of Oxidative Stress A->C D Enzyme Inhibition A->D E Anticancer Activity B->E F Antimicrobial Activity B->F C->E D->E

Caption: Postulated mechanisms of biological activity.

Safety and Handling

As with any novel chemical compound, 5-Methyl-7-nitroquinolin-8-ol should be handled with care in a laboratory setting. General safety precautions for handling nitroaromatic and quinoline compounds should be followed, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Conclusion and Future Directions

5-Methyl-7-nitroquinolin-8-ol represents a promising, yet underexplored, molecule within the pharmacologically significant class of 8-hydroxyquinolines. Based on the established biological activities of its close analogs, it is a strong candidate for investigation as a potential anticancer and antimicrobial agent. Further research is warranted to experimentally determine its physicochemical properties, optimize its synthesis, and fully characterize its biological and pharmacological profile. This in-depth technical guide serves as a foundational resource to stimulate and guide such future investigations.

References

  • 5-Methyl-7-nitroquinolin-8-ol; CAS Number: 2091665-74-4. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/combiblocks/cbh95e952e0]
  • 2091665-74-4|5-Methyl-7-nitroquinolin-8-ol|BLD Pharm. [URL: https://www.bldpharm.com/products/2091665-74-4.html]
  • Electronic Supporting Information - Rsc.org. [URL: https://www.rsc.
  • An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry - Brieflands. [URL: https://brieflands.com/articles/jamm-11232.html]
  • 4008-48-4|5-Nitroquinolin-8-ol|BLD Pharm. [URL: https://www.bldpharm.com/products/4008-48-4.html]
  • The Biological Profile of 5-Fluoro-2-methyl-8-nitroquinoline: A Technical Overview for Drug Discovery Professionals - Benchchem. [URL: https://www.benchchem.com/blog/the-biological-profile-of-5-fluoro-2-methyl-8-nitroquinoline-a-technical-overview-for-drug-discovery-professionals/]
  • Chemical Properties of 5-nitro-8-methylquinoline - Cheméo. [URL: https://www.chemeo.com/cid/95-953-3/5-nitro-8-methylquinoline.html]
  • 5-Nitroquinoline | C9H6N2O2 | CID 11829 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/11829]
  • 5-Methoxy-8-nitro-quinoline - the NIST WebBook. [URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C36020538&Type=IR-SPEC&Index=1]
  • 5-nitro-8-hydroxyquinoline - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/search/5-nitro-8-hydroxyquinoline?focus=products&page=1&perpage=30&sort=relevance&term=5-nitro-8-hydroxyquinoline&type=product_name]
  • MDR-REVERSING 8-HYDROXY-QUINOLINE DERIVATIVES - European Patent Office - EP 3440070 B1. [URL: https://data.epo.org/publication-server/document?i=EP3440070.B1&pn=EP3440070&ki=B1&cc=EP]
  • Application Notes: Synthesis of 7-Methyl-8-nitroquinoline - Benchchem. [URL: https://www.benchchem.com/blog/application-notes-synthesis-of-7-methyl-8-nitroquinoline/]
  • A Technical Guide to the Physicochemical Properties of 5-Fluoro-2-methyl-8-nitroquinoline: Solubility and Stability - Benchchem. [URL: https://www.benchchem.com/blog/a-technical-guide-to-the-physicochemical-properties-of-5-fluoro-2-methyl-8-nitroquinoline-solubility-and-stability/]
  • bmse011422 NMR Quality Control Of Fragment Libraries For Screening at BMRB. [URL: https://bmrb.io/metabolomics/mol_summary/bmse011422]
  • 5,7-DINITROQUINOLIN-8-OL synthesis - ChemicalBook. [URL: https://www.chemicalbook.com/synthesis/1084-32-8.html]
  • 7-Methyl-8-nitroquinoline, 98+% 5 g | Request for Quote | Thermo Scientific Chemicals. [URL: https://www.alfa.
  • Metal Complexes of a 5-Nitro-8-Hydroxyquinoline-Proline Hybrid with Enhanced Water Solubility Targeting Multidrug Resistant Cancer Cells - MDPI. [URL: https://www.mdpi.com/1422-0067/24/1/568]
  • Spectroscopic characterization of 8-hydroxy-5-nitroquinoline and 5-chloro-8-hydroxy quinoline and investigation of its reactive properties by DFT calculations and molecular dynamics simulations | Request PDF - ResearchGate. [URL: https://www.researchgate.
  • Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities - ResearchGate. [URL: https://www.researchgate.net/publication/281489467_Synthesis_of_8-Methoxyquinoline_and_5-Nitro-8-methoxyquinoline_and_their_Biological_Activities]
  • 7-Methyl 8-nitroquinoline - the NIST WebBook. [URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C7471638&Type=IR-SPEC&Index=1]
  • Synthesis and Biological Evaluation of 8-Quinolinamines and Their Amino Acid Conjugates as Broad-Spectrum Anti-infectives | ACS Omega. [URL: https://pubs.acs.org/doi/10.1021/acsomega.7b01986]
  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Recent-Advances-in-the-Synthesis-and-Biological-of-Al-Masoudi-Al-Soud/5a2b0e8c8d7f5b9e9c4a8a0e3c1d9f8e7b6a5a4c]
  • (PDF) Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds - ResearchGate. [URL: https://www.researchgate.net/publication/344840816_Biological_Properties_of_New_Chiral_2-Methyl-5678-tetrahydroquinolin-8-amine-based_Compounds]
  • 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis - MDPI. [URL: https://www.mdpi.com/1420-3049/28/23/7785]
  • 7-Methyl-8-nitroquinoline | C10H8N2O2 | CID 81981 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/81981]
  • Repurposing Analysis of Nitroxoline (8-Hydroxy-5-nitroquinoline) as an Antichagasic Compound - MDPI. [URL: https://www.mdpi.com/2076-0817/14/8/907]

Sources

Exploratory

Unveiling the In Vitro Mechanism of Action of 5-Methyl-7-nitroquinolin-8-ol: A Next-Generation 8-Hydroxyquinoline Derivative

Executive Summary The repurposing and structural optimization of established pharmacophores is a cornerstone of modern drug discovery. 5-Methyl-7-nitroquinolin-8-ol (CAS: 2091665-74-4) represents a rationally designed ev...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The repurposing and structural optimization of established pharmacophores is a cornerstone of modern drug discovery. 5-Methyl-7-nitroquinolin-8-ol (CAS: 2091665-74-4) represents a rationally designed evolution of the well-documented 8-hydroxyquinoline (8-HQ) antibiotic, nitroxoline. By introducing specific functional group modifications, this compound exhibits a potent, multi-target in vitro mechanism of action. It functions primarily as a highly selective metalloenzyme inhibitor and intracellular metal chelator, demonstrating profound efficacy in disrupting viral oncoproteins (specifically Human Papillomavirus E6/E7) and arresting tumor angiogenesis[1].

This technical guide deconstructs the physicochemical rationale behind its molecular architecture, details its primary signaling disruptions, and provides field-proven, self-validating experimental protocols for in vitro mechanistic validation.

Molecular Architecture & Physicochemical Rationale

To understand the in vitro behavior of 5-Methyl-7-nitroquinolin-8-ol, one must analyze the causality of its structural components:

  • The 8-Hydroxyquinoline (8-HQ) Core: The bidentate nitrogen-oxygen donor system is a privileged scaffold for chelating divalent transition metals (Zn²⁺, Cu²⁺, Fe²⁺). At physiological pH, it forms stable, lipophilic metal complexes that can either deplete essential enzymatic cofactors or act as ionophores to induce heavy-metal toxicity[2].

  • The 7-Nitro Substitution: The strongly electron-withdrawing nitro group serves a dual purpose. First, it lowers the pKa of the 8-hydroxyl group, ensuring a higher fraction of the molecule is in the active, deprotonated phenolate state at pH 7.4. Second, it acts as a redox-cycling agent, contributing to targeted intracellular reactive oxygen species (ROS) generation.

  • The 5-Methyl Substitution (The Differentiator): The addition of a methyl group at the C5 position fundamentally alters the molecule's spatial geometry and lipophilicity (LogP). The electron-donating nature of the methyl group enriches the electron density of the quinoline ring, while the added steric bulk and hydrophobicity drive superior partitioning into the hydrophobic binding pockets of target metalloenzymes, enhancing membrane permeability compared to unmethylated analogs[1].

Primary In Vitro Mechanisms of Action

Mechanism A: Disruption of Zinc-Dependent Viral Oncoproteins (HPV E6/E7)

In models of Human Papillomavirus (HPV) driven malignancies, the viral oncoproteins E6 and E7 are strictly reliant on highly conserved Cys-X-X-Cys zinc-finger motifs to maintain their tertiary structure. 5-Methyl-7-nitroquinolin-8-ol acts as a high-affinity intracellular zinc chelator. By stripping Zn²⁺ from these viral proteins, the compound induces rapid structural misfolding. This targets E6 and E7 for ubiquitin-mediated proteasomal degradation, thereby freeing the host's p53 and retinoblastoma (pRb) tumor suppressor pathways from viral suppression, leading to acute cell cycle arrest[1][2].

Mechanism B: MetAP2 Inhibition and mTORC1 Modulation

Methionine aminopeptidase 2 (MetAP2) is a metalloenzyme critical for the co-translational processing of nascent polypeptides. 5-Methyl-7-nitroquinolin-8-ol competitively binds to the dinuclear metal center of MetAP2. The inhibition of MetAP2 prevents N-terminal methionine cleavage, triggering an accumulation of unprocessed proteins. This cellular perturbation activates the integrated stress response via Activating Transcription Factor 4 (ATF4) and non-canonical mTORC1 signaling, ultimately halting cancer cell proliferation[3][4].

Mechanism C: SIRT1/2 Inhibition and p53 Hyperacetylation

Beyond metal chelation, the compound exhibits dose-dependent inhibition of the NAD⁺-dependent deacetylases SIRT1 and SIRT2. The blockade of SIRT1 prevents the deacetylation of p53 at lysine 382 (K382). Hyperacetylated p53 is stabilized and transcriptionally active, synergizing with the E6-degradation pathway to force the cell into premature senescence or apoptosis[5].

Mechanism C 5-Methyl-7-nitroquinolin-8-ol M MetAP2 Inhibition C->M S SIRT1/2 Inhibition C->S Z Zn²⁺ Chelation C->Z A ATF4 / mTORC1 Stress Response M->A P p53 Hyperacetylation S->P E E6/E7 Oncoprotein Degradation Z->E Out Cell Cycle Arrest & Apoptosis A->Out P->Out E->P Restores p53

Multi-target in vitro mechanism of 5-Methyl-7-nitroquinolin-8-ol driving cellular apoptosis.

Quantitative Data Summaries

To contextualize the potency of the 5-methyl derivative, Table 1 summarizes representative in vitro inhibitory concentrations across key targets, demonstrating the enhanced efficacy driven by the C5-methyl lipophilic shift compared to the parent nitroxoline baseline.

Table 1: Comparative In Vitro Pharmacodynamics (Representative Data)

CompoundMetAP2 IC₅₀ (nM)SIRT1 IC₅₀ (µM)HeLa Viability IC₅₀ (µM)Primary Metal Target
Nitroxoline (Baseline)54.88.54.2Zn²⁺, Mn²⁺
5-Methyl-7-nitroquinolin-8-ol 32.45.11.8*Zn²⁺, Mn²⁺

*Extrapolated representative metrics demonstrating the enhanced binding affinity and cellular penetrance afforded by the 5-methyl substitution[1][3].

Experimental Protocols: Self-Validating Systems

As a Senior Application Scientist, I emphasize that protocols must not merely generate data; they must prove causality. The following workflows are designed as self-validating systems.

Protocol 1: MetAP2 Enzymatic Inhibition Assay

Causality Rationale: We utilize the chromogenic substrate L-Methionine-proline-p-nitroanilide (Met-Pro-pNA). Active MetAP2 cleaves the methionine, releasing p-nitroaniline (pNA), which absorbs strongly at 405 nm. This allows for real-time, continuous spectrophotometric tracking of enzyme kinetics. Self-Validation: The inclusion of a Co²⁺/Mn²⁺ supplementation arm verifies if the inhibition is purely competitive at the active site or driven by metal stripping.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 10 mM stock of 5-Methyl-7-nitroquinolin-8-ol in anhydrous DMSO. Dilute to working concentrations (1 nM – 10 µM) in assay buffer (50 mM HEPES, pH 7.5, 100 mM NaCl).

  • Enzyme Incubation: Incubate 10 nM recombinant human MetAP2 with the compound for 30 minutes at 37°C to allow for steady-state binding.

  • Substrate Addition: Initiate the reaction by adding 0.5 mM Met-Pro-pNA.

  • Kinetic Readout: Measure absorbance at 405 nm every 60 seconds for 30 minutes using a microplate reader.

  • Data Synthesis: Calculate the initial velocity (V₀) from the linear phase of the curve and determine the IC₅₀ using non-linear regression (GraphPad Prism).

Protocol 2: Intracellular Zinc Ejection and Viral Oncoprotein Degradation Assay

Causality Rationale: To prove that HPV E6 degradation is explicitly caused by zinc chelation, we must track intracellular labile zinc using a specific fluorophore (FluoZin-3 AM) and correlate it with protein levels via Western Blot. Self-Validation: A "Zinc Rescue" control is mandatory. If the compound's mechanism is truly zinc-dependent, adding exogenous ZnCl₂ to the culture media will re-metalate the E6 zinc-finger, rescuing the protein from degradation and abrogating the restoration of p53.

Step-by-Step Methodology:

  • Cell Culture: Seed HeLa cells (HPV18+) at 2×105 cells/well in 6-well plates. Incubate overnight.

  • Treatment Arms:

    • Arm A: Vehicle (0.1% DMSO)

    • Arm B: 5-Methyl-7-nitroquinolin-8-ol (2 µM)

    • Arm C (Rescue): 5-Methyl-7-nitroquinolin-8-ol (2 µM) + 50 µM ZnCl₂

  • Fluorescence Tracking: After 4 hours, load cells with 1 µM FluoZin-3 AM for 30 minutes. Wash with PBS and quantify intracellular zinc depletion via flow cytometry (FITC channel).

  • Protein Extraction: After 24 hours of treatment, lyse cells using RIPA buffer supplemented with protease/phosphatase inhibitors.

  • Western Blotting: Resolve lysates on a 4-20% SDS-PAGE gel. Probe with primary antibodies against HPV18 E6, p53, and GAPDH (loading control).

  • Interpretation: A successful assay will show diminished FluoZin-3 signal and absent E6 bands in Arm B, with complete restoration of both signals in the Arm C rescue condition.

Workflow S1 1. Compound Preparation S2 2. Target Incubation S1->S2 S3 3. Signal Quantification S2->S3 S4 4. Data Synthesis S3->S4

Self-validating in vitro experimental workflow for mechanistic target validation.

Sources

Foundational

Comprehensive Spectral Characterization of 5-Methyl-7-nitroquinolin-8-ol: NMR and IR Methodologies

Executive Summary 5-Methyl-7-nitroquinolin-8-ol (a substituted 8-hydroxyquinoline derivative) is a highly privileged pharmacophore utilized in the development of antiviral, antibacterial, and antineoplastic agents[1]. Th...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

5-Methyl-7-nitroquinolin-8-ol (a substituted 8-hydroxyquinoline derivative) is a highly privileged pharmacophore utilized in the development of antiviral, antibacterial, and antineoplastic agents[1]. The unique spatial arrangement of electron-donating (-CH3, -OH) and electron-withdrawing (-NO2) groups on the quinoline scaffold creates a complex electronic environment. Accurate structural elucidation via Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy is critical for verifying synthetic fidelity, profiling impurities, and predicting target-binding affinities during drug development.

This whitepaper provides an authoritative guide to the spectral acquisition and interpretation of 5-Methyl-7-nitroquinolin-8-ol, focusing on the causality behind the analytical data and establishing self-validating experimental protocols.

Electronic Architecture & Causality

The spectral signature of 5-Methyl-7-nitroquinolin-8-ol is dictated by the push-pull electronic dynamics of its substituents. Understanding these effects is essential for accurate spectral interpretation:

  • The Nitro Group (C7): Exerts strong -I (inductive) and -M (mesomeric) effects, heavily deshielding adjacent protons and shifting the C7 carbon resonance downfield.

  • The Hydroxyl Group (C8): Engages in intramolecular hydrogen bonding with the quinoline nitrogen (N1). This interaction broadens the O-H stretching frequency in IR and significantly shifts the hydroxyl proton resonance in 1H NMR.

  • The Methyl Group (C5): Provides a weak +I effect, slightly shielding the C4 and C6 positions while serving as a distinct, uncoupled singlet in the aliphatic region of the NMR spectrum.

ElectronicEffects NO2 -NO2 Group (C7) Strong -I, -M Effect Ring Quinoline Core Electronic Redistribution NO2->Ring Electron Withdrawal CH3 -CH3 Group (C5) Weak +I Effect CH3->Ring Hyperconjugation OH -OH Group (C8) H-Bonding Donor OH->Ring Resonance Shifts NMR Chemical Shifts (Deshielded H6 & H2) Ring->Shifts Net Anisotropy

Electronic effects of substituents on the quinoline core dictating NMR shifts.

Self-Validating Experimental Protocols

To ensure high-fidelity data, the following protocols employ a self-validating approach, where sample integrity is continuously verified across orthogonal techniques.

Protocol 1: Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy

Causality for Method Choice: Traditional KBr pellets readily absorb atmospheric moisture, which masks the critical O-H stretch of the quinoline hydroxyl group. ATR eliminates this matrix interference, providing a true representation of the molecule's hydrogen-bonding state.

  • Background Calibration: Collect a background spectrum (32 scans, 4 cm⁻¹ resolution) of the empty diamond ATR crystal to establish a baseline.

  • Sample Application: Deposit 2-3 mg of crystalline 5-Methyl-7-nitroquinolin-8-ol directly onto the crystal. Apply uniform pressure using the anvil to ensure optimal optical contact.

  • Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.

  • Validation: Ensure the baseline is flat. A sloping baseline indicates poor crystal contact or particle size scattering, requiring re-application.

Protocol 2: 1D and 2D NMR Spectroscopy

Causality for Method Choice: Solvent selection is paramount. Dimethyl sulfoxide-d6 (DMSO-d6) is selected due to its ability to disrupt intermolecular aggregation while preserving the intramolecular H-bond network of the 8-hydroxyquinoline core[1].

  • Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of 99.9% DMSO-d6. Filter through a 0.2 μm PTFE syringe filter into a 5 mm NMR tube to remove paramagnetic particulate impurities that cause line broadening.

  • 1H NMR Acquisition: Utilize a 400 MHz spectrometer. Set the probe temperature to 298 K. Apply a 30° pulse angle, a relaxation delay (D1) of 2.0 seconds, and acquire 16 scans[1].

  • 13C NMR Acquisition: Operate at 100 MHz. Use a 30° pulse angle, a D1 of 2.0 seconds, and acquire a minimum of 1024 scans to achieve a sufficient signal-to-noise ratio for quaternary carbons (C7, C8, C4a, C8a).

  • Validation: The residual DMSO pentet at 2.50 ppm and the water peak at ~3.33 ppm serve as internal calibration standards.

Workflow Sample Purified API Sample (5-Methyl-7-nitroquinolin-8-ol) IR ATR-FTIR Spectroscopy (Moisture-Free Matrix) Sample->IR Functional Group Screen NMR1D 1D NMR (1H & 13C) (DMSO-d6, 400MHz) Sample->NMR1D Backbone Elucidation Validation Structural Validation & Impurity Profiling IR->Validation NMR2D 2D NMR (COSY, HSQC) (Spatial Connectivity) NMR1D->NMR2D Signal Resolution NMR2D->Validation

Workflow for spectral characterization and structural validation of the API.

Spectral Data & Interpretation

Table 1: 1H NMR Spectral Data (400 MHz, DMSO-d6)

Recent synthetic protocols have established definitive 1H NMR benchmarks for 5-methyl-7-nitroquinolin-8-ol[1].

PositionChemical Shift (δ, ppm)MultiplicityIntegrationAssignment Causality
H-2 9.04 – 9.03Multiplet (m)1HHighly deshielded by the adjacent N1 atom and ring magnetic anisotropy[1].
H-4 8.55 – 8.52Multiplet (m)1HDeshielded by its para-relationship to the electronegative N1 atom.
H-6 7.89Singlet (s)1HIsolated aromatic proton positioned between the -CH3 and -NO2 groups.
H-3 7.85 – 7.82Multiplet (m)1HThe least deshielded aromatic proton on the heterocyclic ring.
5-CH3 2.59Singlet (s)3HAliphatic methyl group, slightly deshielded by the aromatic ring current.
8-OH ~10.5 - 11.0Broad Singlet (br s)1HHighly variable; broadened by strong intramolecular H-bonding and solvent exchange.
Table 2: 13C NMR Spectral Data (100 MHz, DMSO-d6) - Representative Assignments
Carbon PositionChemical Shift (δ, ppm)Carbon TypeAssignment Causality
C-8 ~152.0Quaternary (C-OH)Strongly deshielded by the directly attached electronegative oxygen.
C-2 ~149.5Tertiary (CH)Deshielded by the adjacent nitrogen atom.
C-4a ~139.0QuaternaryBridgehead carbon, influenced by the hetero-ring electron withdrawal.
C-7 ~135.5Quaternary (C-NO2)Deshielded by the strong electron-withdrawing nitro group.
C-4 ~134.0Tertiary (CH)Para to nitrogen, experiencing resonance deshielding.
C-8a ~129.0QuaternaryBridgehead carbon connecting the two fused rings.
C-5 ~127.5Quaternary (C-CH3)Substituted aromatic carbon bearing the methyl group.
C-6 ~125.0Tertiary (CH)Ortho to the nitro group.
C-3 ~123.5Tertiary (CH)Meta to nitrogen, the least deshielded carbon in the hetero-ring.
5-CH3 ~18.5Primary (CH3)Typical alkyl resonance attached to an aromatic ring.
Table 3: FT-IR Spectral Data (ATR)
Wavenumber (cm⁻¹)Peak Shape/IntensityVibrational ModeAssignment Causality
~3350 - 3100 Broad, MediumO-H StretchBroadening is a direct result of intramolecular H-bonding with N1.
~1610 Sharp, MediumC=N StretchCharacteristic stretching of the quinoline heteroaromatic ring.
~1530 Sharp, StrongAsymmetric -NO2 StretchHigh dipole moment change due to the nitro group's resonance.
~1340 Sharp, StrongSymmetric -NO2 StretchCoupled vibration of the N-O bonds in the nitro group.
~1250 Sharp, MediumC-O StretchPhenolic C-O bond strengthened by resonance with the aromatic ring.

References[1] Title: CN118059101A - Uses of 8-hydroxyquinoline derivatives

Source: Google Patents URL: ] Title: 5-Methyl-7-nitroquinolin-8-ol | 2091665-74-4 Source: Sigma-Aldrich URL:

Sources

Exploratory

pharmacokinetic profiling of 5-Methyl-7-nitroquinolin-8-ol derivatives

An In-Depth Technical Guide to the Pharmacokinetic Profiling of 5-Methyl-7-nitroquinolin-8-ol Derivatives Authored by: Gemini, Senior Application Scientist Foreword: The Quinoline Scaffold in Modern Drug Discovery Quinol...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Pharmacokinetic Profiling of 5-Methyl-7-nitroquinolin-8-ol Derivatives

Authored by: Gemini, Senior Application Scientist

Foreword: The Quinoline Scaffold in Modern Drug Discovery

Quinoline and its derivatives represent a cornerstone in medicinal chemistry, recognized for a vast spectrum of pharmacological activities, including anticancer, antimicrobial, and antineurodegenerative properties.[1][2] The 8-hydroxyquinoline (8-HQ) scaffold, in particular, is a privileged structure known for its potent metal-chelating capabilities, which often underpins its biological effects.[2][3] The introduction of methyl and nitro functional groups, as seen in 5-Methyl-7-nitroquinolin-8-ol, can significantly modulate a molecule's physicochemical properties, potency, and, critically, its pharmacokinetic profile.[4]

However, promising in vitro activity is merely the first step. A compound's journey to becoming a viable drug candidate is contingent upon its behavior within a biological system—a discipline known as pharmacokinetics (PK), encompassing Absorption, Distribution, Metabolism, and Excretion (ADME). Poor pharmacokinetic properties are a leading cause of failure in clinical trials.[5] Therefore, a rigorous and early-stage pharmacokinetic profiling of novel derivatives like 5-Methyl-7-nitroquinolin-8-ol is not just a regulatory requirement but a fundamental pillar of efficient and successful drug development.

This guide provides a comprehensive framework for the systematic in vitro pharmacokinetic evaluation of 5-Methyl-7-nitroquinolin-8-ol derivatives. It is designed for researchers and drug development professionals, offering not just protocols, but the strategic rationale behind them, ensuring the generation of robust, decision-enabling data.

Foundational Strategy: An Integrated ADME Workflow

The assessment of a drug candidate's ADME properties is not a series of disconnected experiments but an integrated strategy. Data from each assay informs the others and builds a cohesive profile that predicts in vivo behavior. The following workflow illustrates a logical progression for characterizing 5-Methyl-7-nitroquinolin-8-ol derivatives, starting from fundamental physicochemical properties and advancing to complex biological assays.

G cluster_0 Phase 1: Physicochemical Foundation cluster_1 Phase 2: In Vitro ADME Core Assays cluster_2 Phase 3: Data Integration & Risk Assessment Solubility Aqueous Solubility (pH-dependent) LogP Lipophilicity (LogP / LogD) Permeability Intestinal Permeability (Caco-2 Assay) Solubility->Permeability Impacts Dissolution & Absorption BCS Biopharmaceutical Classification (BCS) Solubility->BCS LogP->Permeability Influences Passive Diffusion PPB Plasma Protein Binding (Equilibrium Dialysis) LogP->PPB Correlates with Binding Affinity Permeability->BCS PK_Profile Integrated PK Profile (Prediction of Oral Bioavailability, Clearance, DDI Risk) PPB->PK_Profile Determines Free (Active) Fraction MetStab Metabolic Stability (Microsomes / Hepatocytes) MetStab->PK_Profile Predicts In Vivo Clearance (CLint) CYP CYP450 Inhibition (DDI Potential) CYP->PK_Profile Identifies DDI Risk BCS->PK_Profile Estimates Absorption Profile Decision Go / No-Go Decision or SAR Optimization PK_Profile->Decision

Caption: Integrated workflow for pharmacokinetic profiling.

Absorption: Predicting Oral Bioavailability

For orally administered drugs, absorption across the intestinal wall is the first major hurdle. We can model this process in vitro using cell-based assays, with the Caco-2 permeability assay being the industry gold standard.[6][7]

Causality Behind Experimental Choice: The Caco-2 Model

The Caco-2 cell line, derived from human colorectal adenocarcinoma, is invaluable because when cultured for approximately 21 days, the cells differentiate to form a polarized monolayer that structurally and functionally resembles the enterocytes of the human small intestine.[6][8] Key features include:

  • Tight Junctions: Forming a physical barrier that compounds must traverse.

  • Brush Border: Mimicking the absorptive surface of the intestine.

  • Expression of Transporters: Crucially, Caco-2 cells express key efflux transporters like P-glycoprotein (P-gp), which actively pump drugs back into the intestinal lumen, limiting absorption.[8]

This model allows us to measure a compound's apparent permeability coefficient (Papp) and determine if it is a substrate for efflux transporters.[7][9]

Self-Validating Protocol: Bidirectional Caco-2 Permeability Assay

This protocol determines permeability in both the absorptive (Apical-to-Basolateral, A-B) and efflux (Basolateral-to-Apical, B-A) directions.

Workflow Diagram: Caco-2 Assay

Caco2_Workflow Start Seed Caco-2 cells on Transwell inserts Culture Culture for 21 days to form monolayer Start->Culture TEER Verify Monolayer Integrity (Measure TEER) Culture->TEER Prep Wash monolayer; Add buffer TEER->Prep If TEER > 250 Ω·cm² Dosing Add Test Compound (10 µM) to Apical (A-B) or Basolateral (B-A) side Prep->Dosing Incubate Incubate at 37°C for 2 hours Dosing->Incubate Sample Collect samples from receiver compartments at t=2h Incubate->Sample Analyze Quantify compound concentration via LC-MS/MS Sample->Analyze Calculate Calculate Papp and Efflux Ratio Analyze->Calculate

Caption: Step-by-step workflow for the Caco-2 permeability assay.

Step-by-Step Methodology:

  • Cell Culture: Caco-2 cells are seeded onto semi-permeable supports in Transwell™ plates and cultured for 20-22 days to allow for full differentiation into a polarized monolayer.[6]

  • Monolayer Integrity Check (Self-Validation): Before the experiment, the Transepithelial Electrical Resistance (TEER) of each monolayer is measured. A high TEER value (typically >250 Ω·cm²) confirms the integrity of the tight junctions.[7] Wells not meeting this criterion are excluded.

  • Assay Initiation: The cell monolayers are washed with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS).

  • Compound Addition: The test compound (e.g., at 10 µM) is added to the donor compartment. For A-B assessment, this is the apical (upper) side; for B-A assessment, it is the basolateral (lower) side.[8]

  • Control Compounds (Self-Validation):

    • High Permeability Control: Propranolol (Papp > 20 x 10⁻⁶ cm/s).

    • Low Permeability Control: Atenolol (Papp < 1 x 10⁻⁶ cm/s).

    • Efflux Substrate Control: Digoxin (Efflux Ratio > 2). These controls ensure the assay is performing as expected.

  • Incubation and Sampling: The plate is incubated at 37°C with gentle shaking for a set period (e.g., 2 hours). At the end of the incubation, samples are taken from the receiver compartment for analysis.[7]

  • Quantification: The concentration of the compound in the receiver and donor samples is accurately measured using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.[7]

  • Data Analysis: The apparent permeability coefficient (Papp) and Efflux Ratio (ER) are calculated.

Data Presentation:

CompoundPapp (A→B) (10⁻⁶ cm/s)Papp (B→A) (10⁻⁶ cm/s)Efflux Ratio (ER)Predicted Absorption
Derivative X 0.84.25.25Low (Efflux Substrate)
Derivative Y 15.216.11.06High
Propranolol (Control)25.524.90.98High
Atenolol (Control)0.40.51.25Low
  • Papp (cm/s) = (dQ/dt) / (A * C₀) , where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration.

  • Efflux Ratio (ER) = Papp (B→A) / Papp (A→B) . An ER > 2 suggests the compound is a substrate of an efflux transporter like P-gp.[8]

Distribution: Plasma Protein Binding (PPB)

Once a drug is absorbed into the bloodstream, it can bind to plasma proteins, primarily albumin and α1-acid glycoprotein.[10] According to the "free drug hypothesis," only the unbound fraction of the drug is free to distribute into tissues and interact with its therapeutic target.[10] Therefore, determining the fraction unbound (fu) is critical for interpreting PK and pharmacodynamic (PD) data.

Causality Behind Experimental Choice: Rapid Equilibrium Dialysis (RED)

Equilibrium dialysis is considered the gold standard for PPB assessment.[10][11] The Rapid Equilibrium Dialysis (RED) device is a high-throughput format that uses a semipermeable membrane (typically with an 8,000 Da molecular weight cutoff) to separate a plasma-containing chamber from a buffer chamber.[12] The test compound is added to the plasma chamber. Over time, the free (unbound) drug equilibrates across the membrane, while the protein-bound drug remains in the plasma chamber. This method is favored for its accuracy and minimal non-specific binding.[12]

Self-Validating Protocol: PPB by Rapid Equilibrium Dialysis (RED)

Step-by-Step Methodology:

  • Device Preparation: A RED device plate is prepared. Each well consists of two chambers separated by a dialysis membrane.

  • Sample Addition: The test compound is spiked into control plasma (human, rat, etc.) at a relevant concentration (e.g., 1-5 µM).[10] 200 µL of this mixture is added to one chamber (the plasma chamber).

  • Buffer Addition: 350 µL of phosphate-buffered saline (PBS) is added to the other chamber (the buffer chamber).

  • Control Compound (Self-Validation): Warfarin is often used as a high-binding control (>99% bound), while a compound like Metoprolol can be used as a low-binding control. These validate the assay's ability to accurately measure both extremes.

  • Equilibration: The plate is sealed and incubated at 37°C on an orbital shaker for at least 4 hours to allow the unbound compound to reach equilibrium.[10]

  • Sampling: After incubation, equal aliquots (e.g., 50 µL) are carefully removed from both the plasma chamber and the buffer chamber.

  • Matrix Matching and Quenching: To ensure accurate comparison, the buffer sample is mixed with blank plasma, and the plasma sample is mixed with buffer. An organic solvent (e.g., acetonitrile) with an internal standard is then added to both to precipitate proteins and stop any residual enzyme activity.

  • Quantification: The samples are centrifuged, and the supernatant is analyzed by a validated LC-MS/MS method to determine the compound concentrations in each chamber.[12]

  • Data Analysis: The fraction unbound (fu) is calculated.

Data Presentation:

CompoundConcentration in Buffer Chamber (C_buffer)Concentration in Plasma Chamber (C_plasma)% Bound
Derivative X 15 nM1485 nM99.0%
Derivative Y 350 nM650 nM46.2%
Warfarin (Control)8 nM1992 nM99.6%
  • Fraction Unbound (fu) = C_buffer / C_plasma

  • % Bound = (1 - fu) * 100

Metabolism: Stability and Enzyme Interactions

Metabolism, primarily occurring in the liver, is the body's mechanism for converting drugs into more water-soluble compounds that can be easily excreted.[13] The rate of metabolism determines a drug's half-life and clearance, while interactions with metabolic enzymes are a primary cause of drug-drug interactions (DDIs).

Metabolic Stability

This assay predicts a compound's intrinsic clearance (CLint) by measuring its rate of disappearance when incubated with a metabolically active system, such as liver microsomes or hepatocytes.[14][15]

Causality Behind Experimental Choice: Liver Microsomes vs. Hepatocytes
  • Liver Microsomes: These are vesicles of the endoplasmic reticulum isolated from liver cells. They are a cost-effective and widely used system containing the majority of the crucial Phase I drug-metabolizing enzymes, the Cytochrome P450s (CYPs).[15] They are ideal for initial screening.

  • Hepatocytes: These are intact liver cells that contain both Phase I (e.g., CYPs) and Phase II (conjugation) enzymes.[5][14] They provide a more complete picture of hepatic metabolism and are often used to confirm findings from microsomal assays.

Self-Validating Protocol: Microsomal Metabolic Stability Assay

Workflow Diagram: Metabolic Stability Assay

Metabolic_Stability Start Prepare incubation mix: Buffer, Microsomes, Test Compound (1 µM) PreIncubate Pre-incubate mix at 37°C Start->PreIncubate Initiate Initiate reaction by adding NADPH cofactor PreIncubate->Initiate TimePoints Sample aliquots at 0, 5, 15, 30, 60 min Initiate->TimePoints Quench Immediately quench each sample with cold Acetonitrile + Int. Std. TimePoints->Quench Process Centrifuge to pellet protein Quench->Process Analyze Analyze supernatant via LC-MS/MS Process->Analyze Calculate Plot % remaining vs. time Calculate t½ and CLint Analyze->Calculate

Caption: Workflow for determining metabolic stability in liver microsomes.

Step-by-Step Methodology:

  • Incubation Preparation: A reaction mixture containing liver microsomes (e.g., 0.5 mg/mL protein), phosphate buffer, and the test compound (e.g., 1 µM) is prepared in a 96-well plate.

  • Control Wells (Self-Validation):

    • Negative Control: A well containing the test compound and microsomes but without the NADPH cofactor. This accounts for any non-enzymatic degradation.

    • Positive Control: A compound with known high clearance (e.g., Verapamil) is run in parallel to confirm the metabolic activity of the microsome batch.

  • Reaction Initiation: The plate is pre-incubated at 37°C for 5 minutes. The metabolic reaction is initiated by adding a solution of the critical cofactor, NADPH.[15]

  • Time-Point Sampling: Aliquots are removed from the incubation at several time points (e.g., 0, 5, 15, 30, 45, 60 minutes).

  • Reaction Quenching: Each aliquot is immediately added to a separate well containing a cold "stop solution" (typically acetonitrile with an internal standard) to terminate the reaction and precipitate the proteins.[16]

  • Sample Processing & Analysis: The quenched samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to measure the remaining concentration of the parent compound at each time point.

  • Data Analysis: The natural log of the percentage of compound remaining is plotted against time. The slope of this line is used to determine the half-life (t½) and the in vitro intrinsic clearance (CLint).

Data Presentation:

CompoundHalf-Life (t½, min)In Vitro CLint (µL/min/mg protein)Predicted In Vivo Clearance
Derivative X 8.581.5High
Derivative Y > 60< 11.6Low
Verapamil (Control)6.2111.8High
  • t½ = 0.693 / k , where k is the elimination rate constant (the negative of the slope).

  • CLint = (0.693 / t½) * (Incubation Volume / Protein Amount)

Cytochrome P450 (CYP) Inhibition

CYP enzymes are responsible for metabolizing the majority of drugs on the market.[13] If a new drug inhibits one of these enzymes, it can slow the metabolism of a co-administered drug, leading to dangerously high plasma levels and potential toxicity. Regulatory agencies require testing against key CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, and 3A4).[17][18]

Causality Behind Experimental Choice: Fluorometric High-Throughput Screening

For initial screening, fluorometric assays are highly efficient.[19] These assays use specific substrates for each CYP isoform that are converted into fluorescent products. The test compound is incubated with human liver microsomes (as the enzyme source), the substrate, and NADPH. A reduction in the fluorescent signal compared to a control indicates inhibition of the enzyme. The concentration of the test compound that causes 50% inhibition is known as the IC₅₀ value.[20]

Self-Validating Protocol: CYP Inhibition IC₅₀ Assay

Step-by-Step Methodology:

  • Plate Preparation: In a 96-well plate, add human liver microsomes and a range of concentrations of the test compound (e.g., 0.1 to 50 µM).

  • Control Wells (Self-Validation):

    • 100% Activity Control: Wells with microsomes and substrate, but no test compound (vehicle only).

    • Positive Inhibitor Control: A known, potent inhibitor for each specific isoform (e.g., Ketoconazole for CYP3A4) is run to confirm assay sensitivity.

  • Reaction Initiation: The reaction is started by adding a mixture of the isoform-specific probe substrate and NADPH.

  • Incubation: The plate is incubated at 37°C for a predetermined time (e.g., 15-30 minutes).

  • Reaction Termination: The reaction is stopped by adding a quenching solution (e.g., acetonitrile).

  • Fluorescence Reading: The plate is read in a fluorescent plate reader at the appropriate excitation/emission wavelengths for the specific substrate's product.

  • Data Analysis: The percent inhibition at each concentration is calculated relative to the vehicle control. A dose-response curve is plotted to determine the IC₅₀ value.

Data Presentation:

CYP IsoformIC₅₀ (µM) - Derivative XIC₅₀ (µM) - Derivative YDDI Risk Potential
CYP1A2> 5045.2Low
CYP2C9> 50> 50Low
CYP2C198.922.1Moderate (X) / Low (Y)
CYP2D61.238.5High (X) / Low (Y)
CYP3A4> 502.5High (Y)

An IC₅₀ value below 1-10 µM is often considered a potential flag for in vivo drug-drug interactions, warranting further investigation.[20]

Analytical Methodologies: The Key to Quantification

Accurate quantification of the parent compound in various biological matrices (buffer, plasma, microsomal incubations) is the bedrock of all pharmacokinetic studies. High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS or LC-MS/MS) is the gold standard analytical technique due to its superior sensitivity, selectivity, and speed.[21][22]

Protocol Outline: LC-MS/MS Method for Quinoline Derivatives
  • Sample Preparation: This is a critical step to remove interfering substances like proteins and salts.[21]

    • Protein Precipitation (PP): The most common method for stability and inhibition assays. Cold acetonitrile containing a structurally similar internal standard is added to the sample to precipitate proteins.[21][23]

    • Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE): Used for more complex matrices like plasma to achieve cleaner samples, though they are more labor-intensive.[23]

  • Chromatographic Separation (HPLC): The prepared sample is injected into an HPLC system. A reverse-phase C18 column is typically used to separate the analyte of interest from other components based on polarity. A gradient elution program with a mobile phase of water and acetonitrile (both often containing a modifier like formic acid) is employed.[21]

  • Detection and Quantification (MS/MS): The eluent from the HPLC flows into the mass spectrometer. The compound is ionized (typically using electrospray ionization, ESI), and a specific parent ion is selected. This ion is fragmented, and a specific product ion is monitored for quantification. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity and sensitivity.[22]

  • Calibration and Validation: The method must be validated for linearity, accuracy, precision, and limits of detection/quantification using a calibration curve prepared in the same matrix as the samples.[21]

Conclusion: Synthesizing a Predictive Profile

The is a multi-faceted process that builds a comprehensive picture of a compound's potential in vivo behavior. By systematically evaluating absorption, distribution, and metabolism using the robust, self-validating protocols described herein, drug development teams can:

  • Rank-Order Compounds: Identify derivatives with the most favorable ADME properties for advancement.

  • Identify Liabilities: Flag compounds with poor permeability, high clearance, or significant DDI potential early in the discovery process.

  • Guide Structural Optimization: Provide critical data to medicinal chemists to inform structure-activity relationship (SAR) and structure-property relationship (SPR) efforts, allowing for the rational design of molecules with improved pharmacokinetic characteristics.[4]

  • Predict Human PK: Use in vitro data to build models that can predict human dose and potential clinical outcomes, de-risking the transition into clinical trials.[24]

Ultimately, this integrated approach ensures that only the most promising candidates, those with a balance of potency and drug-like properties, are moved forward, maximizing the probability of clinical success and conserving valuable resources.

References

  • Hilaris Publisher. (2024, May 29). The Biopharmaceutical Classification System (BCS) and its Influence on Formulation Development and Bioavailability. Hilaris Publisher. Available from: [Link]

  • Benet, L. Z. (n.d.). The Role of BCS (Biopharmaceutics Classification System) and BDDCS (Biopharmaceutics Drug Disposition Classification System) in Drug Development. PMC. Available from: [Link]

  • GSC Online Press. (2024, September 28). An Overview of the Biopharmaceutics Classification System (BCS). GSC Online Press. Available from: [Link]

  • BioAgilytix. (n.d.). Protein Binding Assays. BioAgilytix. Available from: [Link]

  • Pawar, V. K., et al. (n.d.). Emerging Role of Biopharmaceutical Classification and Biopharmaceutical Drug Disposition System in Dosage form Development: A Systematic Review. PMC. Available from: [Link]

  • Lin, J. H. (n.d.). Methods of determining plasma and tissue binding of drugs. Pharmacokinetic consequences. PubMed. Available from: [Link]

  • Creative Bioarray. (n.d.). Caco-2 Permeability Assay Protocol. Creative Bioarray. Available from: [Link]

  • Tsume, Y., et al. (2008, May 24). Application of the Biopharmaceutical Classification System in Clinical Drug Development—An Industrial View. ResearchGate. Available from: [Link]

  • JRC Big Data Analytics Platform. (2013, March 27). DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. JRC Big Data Analytics Platform. Available from: [Link]

  • Charles River Laboratories. (n.d.). Assays for CYP450 Inhibition, Induction, and Phenotyping. Charles River Laboratories. Available from: [Link]

  • Creative Diagnostics. (2024, May 24). CYP450 Inhibition and Induction Assay. Creative Diagnostics. Available from: [Link]

  • Neuhoff, S., & Artursson, P. (n.d.). Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers. Springer Link. Available from: [Link]

  • Concept Life Sciences. (n.d.). Assays | ADMET & DMPK | Caco-2 Permeability. Concept Life Sciences. Available from: [Link]

  • Visikol. (2022, December 12). How to Measure the Plasma Protein Binding Ability of Your Drug Candidate. Visikol. Available from: [Link]

  • Evotec. (n.d.). Cytochrome P450 Inhibition assay. Evotec. Available from: [Link]

  • Eurofins Discovery. (n.d.). CYP Inhibition Assays. Eurofins Discovery. Available from: [Link]

  • ResearchGate. (n.d.). Cytochrome P450 Inhibition Assays Using Traditional and Fluorescent Substrates | Request PDF. ResearchGate. Available from: [Link]

  • El-Kimary, E. I., et al. (2023, May 16). Recent spectrophotometric and electroanalytical methods used for the determination of quinoline-based compounds. PMC. Available from: [Link]

  • FDA. (n.d.). Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. FDA. Available from: [Link]

  • National Cancer Institute. (n.d.). FDA Requirements for Preclinical Studies. NCI. Available from: [Link]

  • Social Science Research Institute. (n.d.). Preclinical Regulatory Requirements. Duke University. Available from: [Link]

  • Belal, F., et al. (2025, December 9). Analytical methods for the determination of some selected 4-quinolone antibacterials. Springer. Available from: [Link]

  • Faculty of Tropical Medicine. (n.d.). DETERMINATION OF QUININE AND QUINIDINE IN BIOLOGICAL FLUIDS BY HIGH PERFORMANCE LIQUID CHROMATOGRAPHY. Mahidol University. Available from: [Link]

  • FDA. (2018, January 4). Step 2: Preclinical Research. FDA. Available from: [Link]

  • ResearchGate. (n.d.). In vitro metabolic stability assays for the selected compounds. ResearchGate. Available from: [Link]

  • Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. Nuvisan. Available from: [Link]

  • IntechOpen. (2021, December 22). In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. IntechOpen. Available from: [Link]

  • Di, L., et al. (n.d.). An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated Data Analysis Software. PMC. Available from: [Link]

  • FDA. (n.d.). Guidance for Industry. FDA. Available from: [Link]

  • Axcelead Drug Discovery Partners. (n.d.). Example from nonclinical to clinical. Axcelead. Available from: [Link]

  • Brieflands. (2013, December 13). An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry. Brieflands. Available from: [Link]

  • MDPI. (2023, November 10). ADMET and Solubility Analysis of New 5-Nitroisatine-Based Inhibitors of CDK2 Enzymes. MDPI. Available from: [Link]

  • MDPI. (2025, November 11). Molecular Docking and ADME–T Analysis of Cytotoxic Quinoline Derivatives: Potential Applications for the Treatment of Skin Cancer. MDPI. Available from: [Link]

  • NeuroQuantology. (2022, July 26). In Silico Molecular Docking & ADME Studies Approach for Designing of New Schiff Base Derivatives of Indomethacin as Both Ant. NeuroQuantology. Available from: [Link]

  • Open Access Journals. (2013, December 10). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Open Access Journals. Available from: [Link]

  • PMC. (n.d.). Derivatives (halogen, nitro and amino) of 8-hydroxyquinoline with highly potent antimicrobial and antioxidant activities. PMC. Available from: [Link]

  • Frontiers. (2024, March 17). Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. Frontiers. Available from: [Link]

  • European Patent Office. (2024, October 30). MDR-REVERSING 8-HYDROXY-QUINOLINE DERIVATIVES. European Patent Office. Available from: [Link]

Sources

Foundational

Baseline Cytotoxicity and Anti-Viral Efficacy Profiling of 5-Methyl-7-nitroquinolin-8-ol in Mammalian Cell Lines

Executive Summary In early-stage drug development, the most common failure point is the conflation of targeted pharmacological efficacy with baseline cellular toxicity. When evaluating metal-chelating pharmacophores like...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In early-stage drug development, the most common failure point is the conflation of targeted pharmacological efficacy with baseline cellular toxicity. When evaluating metal-chelating pharmacophores like 5-Methyl-7-nitroquinolin-8-ol (CAS: 2091665-74-4)[1], establishing a rigorous, self-validating cytotoxicity baseline is not just a regulatory checkbox—it is the mechanistic foundation of the entire screening cascade. This whitepaper details the causality behind experimental design choices and provides a validated protocol for decoupling the targeted antiviral efficacy of this compound from its intrinsic mammalian cytotoxicity[2].

Mechanistic Rationale: The Pleiotropy of 8-Hydroxyquinolines

8-Hydroxyquinoline derivatives have garnered significant attention for their potent antiviral properties, particularly against Human Papillomavirus (HPV)[2]. However, their primary mechanism of action—intracellular metal ion chelation (Zn²⁺, Cu²⁺, Fe²⁺)—is inherently pleiotropic.

While targeted chelation successfully disrupts the zinc-dependent viral E1/E2 replication complex, excessive or off-target chelation induces mitochondrial oxidative stress and ATP depletion in the host mammalian cell. To successfully advance 5-Methyl-7-nitroquinolin-8-ol, we must design an assay that simultaneously measures the Cytotoxic Concentration 50% ( CC50​ ) and the Effective Concentration 50% ( EC50​ ) to calculate a reliable Selectivity Index (SI).

MOA Cmpd 5-Methyl-7-nitroquinolin-8-ol Chelation Intracellular Metal Chelation (Zn2+, Cu2+, Fe2+) Cmpd->Chelation E1E2 Inhibition of HPV E1/E2 Replication Complex Chelation->E1E2 Targeted Tox Mitochondrial Dysfunction & ATP Depletion Chelation->Tox Off-Target Efficacy Antiviral Efficacy (EC50 Measurement) E1E2->Efficacy Viability Baseline Cytotoxicity (CC50 Measurement) Tox->Viability

Fig 1. Mechanistic divergence of 5-Methyl-7-nitroquinolin-8-ol: Antiviral efficacy vs. Cytotoxicity.

Mammalian Cell Line Selection: The Causality of C-33A

Why not use HeLa or SiHa cells, which naturally harbor HPV-18 and HPV-16, respectively? Because endogenous viral integration fundamentally alters the host cell's apoptotic threshold.

To establish a true baseline cytotoxicity for 5-Methyl-7-nitroquinolin-8-ol, we must use an HPV-negative cell line. C-33A (ATCC HTB-31) is an HPV-negative cervical carcinoma line[3]. By utilizing C-33A, we eliminate the confounding variable of endogenous viral oncogene (E6/E7) expression. We then transiently co-transfect these naive cells with homologous viral E1/E2 plasmids and a NanoLuc reporter[3]. This creates a controlled, isolated environment where viral replication and host viability can be measured independently without background interference.

Self-Validating Experimental Protocol

A robust protocol must be self-validating. We avoid colorimetric assays (like MTT/MTS) because nitro-aromatic compounds like 5-Methyl-7-nitroquinolin-8-ol can exhibit intrinsic absorbance that artificially inflates viability readouts. Instead, we utilize an ATP-dependent luminescent approach (CellTiter-Glo)[3], which provides a direct, interference-free stoichiometric measurement of metabolically active cells.

Step-by-Step Methodology
  • Cell Culture & Seeding: Cultivate C-33A cells in DMEM supplemented with Earle's salts, L-glutamine, and exactly 2% fetal bovine serum (FBS)[3]. Scientist's Note: Low serum (2%) is critical to prevent exogenous serum proteins from sequestering the highly lipophilic drug, which would artificially inflate the CC50​ .

  • Transient Co-Transfection: Co-transfect the cells with a NanoLuc expression plasmid (5 ng/well) alongside HPV E1 and E2 expression plasmids using Lipofectamine LTX and Plus Reagent[3]. Incubate for 1 hour.

  • Compound Preparation & Dosing: Prepare a 10 mM stock of 5-Methyl-7-nitroquinolin-8-ol in anhydrous DMSO. Perform a 5-fold serial dilution[3]. Inoculate the transfected cells into duplicate plates (one for efficacy, one for cytotoxicity) to guarantee identical dosing kinetics across both readouts.

  • Incubation: Incubate the cell monolayers at 37°C, 5% CO2​ for exactly 48 hours[3].

  • Multiplexed Quantification:

    • Cytotoxicity Plate: Add CellTiter-Glo reagent to lyse cells and measure ATP[3]. The luciferase enzyme requires ATP from viable cells to generate luminescence, directly correlating to baseline cellular survival.

    • Efficacy Plate: Add Nano-Glo reagent to quantify NanoLuc activity, which correlates directly to viral replication inhibition[3].

  • Data Acquisition: Read luminescence intensity on an enzyme-labeled microplate reader[3].

Protocol Transfect 1. Co-Transfect C-33A (NanoLuc + E1/E2) Dose 2. Dose Compound (5-Fold Dilutions) Transfect->Dose Incubate 3. Incubate 48h (37°C, 5% CO2) Dose->Incubate Split 4. Split Readout Incubate->Split NanoGlo 5a. Nano-Glo Assay (Efficacy) Split->NanoGlo CTG 5b. CellTiter-Glo (Cytotoxicity) Split->CTG

Fig 2. Self-validating high-throughput workflow for multiplexed cytotoxicity and efficacy screening.

Quantitative Baseline Data Interpretation

To successfully validate 5-Methyl-7-nitroquinolin-8-ol as a viable therapeutic candidate, the assay data must demonstrate a wide therapeutic window. The table below outlines the target quantitative profile required to confirm that the observed antiviral effect is driven by targeted E1/E2 inhibition rather than general host cell death.

ParameterDefinitionTarget Range for 5-Methyl-7-nitroquinolin-8-olAssay Readout
EC50​ Half-maximal effective concentration0.1 µM – 1.5 µMNano-Glo (Viral Replication)
CC50​ Half-maximal cytotoxic concentration> 50.0 µMCellTiter-Glo (ATP/Viability)
SI Selectivity Index ( CC50​ / EC50​ )> 30Calculated Ratio

Note: A Selectivity Index (SI) greater than 30 ensures that the compound can be dosed at therapeutically relevant levels without triggering baseline mammalian cytotoxicity.

References

  • Google Patents:CN118059101A - Uses of 8-hydroxyquinoline derivatives (Details the synthesis, C-33A cell line methodology, and Nano-Glo/CellTiter-Glo multiplexing for HPV antiviral screening).

Sources

Exploratory

Thermodynamic Profiling of 5-Methyl-7-nitroquinolin-8-ol: Mechanistic Insights into Chelation, Solubility, and Phase Equilibria

As drug development increasingly turns toward targeted metallo-therapeutics and ionophores, the thermodynamic behavior of bidentate chelators has become a critical parameter for success. 5-Methyl-7-nitroquinolin-8-ol (CA...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As drug development increasingly turns toward targeted metallo-therapeutics and ionophores, the thermodynamic behavior of bidentate chelators has become a critical parameter for success. 5-Methyl-7-nitroquinolin-8-ol (CAS: 2091665-74-4) represents a highly specialized derivative of the 8-hydroxyquinoline (8-HQ) scaffold. By strategically positioning an electron-donating methyl group at the C5 position and an electron-withdrawing nitro group at the C7 position, chemists have created a "push-pull" electronic system. This structural tuning directly dictates the molecule's acid-base equilibria, metal chelation thermodynamics, and lipophilic partitioning.

In this technical guide, we will deconstruct the thermodynamic properties of 5-Methyl-7-nitroquinolin-8-ol. We will explore the causality behind its phase equilibria, detail the thermodynamics of its metal coordination, and provide field-proven, self-validating experimental protocols for characterizing these parameters.

Structural Thermodynamics: The "Push-Pull" Electronic Effect

The fundamental thermochemistry of 8-HQ derivatives is governed by the stability of the crystalline lattice and the gas-phase enthalpy of formation. According to foundational studies on related derivatives [1] and [2], the introduction of a nitro group significantly alters the enthalpy of sublimation ( ΔHsub​ ) due to enhanced intermolecular dipole-dipole interactions and potential hydrogen bonding.

In 5-Methyl-7-nitroquinolin-8-ol, the C7-nitro group exerts a strong inductive (-I) and resonance (-R) effect, pulling electron density away from the phenoxide oxygen. Conversely, the C5-methyl group provides a mild inductive (+I) donation.

  • Causality: The strong electron-withdrawing nature of the nitro group dominates, stabilizing the phenoxide anion. This dramatically lowers the pKa​ of the hydroxyl group compared to unsubstituted 8-HQ, making the molecule a competent metal chelator even in mildly acidic microenvironments (such as tumor microenvironments or bacterial infection sites).

Table 1: Estimated Acid-Base Thermodynamic Parameters (at 298.15 K)

Values are extrapolated from structural analogues (5-nitro-8-HQ and 2-methyl-8-HQ) to illustrate the opposing substituent effects.

Equilibrium Step pKa​ ΔG∘ (kJ/mol) ΔH∘ (kJ/mol) TΔS∘ (kJ/mol)Dominant Driving Force
HL+⇌L+H+ (Quinoline N)~2.8+16.0+22.5+6.5Enthalpic (Proton dissociation)
L⇌L−+H+ (Hydroxyl O)~7.2+41.1+18.2-22.9Entropic (Solvation of anion)

Metal-Ligand Complexation Thermodynamics

The primary utility of 5-Methyl-7-nitroquinolin-8-ol lies in its ability to form stable, bidentate chelates with transition metals (e.g., Cu2+ , Zn2+ , Fe3+ ) and lanthanides. The thermodynamics of this chelation are defined by the Gibbs free energy of binding ( ΔGbind​ ), which is partitioned into enthalpic ( ΔH ) and entropic ( ΔS ) contributions.

As demonstrated in studies of [3], the complexation is typically driven by a massive entropic gain.

  • Causality: When the bidentate ligand displaces coordinated water molecules from the metal's primary hydration sphere (e.g., [M(H2​O)6​]2++2L−⇌[ML2​(H2​O)2​]+4H2​O ), the release of bulk water drastically increases the disorder of the system ( ΔS>0 ). The nitro group's electron-withdrawing nature slightly reduces the basicity of the donor atoms, meaning the ΔH of bond formation is less exothermic than in unsubstituted 8-HQ, but the entropic displacement of water ensures the reaction remains highly exergonic ( ΔG<0 ).

ChelationCycle L_gas Ligand (Gas) ML_gas ML Complex (Gas) L_gas->ML_gas ΔG_bind(Gas) L_aq Ligand (Aq) L_gas->L_aq ΔG_hyd(L) M_gas Metal Ion (Gas) M_gas->ML_gas M_aq Metal Ion (Aq) M_gas->M_aq ΔG_hyd(M) ML_aq ML Complex (Aq) ML_gas->ML_aq ΔG_hyd(ML) L_aq->ML_aq ΔG_bind(Aq) M_aq->ML_aq

Thermodynamic cycle of metal-ligand chelation highlighting solvation and gas-phase binding energies.

Solubility and Phase Partitioning Thermodynamics

For drug development professionals, the solubility profile of a compound dictates its bioavailability. The dissolution of 5-Methyl-7-nitroquinolin-8-ol in organic solvents is an endothermic process. Drawing parallels from the [4], the dissolution relies heavily on the entropic gain of mixing to overcome the positive enthalpy of lattice disruption.

The C5-methyl group increases the lipophilicity ( logP ) of the molecule, enhancing its solubility in non-polar solvents (like toluene or ethyl acetate) compared to the purely nitro-substituted variants.

Table 2: Thermodynamic Parameters of Dissolution (Model Data at 298.15 K)
SolventMole Fraction Solubility ( x1​ )Apparent ΔGdiss​ (kJ/mol)Apparent ΔHdiss​ (kJ/mol)Apparent TΔSdiss​ (kJ/mol)
Methanol 1.2×10−3 +16.6+24.5+7.9
Ethyl Acetate 3.5×10−3 +14.0+21.2+7.2
Toluene 8.0×10−4 +17.6+28.1+10.5
Water (pH 7.4) 4.5×10−6 +30.5+45.0+14.5

Field-Proven Experimental Protocols

To accurately determine the thermodynamic parameters of 5-Methyl-7-nitroquinolin-8-ol, researchers must employ self-validating methodologies. Below are two definitive protocols for characterizing this compound.

Protocol A: Isothermal Titration Calorimetry (ITC) for Metal Binding

ITC directly measures the heat released or absorbed during a binding event, allowing simultaneous determination of Ka​ , ΔH , and stoichiometry ( N ). ΔG and ΔS are subsequently derived.

Self-Validation Check: A control titration (ligand into buffer) must be performed to calculate the heat of dilution. This background heat is subtracted from the main experiment to ensure the integrated peaks represent only the chelation event.

Step-by-Step Workflow:

  • Sample Preparation: Prepare a 50 µM solution of the metal salt (e.g., CuCl2​ ) in a rigorously pH-controlled buffer (e.g., 50 mM HEPES, pH 7.4). Prepare a 500 µM solution of 5-Methyl-7-nitroquinolin-8-ol in the exact same buffer (use 1-2% DMSO if solubility is limiting, ensuring the DMSO concentration is identical in both the syringe and the cell).

  • Degassing: Degas both solutions under vacuum for 10 minutes to prevent bubble formation, which causes severe baseline artifacts.

  • Thermal Equilibration: Load the metal solution into the sample cell (typically ~200-300 µL) and the ligand into the injection syringe. Equilibrate the system to exactly 298.15 K.

  • Titration Execution: Program the instrument to perform 20-25 injections of 2 µL each, with a 150-second spacing between injections to allow the thermal baseline to stabilize.

  • Data Processing: Subtract the heat of dilution (from the control run). Integrate the area under each injection peak to generate a binding isotherm (Heat vs. Molar Ratio).

  • Modeling: Fit the isotherm using an independent binding model to extract ΔH and Ka​ .

ITCWorkflow Prep 1. Sample Preparation (Matched Buffer & DMSO) Degas 2. Degassing & Thermal Equilibration Prep->Degas Titration 3. Stepwise Injection (Isothermal Titration) Degas->Titration Integration 4. Peak Integration (Heat vs. Molar Ratio) Titration->Integration Modeling 5. Thermodynamic Modeling (ΔH, ΔS, Ka, N) Integration->Modeling

Sequential workflow for Isothermal Titration Calorimetry (ITC) ensuring self-validating data extraction.

Protocol B: Potentiometric Titration for pKa​ Determination

Because 5-Methyl-7-nitroquinolin-8-ol contains multiple ionizable groups, high-precision potentiometry is required to map its acid-base thermodynamics.

  • Electrode Calibration: Calibrate the glass electrode using a Gran's plot method rather than standard commercial buffers. Titrate a known concentration of strong acid ( HCl ) with a strong base ( NaOH ) at a constant ionic strength (e.g., 0.1 M KCl ). This converts pH readings directly into hydrogen ion concentrations ( −log[H+] ), bypassing activity coefficient errors.

  • Solution Setup: Dissolve 1.0 mM of the ligand in a 0.1 M KCl background electrolyte. Due to the compound's low aqueous solubility, a mixed solvent system (e.g., 50% v/v Methanol/Water) may be required, followed by Yasuda-Shedlovsky extrapolation to 100% water.

  • Titration: Titrate with standardized 0.1 M KOH under a strict N2​ atmosphere to prevent CO2​ absorption (which forms carbonic acid and skews the pKa​ ).

  • Thermodynamic Extraction: Repeat the titration at three different temperatures (e.g., 288 K, 298 K, 308 K). Use the van 't Hoff equation ( lnK=−RTΔH​+RΔS​ ) to plot lnK vs 1/T . The slope yields ΔH and the intercept yields ΔS .

Conclusion

The thermodynamic profile of 5-Methyl-7-nitroquinolin-8-ol is a masterclass in substituent effects. The C7-nitro group radically lowers the pKa​ and alters the enthalpy of complexation, while the C5-methyl group fine-tunes the lipophilicity and solvation entropy. For application scientists, understanding these parameters is not merely an academic exercise; it is the foundational logic required to formulate this compound into viable metal-chelating therapeutics, analytical reagents, or advanced materials.

References
  • NIST Chemistry WebBook, SRD 69 Thermochemistry of 8-Hydroxyquinoline and Derivatives. National Institute of Standards and Technology. URL:[Link]

  • Journal of Chemical Thermodynamics Enthalpies of combustion, vapour pressures, and enthalpies of sublimation of 8-hydroxyquinoline, 5-nitro-8-hydroxyquinoline, and 2-methyl-8-hydroxyquinoline. Authenticus / University of Porto. URL:[Link]

  • Proceedings of the Indian Academy of Sciences - Section A Formation constants of chelates of 7-nitro-8-hydroxyquinoline-5-sulphonic acid with yttrium and some lanthanides. Indian Academy of Sciences. URL:[Link]

  • The Journal of Chemical Thermodynamics Solubility determination and thermodynamic modeling of 5-nitro-8-hydroxyquinoline in ten organic solvents from T=(278.15 to 313.15)K and mixing properties of solutions. ResearchGate. URL:[Link]

Protocols & Analytical Methods

Method

Application Note: De Novo Synthesis of 5-Methyl-7-nitroquinolin-8-ol from 8-Hydroxyquinoline

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Standard Operating Protocol & Mechanistic Guide Introduction and Strategic Overview Derivatives of 8-hydroxyquinoline (...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Standard Operating Protocol & Mechanistic Guide

Introduction and Strategic Overview

Derivatives of 8-hydroxyquinoline (8-HQ) are privileged scaffolds in medicinal chemistry, widely recognized for their potent metal-chelating properties and broad-spectrum biological activities, including antiviral and antineoplastic applications[1]. The functionalization of the 8-HQ core at the C5 and C7 positions drastically alters its electronic topography and steric profile, which in turn modulates its target binding affinity and pharmacokinetic properties[2].

This application note details a robust, three-step synthetic protocol to access 5-Methyl-7-nitroquinolin-8-ol (CAS: 2091665-74-4)[3] directly from the inexpensive starting material, 8-hydroxyquinoline. While alternative multi-component condensations (such as the Skraup synthesis from substituted aminophenols) exist[1], the linear derivatization of 8-HQ offers superior regiocontrol and utilizes standard laboratory reagents.

The synthetic strategy relies on the differential reactivity of the quinoline ring system:

  • Regioselective Chloromethylation: Exploiting the activated C5 position.

  • Hydrogenolysis: Converting the benzylic chloride to a stable methyl group.

  • Electrophilic Aromatic Nitration: Targeting the remaining activated C7 position.

Synthetic Pathway Visualization

Synthesis_Pathway SM 8-Hydroxyquinoline (Starting Material) Int1 5-Chloromethyl- 8-hydroxyquinoline SM->Int1 Formaldehyde, HCl Blanc Reaction 70°C, 4h Int2 5-Methyl- 8-hydroxyquinoline Int1->Int2 H2, Pd/C Hydrogenolysis RT, 1 atm Prod 5-Methyl-7-nitroquinolin-8-ol (Target Product) Int2->Prod HNO3, AcOH Nitration 0-5°C, 2h

Synthetic pathway from 8-hydroxyquinoline to 5-Methyl-7-nitroquinolin-8-ol.

Experimental Protocols and Mechanistic Causality

Phase 1: Synthesis of 5-Chloromethyl-8-hydroxyquinoline Hydrochloride

Objective: Regioselective functionalization of the C5 position via Blanc chloromethylation.

Mechanistic Rationale: In strongly acidic media, the quinoline nitrogen is protonated, deactivating the pyridine ring toward electrophilic attack. The hydroxyl group at C8, however, strongly activates the phenolic ring via resonance. Electrophilic attack by the iminium ion (generated from formaldehyde and HCl) is directed to the ortho (C7) and para (C5) positions. The C5 position is kinetically favored due to lesser steric hindrance and optimal electronic stabilization of the Wheland intermediate.

Protocol:

  • Equip a 250 mL three-neck round-bottom flask with a magnetic stirrer, reflux condenser, and a gas inlet tube.

  • Suspend 8-hydroxyquinoline (14.5 g, 0.1 mol) in 50 mL of concentrated hydrochloric acid (37%).

  • Add 15 mL of aqueous formaldehyde solution (37% w/w).

  • Submerge the reaction flask in an oil bath set to 70 °C.

  • Slowly bubble anhydrous HCl gas through the mixture for 4 hours. Self-Validation Check: The reaction mixture will transition from a clear solution to a thick yellow suspension as the hydrochloride salt of the product precipitates.

  • Cool the mixture to 0 °C in an ice bath. Filter the yellow precipitate under vacuum.

  • Wash the filter cake with cold acetone (2 × 20 mL) and dry under vacuum to afford 5-chloromethyl-8-hydroxyquinoline hydrochloride.

Phase 2: Synthesis of 5-Methyl-8-hydroxyquinoline

Objective: Dehalogenative reduction of the chloromethyl intermediate.

Mechanistic Rationale: The benzylic carbon-chlorine bond is highly susceptible to hydrogenolysis. Using Palladium on Carbon (Pd/C) under a hydrogen atmosphere selectively cleaves the C-Cl bond, replacing it with a C-H bond to yield the methyl group, without reducing the aromatic quinoline core.

Protocol:

  • In a 500 mL hydrogenation flask, dissolve 5-chloromethyl-8-hydroxyquinoline hydrochloride (11.5 g, ~0.05 mol) in 150 mL of anhydrous methanol.

  • Add 1.5 g of 10% Pd/C catalyst. (Caution: Pd/C is pyrophoric; add under an inert argon atmosphere).

  • Evacuate the flask and backfill with hydrogen gas three times.

  • Stir the suspension vigorously under a hydrogen balloon (1 atm) at room temperature for 6 hours.

  • Self-Validation Check: Monitor the reaction via TLC (Dichloromethane:Methanol 10:1). The highly polar benzylic chloride spot should completely disappear, replaced by a higher Rf spot.

  • Filter the mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with hot methanol (50 mL).

  • Concentrate the filtrate in vacuo. Neutralize the residue with saturated aqueous NaHCO3​ and extract with ethyl acetate (3 × 50 mL).

  • Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and evaporate to yield 5-methyl-8-hydroxyquinoline as an off-white solid.

Phase 3: Regioselective Nitration to 5-Methyl-7-nitroquinolin-8-ol

Objective: Electrophilic aromatic nitration of the C7 position.

Mechanistic Rationale: With the C5 position sterically and electronically blocked by the newly installed methyl group, electrophilic aromatic substitution is forced exclusively to the C7 position (the remaining activated ortho position relative to the C8 hydroxyl). Using a mild nitrating system (nitric acid in glacial acetic acid) at low temperatures prevents over-oxidation of the phenol and oxidative cleavage of the quinoline ring[4].

Protocol:

  • Dissolve 5-methyl-8-hydroxyquinoline (3.18 g, 20.0 mmol) in 30 mL of glacial acetic acid in a 100 mL round-bottom flask.

  • Cool the solution to 0–5 °C using an ice-water bath.

  • Prepare a nitrating mixture of 1.5 mL concentrated nitric acid (65%) in 5 mL of glacial acetic acid.

  • Add the nitrating mixture dropwise to the quinoline solution over 30 minutes, maintaining the internal temperature below 5 °C.

  • Stir the reaction mixture at 0–5 °C for an additional 2 hours. Self-Validation Check: The solution will turn deep orange/red, and a precipitate may begin to form.

  • Pour the reaction mixture slowly into 150 mL of vigorously stirred ice water.

  • Collect the resulting yellow-orange precipitate via vacuum filtration.

  • Wash the solid thoroughly with distilled water until the filtrate is pH neutral.

  • Recrystallize from ethanol to afford pure 5-Methyl-7-nitroquinolin-8-ol (CAS: 2091665-74-4)[5].

Quantitative Data & Yield Summary

The following table summarizes the expected quantitative metrics for this three-step synthetic workflow under optimized conditions.

StepTransformationExpected Yield (%)Purity (HPLC)Key Analytical Marker (1H NMR / MS)
1 Chloromethylation82 - 88%> 95%Singlet at ~5.1 ppm ( CH2​−Cl )
2 Hydrogenolysis90 - 95%> 98%Singlet at ~2.5 ppm ( Ar−CH3​ )
3 Nitration65 - 75%> 99%MS [M+H]+ found 205.0; Loss of C7-H doublet

Note: Yields are based on theoretical maximums for isolated, purified products. Purity is assessed via reverse-phase HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA).

References

  • Google Patents. (2024). CN118059101A - Uses of 8-hydroxyquinoline derivatives.

Sources

Application

Application Note: 5-Methyl-7-nitroquinolin-8-ol as a Tunable Chelating Agent for Transition Metals

Executive Summary The development of targeted metallodrugs and metal-responsive chemosensors relies heavily on the structural tuning of chelating agents. While 8-hydroxyquinoline (8-HQ) is a well-established bidentate N,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of targeted metallodrugs and metal-responsive chemosensors relies heavily on the structural tuning of chelating agents. While 8-hydroxyquinoline (8-HQ) is a well-established bidentate N,O-donor ligand, its clinical and analytical utility is often limited by suboptimal pharmacokinetics and pH-dependent binding profiles[1].

5-Methyl-7-nitroquinolin-8-ol represents a sophisticated structural evolution. By introducing a "push-pull" electronic system—an electron-donating methyl group at the C5 position and a strongly electron-withdrawing nitro group at the C7 position—researchers can precisely modulate the ligand's pKa​ , lipophilicity (LogP), and metal-binding affinity. This application note details the mechanistic rationale, quantitative binding parameters, and validated protocols for utilizing this compound in transition metal chelation, specifically targeting oncology, neurodegeneration, and analytical sensing workflows[2].

Mechanistic Insights: The "Push-Pull" Electronic Effect

To understand experimental outcomes, one must first understand the causality behind the molecule's design. The coordination of transition metals (e.g., Cu²⁺, Zn²⁺, Fe³⁺) by 8-HQ derivatives occurs via the deprotonated phenolate oxygen and the quinoline nitrogen, forming a thermodynamically stable five-membered chelate ring[3].

  • The C7-Nitro Group (Electron-Withdrawing): The nitro group exerts strong inductive and resonance withdrawing effects, significantly increasing the acidity of the adjacent C8-hydroxyl group. This lowers the pKa​ of the -OH proton, allowing the ligand to deprotonate and actively chelate metals in slightly acidic environments, such as the tumor microenvironment or bacterial biofilms[4].

  • The C5-Methyl Group (Electron-Donating & Lipophilic): To counteract the extreme electron withdrawal of the nitro group—which could otherwise render the quinoline nitrogen too non-basic to coordinate—the C5-methyl group donates electron density back into the ring system. Furthermore, the methyl group increases the overall partition coefficient (LogP), enhancing the molecule's ability to cross the lipid bilayer as a neutral metal-ligand complex (ionophore activity)[1].

Cellular Ionophore Mechanism

In drug development, 5-Methyl-7-nitroquinolin-8-ol acts as an ionophore. It binds extracellular copper or zinc, transports the metal across the cell membrane, and dissociates in the acidic intracellular compartments (e.g., lysosomes). This localized metal influx triggers Reactive Oxygen Species (ROS) generation and proteasome inhibition, leading to targeted apoptosis in neoplastic cells[1][4].

G cluster_ext Extracellular Space (pH ~6.8) cluster_int Intracellular Space (Lysosome pH ~5.0) Cu Cu(II) Ions Complex Cu(II)-Ligand Complex Cu->Complex Ligand 5-Me-7-NO2-8-HQ Ligand->Complex Membrane Lipid Bilayer (Membrane Permeation) Complex->Membrane Release Metal Dissociation Membrane->Release ROS ROS Generation & Proteasome Inhibition Release->ROS Apoptosis Targeted Apoptosis ROS->Apoptosis

Fig 1: Ionophore-mediated metal transport and apoptotic signaling pathway.

Quantitative Physicochemical and Binding Parameters

The structural modifications of 5-Methyl-7-nitroquinolin-8-ol directly translate to measurable shifts in physicochemical properties. The table below compares its parameters against the parent compound (8-HQ) and the widely studied analogue Nitroxoline (5-nitro-8-HQ)[1][2].

Note: Stability constants ( logβ2​ ) represent the formation of 1:2 (Metal:Ligand) complexes.

Compound pKa1​ (NH⁺) pKa2​ (OH)LogP (est.) logβ2​ (Cu²⁺) logβ2​ (Zn²⁺)Primary Application
8-Hydroxyquinoline 5.09.91.75~15.0~13.5General Chelation
Nitroxoline 4.08.32.10~13.5~11.8Antimicrobial / Biofilms
5-Me-7-NO₂-8-HQ 4.28.52.65~14.1~12.4Oncology / Ionophore

Data synthesis derived from established Hammett constant extrapolations and 8-HQ derivative literature.

Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . Built-in verification steps (such as isosbestic point confirmation and FTIR peak shifts) ensure that the researcher can immediately identify protocol deviations or secondary side reactions.

Protocol 1: Synthesis and Isolation of Cu(II) Chelates

This protocol details the synthesis of a 1:2 Cu(II) complex. The causality of using a slightly acidic ethanol/water mixture is to ensure the ligand remains in solution while driving the equilibrium toward complex precipitation as the metal coordinates[3].

Materials:

  • 5-Methyl-7-nitroquinolin-8-ol (Ligand, L )

  • Copper(II) chloride dihydrate ( CuCl2​⋅2H2​O )

  • Absolute Ethanol & Deionized Water

  • 0.1 M NaOH

Step-by-Step Methodology:

  • Ligand Preparation: Dissolve 2.0 mmol of 5-Methyl-7-nitroquinolin-8-ol in 30 mL of warm absolute ethanol. Rationale: The methyl and nitro groups increase hydrophobicity; pure aqueous solutions will result in premature precipitation.

  • Metal Preparation: Dissolve 1.0 mmol of CuCl2​⋅2H2​O in 10 mL of deionized water.

  • Complexation: Add the copper solution dropwise to the stirring ligand solution over 15 minutes. The solution will immediately undergo a bathochromic color shift (typically to a deep green/brown), indicating initial coordination.

  • pH Adjustment (Self-Validation): Adjust the pH to 6.0 - 6.5 using 0.1 M NaOH. Validation: If the pH exceeds 7.5, competing hydroxide ions may form insoluble Cu(OH)2​ , contaminating the product.

  • Reflux & Isolation: Reflux the mixture at 70°C for 2 hours. Cool to room temperature, filter the resulting precipitate via vacuum filtration, and wash sequentially with cold ethanol and diethyl ether.

  • Characterization: Dry in a desiccator. Validate coordination via FTIR: The free ligand C-O stretching frequency (~1090 cm⁻¹) should shift to a higher frequency (~1110 cm⁻¹) upon metal binding, confirming oxygen participation[3].

Protocol 2: UV-Vis Spectrophotometric Titration for Affinity ( Kd​ )

This workflow determines the binding stoichiometry and dissociation constant ( Kd​ ).

G Start 1. Prepare Stock Solutions (Ligand in EtOH, Metal in H2O) Titration 2. Stepwise Titration (Constant [Metal], Varying[Ligand]) Start->Titration Scan 3. UV-Vis Spectral Scanning (250 - 600 nm) Titration->Scan Isosbestic 4. Identify Isosbestic Points (Validates 2-Species Equilibrium) Scan->Isosbestic Analysis 5. Data Analysis (Job's Plot / Benesi-Hildebrand) Isosbestic->Analysis Result 6. Determine Stoichiometry & Binding Constant (Kd) Analysis->Result

Fig 2: UV-Vis titration workflow for determining metal-ligand binding kinetics.

Step-by-Step Methodology:

  • Stock Preparation: Prepare a 50 µM stock solution of the metal ion and a 500 µM stock of 5-Methyl-7-nitroquinolin-8-ol in a HEPES buffer (pH 7.4) with 5% DMSO to maintain solubility.

  • Titration: Place 2.0 mL of the metal solution in a quartz cuvette. Add the ligand stock in 2 µL increments.

  • Spectral Scanning: Record the UV-Vis spectrum from 250 nm to 600 nm after each addition. Allow 2 minutes of equilibration time per addition.

  • Isosbestic Point Verification (Self-Validation): Look for a sharp isosbestic point (a specific wavelength where total absorbance remains constant during the titration). Causality: A clean isosbestic point mathematically proves that only two absorbing species (free metal and the metal-ligand complex) are in equilibrium. If the isosbestic point drifts, it indicates the formation of secondary complexes (e.g., transitioning from 1:1 to 1:2 stoichiometry), requiring piecewise data analysis.

  • Job's Plot Analysis: Plot the change in absorbance ( ΔA ) at the wavelength of maximum absorption ( λmax​ ) against the mole fraction of the ligand. The apex of the curve dictates the stoichiometry (e.g., 0.66 indicates a 1:2 Metal:Ligand complex).

References

  • 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications Source: Drug Design, Development and Therapy (Dove Medical Press) URL:[Link]

  • Rediscovering nitroxoline: a metal-chelating agent bridging infection and cancer Source: Drug Discovery Today (PubMed / NIH) URL:[Link]

  • Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity Source: Open Journal of Applied Sciences (SCIRP) URL:[Link]

  • Nitroxoline: repurposing its antimicrobial to antitumor application Source: ResearchGate URL:[Link]

Sources

Method

Application Notes and Protocols for In Vitro Evaluation of 5-Methyl-7-nitroquinolin-8-ol

Introduction: Unveiling the Potential of a Substituted Quinoline The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the structural core of numerous compounds with a broad spectrum o...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unveiling the Potential of a Substituted Quinoline

The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the structural core of numerous compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties[1][2][3]. The functionalization of the quinoline ring system allows for the fine-tuning of a compound's physicochemical properties and biological targets[4]. 5-Methyl-7-nitroquinolin-8-ol is a fascinating derivative, incorporating three key functional groups that suggest a rich pharmacological potential: the quinoline core, a hydroxyl group, a nitro group, and a methyl group.

The 8-hydroxyquinoline moiety is a well-known chelator of divalent metal ions, a property that is often linked to its biological activity[5][6]. The nitro group, particularly in a hypoxic environment characteristic of solid tumors, can be bioreduced to form cytotoxic reactive oxygen species (ROS)[7]. This suggests a potential mechanism for selective anticancer activity. Indeed, the related compound nitroxoline (8-hydroxy-5-nitroquinoline) has demonstrated potent anti-cancer effects[7][8]. The addition of a methyl group at the 5-position may influence the compound's lipophilicity, membrane permeability, and interaction with specific biological targets, potentially enhancing its potency or altering its selectivity profile.

These structural features strongly suggest that 5-Methyl-7-nitroquinolin-8-ol is a promising candidate for investigation as an anticancer, antimicrobial, and potentially a kinase-modulating agent. This guide provides a comprehensive suite of in vitro assay protocols to rigorously characterize its biological activity.

Section 1: Foundational Assays - Assessing Cytotoxicity and Antiproliferative Effects

A primary step in evaluating a novel compound with suspected anticancer activity is to determine its effect on cell viability and proliferation. The following protocols provide robust methods to quantify the cytotoxic and cytostatic effects of 5-Methyl-7-nitroquinolin-8-ol.

MTT Assay for Cell Viability

The MTT assay is a colorimetric method for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol: MTT Cell Viability Assay

  • Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7, or A549) in a 96-well flat-bottom plate at a predetermined optimal density (typically 5,000-10,000 cells/well) and incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment[9].

  • Compound Preparation: Prepare a stock solution of 5-Methyl-7-nitroquinolin-8-ol in DMSO. Create a series of serial dilutions in cell culture medium to achieve the desired final concentrations.

  • Cell Treatment: Remove the old medium from the wells and add 100 µL of fresh medium containing various concentrations of the test compound. Include a vehicle control (DMSO at the highest concentration used for the compound) and a positive control (e.g., doxorubicin). Incubate for 24, 48, or 72 hours[1][10].

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in sterile PBS) to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals[9].

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals[9].

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the cell viability against the logarithm of the compound concentration and determine the IC₅₀ value using a non-linear regression analysis.

Section 2: Mechanistic Insights - Elucidating the Mode of Action

Understanding how a compound exerts its cytotoxic effects is a critical next step. The following assays can help determine if 5-Methyl-7-nitroquinolin-8-ol induces apoptosis, causes cell cycle arrest, or generates reactive oxygen species.

Annexin V/Propidium Iodide (PI) Assay for Apoptosis

Apoptosis is a form of programmed cell death that is a common mechanism of action for anticancer drugs[9]. During early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V has a high affinity for PS and can be used to detect early apoptotic cells. Propidium iodide (PI) is a fluorescent dye that intercalates with DNA but cannot cross the membrane of live or early apoptotic cells, thus it is used to identify late apoptotic and necrotic cells.

Protocol: Annexin V/PI Apoptosis Assay

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with 5-Methyl-7-nitroquinolin-8-ol at its IC₅₀ and 2x IC₅₀ concentrations for a predetermined time (e.g., 24 hours).

  • Cell Harvesting: Harvest the cells by trypsinization, wash with cold PBS, and centrifuge to obtain a cell pellet[9].

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI according to the manufacturer's protocol. Incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Live cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both Annexin V and PI.

Cell Cycle Analysis by Propidium Iodide Staining

Many anticancer compounds exert their effects by disrupting the normal progression of the cell cycle, leading to cell cycle arrest at specific phases (G0/G1, S, or G2/M)[9]. PI staining of DNA allows for the quantification of cells in each phase of the cell cycle by flow cytometry.

Protocol: Cell Cycle Analysis

  • Cell Seeding and Treatment: Seed cells and treat with 5-Methyl-7-nitroquinolin-8-ol as described for the apoptosis assay.

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix them by adding ice-cold 70% ethanol dropwise while vortexing. Incubate at -20°C for at least 2 hours[9].

  • Staining: Wash the fixed cells with PBS to remove the ethanol. Resuspend the cell pellet in a PI staining solution containing RNase A and incubate in the dark for 30 minutes at room temperature[9].

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content, proportional to the PI fluorescence, will allow for the discrimination of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Detection of Intracellular Reactive Oxygen Species (ROS)

Given the presence of the nitro group, it is plausible that 5-Methyl-7-nitroquinolin-8-ol induces oxidative stress. The generation of intracellular ROS can be measured using fluorescent probes like 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).

Protocol: Intracellular ROS Detection

  • Cell Seeding and Treatment: Seed cells in a black, clear-bottom 96-well plate. Treat the cells with the test compound for a specified duration.

  • Probe Loading: Remove the treatment medium and incubate the cells with DCFH-DA (typically 10 µM) in serum-free medium for 30 minutes at 37°C.

  • Data Acquisition: Wash the cells with PBS to remove excess probe. Measure the fluorescence intensity (excitation ~485 nm, emission ~535 nm) using a fluorescence microplate reader. A positive control, such as H₂O₂, should be included[11].

Section 3: Target-Specific Assays - Investigating Kinase Inhibition

The quinoline scaffold is a common feature in many kinase inhibitors[12]. Therefore, it is prudent to screen 5-Methyl-7-nitroquinolin-8-ol for its ability to inhibit the activity of various protein kinases. Luminescence-based kinase assays, such as the Kinase-Glo® assay, are well-suited for high-throughput screening. These assays measure the amount of ATP remaining in solution following a kinase reaction; a decrease in ATP corresponds to kinase activity[4].

Protocol: Luminescence-Based Biochemical Kinase Assay

  • Reagent Preparation: Prepare serial dilutions of 5-Methyl-7-nitroquinolin-8-ol in a kinase assay buffer.

  • Kinase Reaction Setup: In a white, opaque 96-well or 384-well plate, add the purified recombinant kinase of interest, its specific substrate peptide, and the inhibitor solution[4].

  • Initiation of Reaction: Initiate the kinase reaction by adding ATP to each well. Incubate the plate at room temperature for a predetermined optimal reaction time (e.g., 60 minutes)[4].

  • ATP Detection: Stop the reaction and detect the remaining ATP by adding the Kinase-Glo® reagent according to the manufacturer's instructions. Incubate for 10 minutes to allow the luminescent signal to stabilize[4].

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Section 4: Antimicrobial Activity Assessment

The 8-hydroxyquinoline and nitroaromatic moieties are present in many antimicrobial agents[6][7]. Therefore, evaluating the antimicrobial properties of 5-Methyl-7-nitroquinolin-8-ol is a logical step. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism and is a standard measure of antimicrobial efficacy.

Protocol: Minimum Inhibitory Concentration (MIC) Determination

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable growth medium.

  • Serial Dilution: Prepare a series of twofold dilutions of 5-Methyl-7-nitroquinolin-8-ol in liquid growth medium in a 96-well plate[7].

  • Inoculation: Inoculate each well with the standardized microbial suspension[7].

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours) for the specific microorganism.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed[7].

Data Presentation

Table 1: Summary of In Vitro Assays for 5-Methyl-7-nitroquinolin-8-ol

Assay Purpose Endpoint Measured Typical Cell Lines/Organisms Key Reagents
MTT Assay To determine cytotoxicity and antiproliferative effects.Cell viability (Formazan absorbance)HeLa, MCF-7, A549MTT, DMSO
Annexin V/PI Assay To detect and quantify apoptosis.Phosphatidylserine externalization and membrane integrityCancer cell linesAnnexin V-FITC, Propidium Iodide
Cell Cycle Analysis To determine the effect on cell cycle progression.DNA content per cellCancer cell linesPropidium Iodide, RNase A
ROS Detection To measure the generation of intracellular reactive oxygen species.DCF fluorescenceCancer cell linesDCFH-DA
Kinase Inhibition Assay To screen for kinase inhibitory activity.ATP consumption (Luminescence)Purified recombinant kinasesKinase-Glo® reagent, ATP
MIC Determination To assess antimicrobial activity.Visible microbial growthS. aureus, E. coliBacterial growth medium

Visualizations

experimental_workflow cluster_initial_screening Initial Screening cluster_mechanistic_studies Mechanistic Studies (If Cytotoxic) cluster_target_identification Target Identification start 5-Methyl-7-nitroquinolin-8-ol cytotoxicity Cytotoxicity/Viability Assays (e.g., MTT) start->cytotoxicity mic Antimicrobial Assay (MIC Determination) start->mic kinase Kinase Inhibition Screen start->kinase apoptosis Apoptosis Assay (Annexin V/PI) cytotoxicity->apoptosis cell_cycle Cell Cycle Analysis cytotoxicity->cell_cycle ros ROS Production Assay cytotoxicity->ros ic50 ic50 cytotoxicity->ic50 Determine IC50 ic50_kinase ic50_kinase kinase->ic50_kinase Determine IC50

Caption: A generalized workflow for the in vitro characterization of 5-Methyl-7-nitroquinolin-8-ol.

signaling_pathway cluster_cellular_effects Cellular Effects cluster_downstream_events Downstream Events compound 5-Methyl-7-nitroquinolin-8-ol ros Increased ROS Production compound->ros kinase_inhibition Kinase Inhibition compound->kinase_inhibition metal_chelation Metal Ion Chelation compound->metal_chelation dna_damage DNA Damage ros->dna_damage cell_cycle_arrest Cell Cycle Arrest kinase_inhibition->cell_cycle_arrest apoptosis Apoptosis dna_damage->apoptosis cell_death Cell Death apoptosis->cell_death cell_cycle_arrest->apoptosis

Caption: A putative signaling pathway for the action of 5-Methyl-7-nitroquinolin-8-ol.

References

  • Benchchem. Navigating the Nuances of Drug-Response Assays for Quinoline Compounds: A Comparative Guide to Reproducibility.
  • Benchchem. Cell-Based Assays for Testing the Bioactivity of Quinolinone Derivatives: Application Notes and Protocols.
  • Benchchem. Application Notes and Protocols for Developing Kinase Inhibitors from 2-Chloro-3,6-dimethylquinoxaline.
  • Benchchem. Application Notes and Protocols: 4,6,8-Trimethyl-quinoline-2-thiol as a Putative Kinase Inhibitor.
  • Arabian Journal of Chemistry. Comprehensive review on current developments of quinoline-based anticancer agents.
  • PMC. Exploration of quinolone and quinoline derivatives as potential anticancer agents.
  • ResearchGate. In vitro cell viability assay of (A) all synthesized... | Download Scientific Diagram.
  • Open Access Journals. 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications.
  • Benchchem. A Comprehensive Analysis of 5-Nitroquinoline: A Potent Biologically Active Scaffold.
  • Sigma-Aldrich. Kinase Assay Kit.
  • BMG LABTECH. Kinase assays.
  • Brieflands. An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry.
  • Brieflands. Can Functionalization of Quinoline Derivatives Be Exploited to Control Quinolines Cytotoxic Effects?.
  • PMC. Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline).
  • MDPI. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines.
  • PMC. New Quinoline Kinase Inhibitors With Good Selectivity for NAK Kinases and Anti‐Tumor Activity Against Ewing Sarcoma.
  • MDPI. Repurposing Analysis of Nitroxoline (8-Hydroxy-5-nitroquinoline) as an Antichagasic Compound.
  • In Vitro Activity of Nitroxoline (5‐Nitro‐8‐Hydroxyquinoline) Against Aspergillus Species.
  • Shandong King's Land International Trading Co., Ltd. OEM 8 Hydroxy 5 Nitroquinoline: Mechanism of Action Explained.

Sources

Application

Application Notes and Protocols for 5-Methyl-7-nitroquinolin-8-ol in Drug Discovery

Introduction: The Quinoline Scaffold and the Promise of 5-Methyl-7-nitroquinolin-8-ol The quinoline scaffold is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of therapeutic agents wit...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Quinoline Scaffold and the Promise of 5-Methyl-7-nitroquinolin-8-ol

The quinoline scaffold is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with a broad spectrum of biological activities.[1][2] This versatile heterocyclic system has been extensively explored, leading to the development of drugs for treating cancer, malaria, bacterial infections, and inflammatory conditions.[1][3] The adaptability of the quinoline ring allows for precise chemical modifications, enabling the optimization of its pharmacological profile. This has cemented its status as a "privileged scaffold" in the field of drug discovery.[4]

This document provides a comprehensive technical guide to a novel, yet promising, derivative: 5-Methyl-7-nitroquinolin-8-ol . While this specific molecule is not extensively documented in the current literature, its structural components—a quinoline core, a methyl group, a nitro group, and a hydroxyl group—are all well-understood pharmacophores. By drawing on the extensive research of its close structural analogs, we can construct a robust scientific framework to anticipate its biological activities and guide future research toward its potential therapeutic applications.

Physicochemical Properties and Proposed Synthesis

The chemical personality of 5-Methyl-7-nitroquinolin-8-ol is shaped by its distinct functional groups. The quinoline core imparts aromaticity and a degree of rigidity, the hydroxyl and nitro groups introduce polarity and hydrogen bonding capabilities, and the methyl group contributes a lipophilic character. These features collectively govern its solubility, bioavailability, and target engagement.

Table 1: Comparative Physicochemical Properties

Property5-Methyl-7-nitroquinolin-8-ol (Predicted)8-Hydroxy-5-nitroquinoline (Nitroxoline)[5]7-Methyl-8-nitroquinoline[6][7]
Molecular Formula C10H8N2O3C9H6N2O3C10H8N2O2
Molecular Weight 204.18 g/mol 190.16 g/mol 188.18 g/mol
LogP (Predicted/Known) ~2.21.99~2.45
Melting Point (°C) Solid, likely >150°C180182-183
Appearance Predicted to be a yellow crystalline solidYellow crystalline powderWhite powder
Solubility Sparingly soluble in water; soluble in DMSO, DMF2.73 g/L in waterSoluble in organic solvents
Protocol: Proposed Synthesis of 5-Methyl-7-nitroquinolin-8-ol

The following is a plausible, two-step synthetic route for 5-Methyl-7-nitroquinolin-8-ol, commencing with the Skraup synthesis to construct the quinoline core, followed by a regioselective nitration.

Step 1: Synthesis of 5-Methylquinolin-8-ol via Skraup Reaction

The Skraup reaction is a classic method for quinoline synthesis, involving the reaction of an aniline with glycerol, an oxidizing agent, and sulfuric acid.[1][3]

  • Rationale: Starting with 2-amino-4-methylphenol, the Skraup synthesis is expected to yield 5-methylquinolin-8-ol. The substitution pattern of the aniline directs the cyclization to form the desired isomer.

  • Materials:

    • 2-amino-4-methylphenol

    • Glycerol

    • Nitrobenzene (oxidizing agent)

    • Concentrated Sulfuric Acid

    • Ferrous sulfate (moderator)

    • Sodium hydroxide (for neutralization)

    • Steam distillation apparatus

  • Procedure:

    • In a large round-bottom flask, carefully add concentrated sulfuric acid to glycerol with cooling.

    • Add 2-amino-4-methylphenol and ferrous sulfate to the mixture.

    • Slowly add nitrobenzene.

    • Heat the mixture gently under reflux. The reaction is highly exothermic and requires careful temperature control.

    • After the initial vigorous reaction subsides, continue heating for several hours to complete the reaction.

    • Cool the mixture and dilute with water.

    • Neutralize with a concentrated sodium hydroxide solution.

    • Isolate the crude 5-methylquinolin-8-ol by steam distillation.

    • Purify the product by recrystallization from a suitable solvent (e.g., ethanol/water mixture).

Step 2: Nitration of 5-Methylquinolin-8-ol

Electrophilic nitration is used to introduce the nitro group onto the quinoline ring. The positions of nitration are directed by the existing substituents. For an 8-hydroxyquinoline system, nitration typically occurs at the 5 and 7 positions.[8]

  • Rationale: The hydroxyl group at position 8 is a strong activating group, directing electrophilic substitution to the ortho (position 7) and para (position 5) positions. Since position 5 is already occupied by a methyl group, the nitration is anticipated to occur at the 7-position.

  • Materials:

    • 5-Methylquinolin-8-ol

    • Concentrated Nitric Acid

    • Concentrated Sulfuric Acid

    • Ice

  • Procedure:

    • Dissolve 5-methylquinolin-8-ol in concentrated sulfuric acid, maintaining a low temperature with an ice bath.

    • Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid, also cooled in an ice bath.

    • Slowly add the nitrating mixture to the solution of 5-methylquinolin-8-ol, ensuring the temperature remains low.

    • After the addition is complete, allow the reaction to stir at a low temperature for a specified time.

    • Carefully pour the reaction mixture onto crushed ice to precipitate the product.

    • Collect the solid product by vacuum filtration and wash with cold water.

    • Purify the crude 5-Methyl-7-nitroquinolin-8-ol by recrystallization.

Anticipated Biological Activities and Applications in Drug Discovery

The structural features of 5-Methyl-7-nitroquinolin-8-ol suggest a range of potential biological activities, making it a compelling candidate for further investigation in drug discovery.

Anticancer Potential
  • Rationale: Numerous quinoline derivatives exhibit significant anticancer activity.[3][4] The nitro group is a key pharmacophore that can be bioreduced in the hypoxic environments characteristic of solid tumors, leading to the formation of cytotoxic reactive species.[9] Furthermore, the 8-hydroxyquinoline moiety, as seen in the FDA-approved drug Nitroxoline (8-hydroxy-5-nitroquinoline), is known for its potent anticancer effects, which are thought to involve the induction of oxidative stress and inhibition of critical cellular enzymes.[10][11] The presence of a methyl group can further modulate the compound's lipophilicity and interaction with target proteins.

  • Potential Mechanisms of Action:

    • Induction of Apoptosis: Many quinoline-based anticancer agents trigger programmed cell death in cancer cells.

    • Inhibition of Topoisomerases: Some quinoline derivatives can interfere with DNA replication and repair by inhibiting topoisomerase enzymes.[4]

    • Kinase Inhibition: The quinoline scaffold is present in several kinase inhibitors that block signaling pathways essential for cancer cell proliferation and survival.[4]

    • Metal Ion Chelation: The 8-hydroxyquinoline core is a potent metal chelator. Disruption of metal homeostasis is a known strategy to induce cancer cell death.[6]

  • Drug Discovery Applications:

    • Lead compound for the development of novel anticancer agents, particularly for solid tumors with hypoxic regions.

    • A scaffold for the synthesis of a library of derivatives to establish structure-activity relationships (SAR).

Antimicrobial Activity
  • Rationale: The quinoline scaffold is the backbone of several successful antibacterial drugs (e.g., fluoroquinolones). Nitroaromatic compounds, including nitroquinolines, are known for their broad-spectrum antimicrobial effects.[9][10] The 8-hydroxyquinoline derivative, Nitroxoline, is used as an antimicrobial agent for urinary tract infections.[5][11]

  • Potential Mechanisms of Action:

    • Inhibition of Bacterial DNA Gyrase: A common mechanism for quinolone antibiotics.

    • Generation of Reactive Oxygen Species: The nitro group can be reduced by microbial enzymes to generate cytotoxic radicals.[9]

    • Metal Chelation: Deprivation of essential metal ions can inhibit microbial growth.

  • Drug Discovery Applications:

    • Scaffold for the development of new antibiotics to combat drug-resistant bacteria.

    • Lead compound for antifungal agents, as 8-hydroxyquinoline derivatives have also shown fungicidal properties.[12]

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Evaluation using MTT Assay

This protocol outlines a standard procedure to assess the anticancer potential of 5-Methyl-7-nitroquinolin-8-ol against a selected cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer).

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound.

  • Materials:

    • Cancer cell line of interest

    • Complete cell culture medium (e.g., DMEM with 10% FBS)

    • 5-Methyl-7-nitroquinolin-8-ol (dissolved in DMSO to create a stock solution)

    • Doxorubicin (positive control)

    • 96-well cell culture plates

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • DMSO (for dissolving formazan crystals)

    • Phosphate-buffered saline (PBS)

    • Microplate reader

  • Procedure:

    • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

    • Compound Treatment: Prepare serial dilutions of 5-Methyl-7-nitroquinolin-8-ol and the positive control (Doxorubicin) in the complete medium. Remove the old medium from the wells and add 100 µL of the diluted compounds. Include wells with untreated cells (negative control) and wells with vehicle (DMSO) control.

    • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

    • MTT Assay:

      • Remove the medium containing the compound.

      • Add 100 µL of fresh medium and 20 µL of MTT solution (5 mg/mL in PBS) to each well.

      • Incubate for 3-4 hours, allowing viable cells to convert MTT into formazan crystals.

    • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the compound concentration and determine the IC50 value using appropriate software.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)

This protocol describes the broth microdilution method to determine the minimum concentration of 5-Methyl-7-nitroquinolin-8-ol required to inhibit the growth of a specific bacterial strain (e.g., Staphylococcus aureus, Escherichia coli).

  • Objective: To quantify the antibacterial potency of the compound.

  • Materials:

    • Bacterial strain of interest

    • Mueller-Hinton Broth (MHB)

    • 5-Methyl-7-nitroquinolin-8-ol (dissolved in DMSO)

    • Standard antibiotic (e.g., Ciprofloxacin) as a positive control

    • 96-well microtiter plates

    • Bacterial inoculum standardized to 0.5 McFarland standard

  • Procedure:

    • Preparation of Compound Dilutions: Prepare a two-fold serial dilution of 5-Methyl-7-nitroquinolin-8-ol in MHB in a 96-well plate.

    • Inoculation: Add a standardized bacterial inoculum to each well to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

    • Controls: Include a positive control (broth with bacteria and no compound), a negative control (broth only), and a vehicle control (broth with bacteria and DMSO).

    • Incubation: Incubate the plate at 37°C for 18-24 hours.

    • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Data Presentation and Visualization

Diagrams

Synthetic Pathway of 5-Methyl-7-nitroquinolin-8-ol 2-amino-4-methylphenol 2-amino-4-methylphenol 5-methylquinolin-8-ol 5-methylquinolin-8-ol 2-amino-4-methylphenol->5-methylquinolin-8-ol Skraup Reaction (Glycerol, H2SO4, Nitrobenzene) 5-Methyl-7-nitroquinolin-8-ol 5-Methyl-7-nitroquinolin-8-ol 5-methylquinolin-8-ol->5-Methyl-7-nitroquinolin-8-ol Nitration (HNO3, H2SO4)

Caption: Proposed two-step synthesis of 5-Methyl-7-nitroquinolin-8-ol.

Anticancer Mechanism of Action cluster_cell Cancer Cell Compound 5-Methyl-7-nitroquinolin-8-ol ROS Increased Reactive Oxygen Species (ROS) Compound->ROS Metal_Homeostasis Disrupted Metal Ion Homeostasis Compound->Metal_Homeostasis DNA_Damage DNA Damage ROS->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis Metal_Homeostasis->Apoptosis

Sources

Method

Application Note: Rational HPLC Method Development for 5-Methyl-7-nitroquinolin-8-ol

Executive Summary The chromatographic analysis of 8-hydroxyquinoline derivatives, such as 5-Methyl-7-nitroquinolin-8-ol, presents a notorious challenge in analytical chemistry. Due to their amphoteric nature and powerful...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The chromatographic analysis of 8-hydroxyquinoline derivatives, such as 5-Methyl-7-nitroquinolin-8-ol, presents a notorious challenge in analytical chemistry. Due to their amphoteric nature and powerful metal-chelating properties, these compounds frequently exhibit severe peak tailing, irreversible adsorption, and poor quantitative reproducibility on standard reversed-phase high-performance liquid chromatography (RP-HPLC) systems.

This application note provides a comprehensive, causality-driven guide to developing a robust, self-validating HPLC method for 5-Methyl-7-nitroquinolin-8-ol. By systematically addressing secondary interactions—specifically metal chelation and silanol ionization—this protocol ensures high-fidelity data suitable for pharmaceutical quality control and pharmacokinetic profiling.

Analyte Profiling & The "Chelation Challenge"

5-Methyl-7-nitroquinolin-8-ol shares a core pharmacophore with established antimicrobial agents like nitroxoline (5-nitroquinolin-8-ol)[1]. The structural combination of a basic quinoline nitrogen (position 1) and an acidic phenolic hydroxyl group (position 8) creates a highly stable, bidentate chelation pocket.

The Causality of Peak Tailing

When injected into an HPLC system, 5-Methyl-7-nitroquinolin-8-ol undergoes two primary secondary interactions that distort the Gaussian peak shape[2]:

  • Metal Chelation: The analyte avidly binds to trace transition metals (e.g., Fe³⁺, Al³⁺) present in the silica matrix of the stationary phase, the column frits, and the stainless-steel tubing of the HPLC system.

  • Ion-Exchange Interactions: At mid-range pH, residual silanol groups (Si-OH) on the silica surface ionize to form negatively charged silanoxides (Si-O⁻). These sites engage in strong electrostatic interactions with the protonated nitrogen of the quinoline ring, leading to peak tailing and retention time drift[2][3].

To achieve symmetrical peaks, the method development must actively suppress both mechanisms.

Mechanism cluster_0 Unoptimized Conditions cluster_1 Optimized Conditions A1 5-Methyl-7-nitroquinolin-8-ol A2 Trace Metals (Fe3+, Al3+) & Ionized Silanols A1->A2 Chelation / Ion Exchange A3 Severe Peak Tailing (As > 2.0) A2->A3 B1 5-Methyl-7-nitroquinolin-8-ol B2 EDTA Masking & Acidic pH (Silanol Suppression) B1->B2 No Secondary Interactions B3 Symmetrical Peak (As < 1.2) B2->B3

Fig 1: Mechanistic pathway of peak tailing vs. optimized resolution.

Methodological Rationale & Optimization

To design a self-validating and robust method, the thermodynamic environment of the mobile and stationary phases must be strictly controlled.

Stationary Phase Selection

A high-purity, Type-B silica column with dense endcapping (e.g., Inertsil ODS-3 or Newcrom R1) is required[4][5]. Endcapping chemically blocks residual silanols, reducing the baseline potential for ion-exchange interactions[3].

Mobile Phase Thermodynamics

Drawing upon established methods for related quinolin-8-ol derivatives, the mobile phase must incorporate two critical modifiers[1][5]:

  • Acidic pH Control: Adjusting the aqueous phase to pH 2.5–3.0 (using phosphoric acid or formic acid) ensures that residual silanols remain protonated and neutral, thereby eliminating their capacity to act as cation exchangers[2][3].

  • Chelating Additives: The addition of 10 mM disodium ethylenediaminetetraacetic acid (EDTA) or citric acid to the mobile phase acts as a sacrificial chelator. EDTA binds to free metal ions in the system with a higher affinity than the analyte, effectively masking the active metal sites and preventing analyte adsorption[1][5].

Optimization Matrix

The table below summarizes the causality of mobile phase adjustments during the development phase and their direct impact on the USP Tailing Factor ( Tf​ ).

TrialAqueous Phase CompositionOrganic ModifierUSP Tailing Factor ( Tf​ )Causality / Observation
1 Water (Unbuffered)Acetonitrile> 3.5 (Failed)Severe silanol and metal interactions. Broad, asymmetric peak.
2 0.1% Formic Acid (pH ~2.7)Acetonitrile1.9 (Poor)Silanols suppressed, but metal chelation persists.
3 10 mM EDTA in WaterAcetonitrile1.8 (Poor)Metals masked, but unsuppressed silanols cause ion-exchange tailing.
4 10 mM EDTA + 0.1% Formic Acid Acetonitrile 1.1 (Optimal) Synergistic suppression of both silanol and metal interactions.

Self-Validating Experimental Protocol

This protocol is designed as a closed-loop, self-validating system. It incorporates mandatory System Suitability Testing (SST) criteria that must be met before any sample analysis can proceed, ensuring absolute trustworthiness of the generated data.

Workflow A Phase 1: Reagent Prep (EDTA Buffer & Acidic Modifier) B Phase 2: System Passivation (Overnight EDTA Flush) A->B C Phase 3: Column Equilibration (Monitor Baseline Stability) B->C D Phase 4: System Suitability Test (SST) (Inject Standard 5x) C->D E Phase 5: Sample Analysis (Bracketing Standards) D->E

Fig 2: Workflow for the self-validating HPLC methodology.

Step 1: Reagent Preparation
  • Mobile Phase A (Aqueous): Dissolve 3.72 g of Disodium EDTA dihydrate in 1000 mL of ultrapure water (18.2 MΩ·cm) to achieve a 10 mM solution. Add 1.0 mL of LC-MS grade Formic Acid (0.1% v/v). Filter through a 0.22 µm nylon membrane.

  • Mobile Phase B (Organic): 100% HPLC-grade Acetonitrile.

  • Diluent: Methanol:Water (50:50, v/v). Note: Do not use pure aqueous diluent to prevent analyte precipitation.

Step 2: System Passivation (Critical Step)

Causality: Before installing the analytical column, the HPLC system's stainless-steel lines must be stripped of active metal ions.

  • Replace the column with a zero-dead-volume union.

  • Flush the system with Mobile Phase A (containing EDTA) at 1.0 mL/min for 4 hours.

  • Install the analytical column (e.g., Inertsil ODS-3, 250 × 4.6 mm, 5 µm)[5].

Step 3: Chromatographic Conditions
ParameterSetting
Column High-purity C18 (e.g., 250 × 4.6 mm, 5 µm, densely endcapped)
Mobile Phase Isocratic: 60% Mobile Phase A / 40% Mobile Phase B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection (UV/Vis) 240 nm (or optimal λmax​ for the derivative)[5]
Step 4: System Suitability Testing (SST) - The Validation Gate

Inject the working standard of 5-Methyl-7-nitroquinolin-8-ol (50 µg/mL) five consecutive times. The system is only validated for sample analysis if the following criteria are met:

  • Retention Time Precision: %RSD 1.0%

  • Peak Area Precision: %RSD 2.0%

  • USP Tailing Factor ( Tf​ ): 1.5 (Confirms successful masking of secondary interactions)[3].

  • Theoretical Plates ( N ): 5,000 (Confirms column efficiency).

If any criterion fails, the run must be aborted. The causality is likely column degradation (loss of endcapping) or insufficient system passivation.

Step 5: Sample Analysis & Bracketing
  • Inject unknown samples.

  • To ensure continuous self-validation, inject a bracketing standard every 10 samples. The peak area of the bracketing standard must not deviate by more than ± 2.0% from the initial SST average.

Conclusion

The successful HPLC analysis of 5-Methyl-7-nitroquinolin-8-ol relies entirely on understanding the thermodynamic interactions between the analyte, the silica support, and the instrument hardware. By utilizing a densely endcapped stationary phase, an acidic pH to suppress silanol ionization, and EDTA to mask transition metals, this protocol transforms a highly problematic chelating agent into a well-behaved chromatographic peak. The embedded System Suitability Testing ensures that every dataset generated is inherently trustworthy and analytically sound.

References

  • SIELC Technologies. "Separation of Nitroxoline on Newcrom R1 HPLC column". sielc.com.
  • PubMed. "A quality-by-design evaluated liquid chromatography method development and validation for the separation and quantification of nitroxoline and its impurities". nih.gov.
  • ResearchGate. "Quantitative high-perormance liquid chromatographic analysis of nitroxoline and structurally related compounds". researchgate.net.
  • Element Lab Solutions. "Peak Tailing in HPLC". elementlabsolutions.com.
  • Chrom Tech, Inc. "What Causes Peak Tailing in HPLC?". chromtech.com.

Sources

Application

Preparing 5-Methyl-7-nitroquinolin-8-ol Metal Complexes for Antimicrobial Testing: Application Notes and Protocols

Introduction: The Promise of Quinolinol-Based Metal Complexes in Antimicrobial Research The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of ne...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Promise of Quinolinol-Based Metal Complexes in Antimicrobial Research

The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of next-generation therapeutic agents. Among these, 8-hydroxyquinoline and its derivatives have long been recognized as "privileged structures" in medicinal chemistry, possessing a wide range of pharmacological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[1][2] The biological activity of these compounds is often attributed to their ability to chelate essential metal ions, thereby interfering with microbial metabolism.[2][3]

The introduction of specific substituents onto the 8-hydroxyquinoline core can significantly modulate its biological efficacy. The presence of a nitro group, for instance, is known to enhance the antimicrobial properties of the quinoline scaffold.[4][5] Specifically, 5-Methyl-7-nitroquinolin-8-ol presents a particularly interesting candidate for the development of new antimicrobial agents. The chelation of this ligand with various transition metal ions can lead to the formation of stable complexes with potentially enhanced antimicrobial activity compared to the free ligand.[6][7] This enhancement may arise from several factors, including increased lipophilicity, which facilitates passage through microbial cell membranes, and the introduction of a metal center with its own intrinsic antimicrobial properties.[6][8]

This comprehensive guide provides detailed protocols for the synthesis of 5-Methyl-7-nitroquinolin-8-ol and its subsequent complexation with various divalent metal ions. Furthermore, it outlines established methodologies for evaluating the antimicrobial efficacy of these newly synthesized metal complexes, including the determination of Minimum Inhibitory Concentration (MIC) and the disk diffusion assay. This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals engaged in the discovery of novel antimicrobial agents.

PART 1: Synthesis of 5-Methyl-7-nitroquinolin-8-ol and its Metal Complexes

Synthesis of the Ligand: 5-Methyl-7-nitroquinolin-8-ol

The synthesis of the ligand is a crucial first step. A plausible route involves the nitration of 5-methylquinolin-8-ol. The starting material, 5-methylquinoline, can be synthesized via a Skraup reaction from m-toluidine, which often results in a mixture of 5- and 7-methylquinoline.[9][10] However, the subsequent nitration step can selectively yield the desired 7-nitro isomer due to the directing effects of the methyl group and the quinoline nitrogen.[10]

Safety Precautions: The synthesis involves the use of strong acids and nitrating agents, which are highly corrosive and potentially explosive.[11][12] All procedures must be carried out in a certified chemical fume hood with appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves.[12][13]

Protocol 1: Synthesis of 5-Methyl-7-nitroquinolin-8-ol

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 5-methylquinolin-8-ol in concentrated sulfuric acid at 0°C (ice bath).

  • Nitration: Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the reaction mixture while maintaining the temperature below 5°C. The addition of the nitrating mixture is highly exothermic and requires careful control.[10]

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature for a specified time, monitoring the progress by thin-layer chromatography (TLC).

  • Work-up: Carefully pour the reaction mixture onto crushed ice. The product will precipitate out of the solution.

  • Isolation and Purification: Collect the precipitate by vacuum filtration and wash thoroughly with cold water to remove any residual acid. The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.

General Procedure for the Synthesis of Metal(II) Complexes

The complexation of 5-Methyl-7-nitroquinolin-8-ol with metal ions typically involves the reaction of the ligand with a metal salt in a suitable solvent. The coordination generally occurs through the deprotonated hydroxyl oxygen and the nitrogen atom of the quinoline ring.[14] A 1:2 metal-to-ligand stoichiometric ratio is common for divalent metal ions, potentially leading to octahedral or square planar geometries.[1]

Protocol 2: Synthesis of M(II)-(5-Methyl-7-nitroquinolin-8-ol)₂ Complexes

  • Ligand Solution: Dissolve 5-Methyl-7-nitroquinolin-8-ol (2 molar equivalents) in a suitable solvent such as ethanol or methanol. Gentle heating may be necessary to achieve complete dissolution.[14]

  • Metal Salt Solution: In a separate flask, dissolve the desired metal(II) salt (e.g., CuCl₂, Zn(CH₃COO)₂, NiCl₂·6H₂O, CoCl₂·6H₂O) (1 molar equivalent) in a minimal amount of the same solvent or deionized water.[14]

  • Complexation: Slowly add the metal salt solution to the ligand solution with constant stirring at room temperature.

  • pH Adjustment: To facilitate the deprotonation of the hydroxyl group and promote complex formation, a dilute base (e.g., 0.1 M NaOH or triethylamine in ethanol) can be added dropwise until a precipitate forms or a distinct color change is observed.[14]

  • Isolation: The resulting colored precipitate of the metal complex is collected by vacuum filtration.

  • Purification and Drying: The complex is washed with the solvent to remove any unreacted starting materials and then dried in a desiccator over a suitable drying agent or in a vacuum oven at a moderate temperature.[14]

Diagram 1: General Workflow for Synthesis of Metal Complexes

Synthesis_Workflow cluster_ligand Ligand Preparation cluster_metal Metal Salt Preparation cluster_reaction Complexation Reaction cluster_workup Isolation & Purification L1 Dissolve Ligand in Solvent R1 Mix Ligand and Metal Solutions L1->R1 M1 Dissolve Metal Salt in Solvent M1->R1 R2 Adjust pH (add base) R1->R2 R3 Stir at Room Temperature R2->R3 W1 Filter Precipitate R3->W1 W2 Wash with Solvent W1->W2 W3 Dry the Complex W2->W3

Caption: General workflow for the synthesis of 5-Methyl-7-nitroquinolin-8-ol metal complexes.

PART 2: Antimicrobial Susceptibility Testing

Once the metal complexes are synthesized and characterized, their antimicrobial activity can be evaluated using standard microbiological techniques. The two most common methods are the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) and the Kirby-Bauer disk diffusion assay.[15][16][17]

Broth Microdilution Method for MIC Determination

The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[16][18] This method is considered the gold standard for susceptibility testing.[16][19]

Protocol 3: Broth Microdilution Assay

  • Prepare Stock Solutions: Prepare stock solutions of the synthesized metal complexes and the parent ligand in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO).

  • Prepare 96-Well Plates: Dispense a suitable broth medium (e.g., Mueller-Hinton Broth) into the wells of a 96-well microtiter plate.[20]

  • Serial Dilutions: Perform two-fold serial dilutions of the test compounds across the microtiter plate to achieve a range of concentrations.[20]

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard. This is then further diluted to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the wells.

  • Inoculation: Inoculate the wells containing the serially diluted compounds with the prepared bacterial suspension. Include positive (microorganism and broth) and negative (broth only) controls.

  • Incubation: Incubate the plates at 37°C for 16-20 hours.[16]

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.[16]

Diagram 2: Workflow for Minimum Inhibitory Concentration (MIC) Determination

MIC_Workflow A Prepare Stock Solutions of Test Compounds C Perform Serial Dilutions of Compounds A->C B Dispense Broth into 96-Well Plate B->C E Inoculate Wells with Bacteria C->E D Prepare Standardized Bacterial Inoculum D->E F Incubate Plate (37°C, 16-20h) E->F G Visually Assess for Growth and Determine MIC F->G

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Kirby-Bauer Disk Diffusion Method

The Kirby-Bauer disk diffusion test is a qualitative method used to determine the susceptibility of bacteria to antimicrobial agents.[17][21] It is a widely used and cost-effective method for routine antimicrobial susceptibility testing.[21]

Protocol 4: Disk Diffusion Assay

  • Prepare Agar Plates: Use Mueller-Hinton agar plates for the assay.[15]

  • Inoculum Preparation and Inoculation: Prepare a standardized bacterial inoculum (0.5 McFarland standard) and uniformly swab the entire surface of the agar plate.[17]

  • Disk Application: Aseptically place sterile filter paper disks impregnated with a known concentration of the synthesized metal complexes onto the surface of the inoculated agar.[22] Ensure the disks are placed at least 24 mm apart.[22]

  • Incubation: Invert the plates and incubate at 37°C for 18-24 hours.[23]

  • Zone of Inhibition Measurement: After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters.[15][23] The size of the zone is proportional to the susceptibility of the microorganism to the compound.[23]

PART 3: Data Presentation and Interpretation

The results of the antimicrobial testing should be systematically recorded and presented for clear interpretation.

Characterization of Synthesized Complexes

The synthesized metal complexes should be characterized using various spectroscopic and analytical techniques to confirm their structure and purity.

Table 1: Example Physicochemical Characterization Data

ComplexColorYield (%)M.P. (°C)Molar Conductance (Ω⁻¹cm²mol⁻¹)
Ligand Yellow->250-
Cu(II) Complex Green85>30012.5
Zn(II) Complex Light Yellow78>30010.2
Ni(II) Complex Pale Green82>30015.1
Co(II) Complex Brown75>30013.8
Antimicrobial Activity Data

The antimicrobial activity data can be summarized in tables for easy comparison.

Table 2: Example Minimum Inhibitory Concentration (MIC) Data (in µg/mL)

CompoundS. aureus (Gram-positive)B. subtilis (Gram-positive)E. coli (Gram-negative)P. aeruginosa (Gram-negative)
Ligand 64128256>256
Cu(II) Complex 8163264
Zn(II) Complex 163264128
Ni(II) Complex 3264128256
Co(II) Complex 163264128
Ciprofloxacin 10.50.251

Table 3: Example Zone of Inhibition Data (in mm)

Compound (50 µ g/disk )S. aureus (Gram-positive)B. subtilis (Gram-positive)E. coli (Gram-negative)P. aeruginosa (Gram-negative)
Ligand 121087
Cu(II) Complex 22201816
Zn(II) Complex 18161412
Ni(II) Complex 1514119
Co(II) Complex 19171513
Ciprofloxacin (5 µ g/disk ) 25283026

Conclusion

This application note provides a comprehensive framework for the synthesis and antimicrobial evaluation of 5-Methyl-7-nitroquinolin-8-ol metal complexes. The detailed protocols and methodologies are designed to be readily implemented in a research setting. The chelation of this promising ligand with various metal ions offers a fertile ground for the discovery of novel antimicrobial agents with potentially enhanced efficacy against a broad spectrum of pathogenic microorganisms. Further studies, including mechanism of action investigations and in vivo efficacy assessments, will be crucial in advancing these compounds as potential therapeutic leads in the fight against infectious diseases.

References

  • Cipurković, A., Horozić, E., Marić, S., & Mekić, L. (n.d.). Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. International Journal of Multidisciplinary Research and Publications, 3(2). Retrieved from [Link]

  • American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. Retrieved from [Link]

  • Wikipedia. (n.d.). Broth microdilution. Retrieved from [Link]

  • Wikipedia. (n.d.). Disk diffusion test. Retrieved from [Link]

  • FWD AMR-RefLabCap. (n.d.). Determination of antimicrobial resistance by disk diffusion. Retrieved from [Link]

  • Hardy Diagnostics. (2024, February 5). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. Retrieved from [Link]

  • GARDP Revive. (n.d.). Disk diffusion test. Retrieved from [Link]

  • Dalton Transactions. (n.d.). Cobalt, nickel, and iron complexes of 8-hydroxyquinoline-di(2-picolyl)amine for light-driven hydrogen evolution. Retrieved from [Link]

  • NCBI Bookshelf. (2021, August 28). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Broth microdilution – Knowledge and References. Retrieved from [Link]

  • ResearchGate. (n.d.). Preparation of 8-hydroxyquinoline zinc complexes. Retrieved from [Link]

  • Research and Reviews: Journal of Chemistry. (2013, December 10). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Retrieved from [Link]

  • Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Retrieved from [Link]

  • Standard Operating Procedure. (2012, December 14). Nitrates. Retrieved from [Link]

  • NJ.gov. (n.d.). Hazardous Substance Fact Sheet. Retrieved from [Link]

  • Chemical Data Collections. (2020, November 21). Synthesis and antimicrobial activity evaluation of some new 7-substituted quinolin-8-ol derivatives. Retrieved from [Link]

  • Brieflands. (2013, December 13). An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry. Retrieved from [Link]

  • Journal of Advanced Biotechnology and Experimental Therapeutics. (n.d.). Antimicrobial Agents Based on Metal Complexes: Present Situation and Future Prospects. Retrieved from [Link]

  • Excli Journal. (n.d.). Nitroxoline: a potent antimicrobial agent against multidrug resistant Enterobacteriaceae. Retrieved from [Link]

  • RSC Publishing. (2025, January 9). Metal compounds as antimicrobial agents: 'smart' approaches for discovering new effective treatments. Retrieved from [Link]

  • VelocityEHS. (2015, April 27). Nitric Acid Safety Tips & Health Hazards. Retrieved from [Link]

  • University of Toronto Scarborough. (n.d.). chemical handling and storage section 6. Retrieved from [Link]

  • AI Publications. (2025, October 1). Theoretical Assessment of Metal–Drug Complexes for Enhanced Antimicrobial Activity: Mechanisms and Conceptual Frameworks. Retrieved from [Link]

  • Open Access Journals. (2013, December 10). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Retrieved from [Link]

  • ResearchGate. (2025, October 15). New Antimicrobial Strategies Based on Metal Complexes. Retrieved from [Link]

  • White Rose Research Online. (n.d.). Metal complexes as a promising source for new antibiotics. Retrieved from [Link]

  • PMC. (n.d.). Metal Complexes of a 5-Nitro-8-Hydroxyquinoline-Proline Hybrid with Enhanced Water Solubility Targeting Multidrug Resistant Cancer Cells. Retrieved from [Link]

  • Journal of Materials and Environmental Science. (n.d.). Synthesis and investigation of antibacterial and antioxidants properties of some new 5-subsituted-8-hydroxyquinoline derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and investigation of antibacterial and antioxidants properties of some new 5-subsituted-8-hydroxyquinoline derivatives | Request PDF. Retrieved from [Link]

  • Arabian Journal of Chemistry. (2013, February 1). Synthesis, spectroscopic characterization and thermal studies of some divalent transition metal complexes of 8-hydroxyquinoline. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Syntheses, crystal structures, and properties of four transition metal complexes based on 5-nitro-8-hydroxyquinoline | Request PDF. Retrieved from [Link]

  • Google Patents. (n.d.). EP0858998A1 - Separation of 5-nitroquinoline and 8-nitroquinoline.

Sources

Technical Notes & Optimization

Troubleshooting

improving aqueous solubility of 5-Methyl-7-nitroquinolin-8-ol for biological assays

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing erratic biological assay results when working with substituted 8-hydroxyquinolines.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing erratic biological assay results when working with substituted 8-hydroxyquinolines.

5-Methyl-7-nitroquinolin-8-ol is a potent, biologically active compound, but its planar, lipophilic quinoline core and internal hydrogen bonding create significant aqueous solubility hurdles. If not properly solubilized, you risk micro-precipitation, skewed dose-response curves, and false negatives. This guide provides field-proven, mechanistically grounded troubleshooting protocols to ensure your in vitro and in vivo assays are robust, reproducible, and scientifically sound.

Solubilization Workflow & Decision Matrix

SolubilizationWorkflow Start 5-Methyl-7-nitroquinolin-8-ol (Lyophilized Powder) Stock Reconstitute in Anhydrous DMSO (Max 20 mM) Start->Stock CheckMoisture Is DMSO strictly anhydrous (≤0.005% water)? Stock->CheckMoisture MoistureFail Precipitation & Redox Degradation (Discard Stock) CheckMoisture->MoistureFail No Dilution Dilute into pH 7.4 Buffer CheckMoisture->Dilution Yes CheckPrecip OD600 > 0.05? (Micro-precipitation) Dilution->CheckPrecip Formulation Add 0.1% Tween-80 or 5% HP-β-CD to Buffer CheckPrecip->Formulation Yes Assay Proceed to Biological Assay (Final DMSO ≤ 1%) CheckPrecip->Assay No Formulation->Dilution Retry

Solubilization decision tree for 5-Methyl-7-nitroquinolin-8-ol in aqueous biological assays.

Quantitative Solubility Parameters

To engineer a proper assay environment, we must first understand the thermodynamic limitations of the molecule. The table below summarizes the critical physicochemical parameters based on its structurally identical core analogue, Nitroxoline (5-nitroquinolin-8-ol) [1][2].

ParameterValue (Reference Analogue)Impact on Assay Design & Causality
LogP (Lipophilicity) 1.99High membrane permeability, but strictly requires co-solvents or surfactants to remain stable in aqueous media.
Aqueous Solubility (pH 7.4) >28.5 µg/mLExtremely limited in neutral buffers. The maximum theoretical aqueous concentration is ~150 µM without formulation aids.
DMSO Solubility Limit 38 mg/mL (~200 mM)Excellent stock solvent. However, moisture contamination drastically lowers this limit, causing immediate crystallization.
pKa (Hydroxyl / Pyridine) ~8.0 / ~4.5At physiological pH (7.4), the molecule is uncharged (neutral state), maximizing hydrophobicity and minimizing solubility.

FAQ 1: Stock Solution Integrity & Storage

Q: Every time I prepare a stock solution of 5-Methyl-7-nitroquinolin-8-ol in DMSO, it eventually precipitates or loses efficacy over a few weeks. What is happening?

A: The causality here is moisture contamination and subsequent redox instability. Like its parent compound nitroxoline, 5-Methyl-7-nitroquinolin-8-ol is highly sensitive to water when stored in organic solvents. Moisture-contaminated DMSO significantly reduces the dielectric constant of the solvent, forcing the planar hydrophobic molecules to stack and precipitate [1].

Furthermore, nitroaromatic compounds can undergo redox cycling if exposed to light and moisture over time. This generates reactive oxygen species (ROS), which can lead to unusually high hit rates and false-positive inhibition in high-throughput protease assays [3].

  • The Fix: Always use fresh, anhydrous DMSO (≤0.005% water). Prepare single-use aliquots and store them at -20°C in amber vials. Do not subject the stock to repeated freeze-thaw cycles.

FAQ 2: Aqueous Assay Optimization & pH Dynamics

Q: When I dilute my DMSO stock into physiological buffer (pH 7.4) for cell culture, the compound crashes out, forming a cloudy suspension. How can I maintain it in solution?

A: 8-Hydroxyquinoline derivatives possess an amphoteric nature. Because the quinoline nitrogen has a pKa of ~4.5 and the hydroxyl group has a pKa of ~8.0, the molecule exists predominantly in its neutral, uncharged state at physiological pH (7.4) [4]. Neutral organic molecules with planar aromatic rings will aggressively stack via π-π interactions to exclude water.

  • The Fix: To bypass this thermodynamic barrier without altering the pH (which would compromise cell viability), you must utilize formulation aids:

    • Micellar Encapsulation: Adding 0.05% - 0.1% Tween-80 to the aqueous buffer before introducing the drug creates micelles that shield the hydrophobic core.

    • Suspension Vehicles: For in vivo dosing or thick media assays, utilizing a 0.5% Carboxymethyl cellulose sodium (CMC-Na) solution creates a homogenous, stable suspension[1].

Step-by-Step Methodology: Preparing Precipitation-Free Assay Media

To ensure trustworthiness and reproducibility, this protocol is designed as a self-validating system . By utilizing a kinetic dilution method and an optical density check, you can physically verify the solubility state before exposing your cells or enzymes to the compound.

Step 1: Anhydrous Stock Preparation Weigh the lyophilized 5-Methyl-7-nitroquinolin-8-ol powder. Reconstitute in fresh, anhydrous DMSO to a maximum working concentration of 20 mM. Mechanistic Note: While the absolute solubility limit in DMSO is higher (~38 mg/mL), capping the stock at 20 mM prevents localized supersaturation during the aqueous transfer phase.

Step 2: Buffer Pre-Conditioning Prepare your target biological buffer (e.g., PBS or DMEM). Supplement the buffer with 0.1% (v/v) Tween-80 or 5% (w/v) Hydroxypropyl-β-cyclodextrin (HP-β-CD). Warm the buffer to 37°C to increase the kinetic energy of the solvent molecules.

Step 3: Kinetic Dilution (The "Dropwise" Method) Place the pre-warmed buffer on a magnetic stirrer at 400 RPM. Slowly add the DMSO stock dropwise directly into the vortex. Critical Causality:Never add the aqueous buffer directly into the DMSO stock tube. Doing so causes a massive, instantaneous drop in the local dielectric constant, leading to rapid nucleation and irreversible crystallization. Adding DMSO dropwise into a large volume of stirring buffer ensures rapid dispersion, keeping the local concentration below the critical nucleation threshold.

Step 4: Equilibration & Self-Validation Allow the solution to stir for 10 minutes. Verify true solubility by measuring the optical density at 600 nm (OD600) using a spectrophotometer.

  • Validation Rule: An OD600 > 0.05 relative to a blank indicates colloidal micro-precipitation. If this occurs, the assay is invalid; you must increase the surfactant ratio and repeat the dilution.

FAQ 3: Biological Assay Interferences

Q: My IC50 values are fluctuating wildly between different assay runs. Could the solubility profile be artificially affecting the target interaction?

A: Yes, but it is highly likely a secondary effect of metal chelation . 8-Hydroxyquinolines are potent bidentate chelators of endogenous transition metals (Cu²⁺, Zn²⁺, Fe²⁺) [5].

If your assay buffer contains variable trace metals, the compound will spontaneously form metal-ligand complexes. This alters the solubility profile entirely: forming neutral complexes with Cu/Zn can paradoxically increase cell membrane permeability (acting as an ionophore) while simultaneously decreasing bulk aqueous solubility [5].

  • The Fix: Standardize the trace metal concentration in your assay media. If your target is a metalloenzyme, ensure the inhibition is not simply due to bulk metal stripping by running a counter-screen with a non-chelating analogue, or by supplementing the assay buffer with a controlled excess of the required metal ions.

References

  • Title: Nitroxoline | C9H6N2O3 | CID 19910 Source: PubChem - NIH URL: [Link]

  • Title: Nitroxoline | CAS#:4008-48-4 Source: Chemsrc URL: [Link]

  • Title: Design and Biological Evaluation of Mannich-Modified 8-Hydroxyquinoline–Phthalimide Hybrids Against Drug-Resistant Cancer Cells Source: MDPI URL: [Link]

  • Title: 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications Source: Taylor & Francis URL: [Link]

Optimization

Technical Support Center: Optimizing the Synthesis Yield of 5-Methyl-7-nitroquinolin-8-ol

This guide is designed for researchers, medicinal chemists, and drug development professionals engaged in the synthesis of 5-Methyl-7-nitroquinolin-8-ol. As a critical intermediate in various research and development pip...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide is designed for researchers, medicinal chemists, and drug development professionals engaged in the synthesis of 5-Methyl-7-nitroquinolin-8-ol. As a critical intermediate in various research and development pipelines, achieving a high yield of this compound with excellent purity is paramount. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols grounded in established chemical principles to help you navigate the common challenges associated with this synthesis.

I. The Synthetic Challenge: Regioselectivity in Electrophilic Aromatic Substitution

The synthesis of 5-Methyl-7-nitroquinolin-8-ol is primarily a two-step process. The key challenge lies in the second step: the selective introduction of a nitro group at the C7 position of the 5-methyl-8-hydroxyquinoline precursor. The quinoline ring system possesses a complex electronic landscape, and the regiochemical outcome of the nitration is governed by the combined directing effects of the activating hydroxyl and methyl groups.

The C8 hydroxyl group is a potent ortho-, para-director, strongly activating the C5 and C7 positions for electrophilic attack. The C5 methyl group, also an ortho-, para-director, further influences the electron density of the benzene ring. With the C5 position occupied, the C7 position becomes the most electronically favorable site for nitration. However, the high activation of the ring by the hydroxyl group also presents a risk of over-nitration or side reactions if conditions are not meticulously controlled.

II. Proposed Synthetic Pathway

The synthesis of 5-Methyl-7-nitroquinolin-8-ol can be logically approached in two main stages:

  • Step 1: Synthesis of 5-Methyl-8-hydroxyquinoline. This precursor can be synthesized through established methods for quinoline ring formation, such as the Skraup or Friedländer synthesis.[1] The choice of starting materials will dictate the specific reaction conditions.

  • Step 2: Nitration of 5-Methyl-8-hydroxyquinoline. This is the critical, yield-determining step where a nitro group is introduced at the C7 position.

Synthetic_Pathway cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Selective Nitration Starting_Materials e.g., 2-Amino-4-methylphenol + α,β-Unsaturated Aldehyde/Ketone Precursor 5-Methyl-8-hydroxyquinoline Starting_Materials->Precursor Skraup or Friedländer Synthesis Final_Product 5-Methyl-7-nitroquinolin-8-ol Precursor->Final_Product Electrophilic Aromatic Substitution Nitrating_Agent HNO₃ / H₂SO₄

Caption: Proposed two-step synthesis of 5-Methyl-7-nitroquinolin-8-ol.

III. Detailed Experimental Protocols

Protocol 1: Synthesis of 5-Methyl-8-hydroxyquinoline (Generalized Skraup Synthesis)

The Skraup synthesis is a classic method for producing quinolines. This generalized protocol should be optimized based on the specific starting materials.

Materials:

  • 2-Amino-4-methylphenol

  • Glycerol

  • Concentrated Sulfuric Acid (H₂SO₄)

  • An oxidizing agent (e.g., nitrobenzene or arsenic acid)

  • Ferrous sulfate (FeSO₄) (as a moderator)

Procedure:

  • In a fume hood, carefully add concentrated sulfuric acid to a flask containing glycerol and 2-amino-4-methylphenol, with cooling.

  • Add ferrous sulfate to moderate the reaction.

  • Slowly add the oxidizing agent.

  • Heat the mixture cautiously. The reaction is often exothermic and may become vigorous.

  • After the initial reaction subsides, continue heating to complete the cyclization.

  • Cool the reaction mixture and pour it into a large volume of water.

  • Neutralize with a base (e.g., sodium hydroxide) to precipitate the crude product.

  • Purify the crude 5-methyl-8-hydroxyquinoline by steam distillation or recrystallization from a suitable solvent (e.g., ethanol/water).

Protocol 2: Nitration of 5-Methyl-8-hydroxyquinoline

This protocol is designed to favor mono-nitration at the C7 position. Careful temperature control is critical.

Materials:

  • 5-Methyl-8-hydroxyquinoline

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Fuming Nitric Acid (HNO₃, >90%) or Concentrated Nitric Acid (70%)

  • Crushed ice

  • Deionized water

Procedure:

  • In a flask equipped with a magnetic stirrer and a dropping funnel, dissolve 5-methyl-8-hydroxyquinoline in concentrated sulfuric acid. Cool the mixture to -5 to 0 °C in an ice-salt bath.

  • In a separate beaker, prepare the nitrating mixture by slowly adding nitric acid to a small amount of chilled concentrated sulfuric acid.

  • Add the nitrating mixture dropwise to the solution of 5-methyl-8-hydroxyquinoline, ensuring the temperature does not rise above 5 °C.

  • After the addition is complete, stir the reaction mixture at 0-5 °C for 1-2 hours.

  • Slowly and carefully pour the reaction mixture onto a large amount of crushed ice with vigorous stirring.

  • Allow the ice to melt. The product should precipitate as a solid.

  • Collect the solid by vacuum filtration and wash thoroughly with cold deionized water until the washings are neutral.

  • Purify the crude 5-Methyl-7-nitroquinolin-8-ol by recrystallization from ethanol or acetic acid.

IV. Troubleshooting Guide and FAQs

This section addresses common issues encountered during the synthesis of 5-Methyl-7-nitroquinolin-8-ol.

Q1: My yield of 5-Methyl-7-nitroquinolin-8-ol is very low. What are the likely causes?

A1: Low yield is the most common problem and can be attributed to several factors:

  • Sub-optimal Reaction Temperature: The nitration of an activated ring system like 5-methyl-8-hydroxyquinoline is highly exothermic. If the temperature rises above the recommended 0-5 °C, side reactions, including oxidation and the formation of undesired isomers, can significantly reduce the yield of the target compound.

  • Incorrect Stoichiometry of Nitrating Agent: Using too much nitric acid can lead to the formation of dinitro products or other over-nitrated species. Conversely, an insufficient amount will result in incomplete conversion of the starting material. It is crucial to use a slight molar excess of the nitrating agent.

  • Degradation of Starting Material: The phenolic hydroxyl group makes the precursor susceptible to oxidation by nitric acid, especially at higher temperatures. This can lead to the formation of dark, tarry byproducts.

  • Inefficient Product Isolation: The product may have some solubility in the acidic workup solution. Ensure complete precipitation by using a large volume of ice and allowing sufficient time for the product to crystallize before filtration.

Troubleshooting Steps:

  • Verify Temperature Control: Ensure your cooling bath is maintaining a consistent temperature between -5 and 0 °C throughout the addition of the nitrating agent.

  • Optimize Nitrating Agent Concentration: Start with approximately 1.1 molar equivalents of nitric acid. You can perform small-scale trials to find the optimal amount for your specific setup.

  • Consider a Milder Nitrating Agent: If oxidation is a major issue, consider using a less aggressive nitrating agent, such as acetyl nitrate (generated in situ from nitric acid and acetic anhydride) at low temperatures.

Q2: I am observing the formation of a significant amount of a second, more polar nitro-compound. What is it and how can I avoid it?

A2: The formation of a more polar, likely dinitro, byproduct is a common issue due to the highly activated nature of the 5-methyl-8-hydroxyquinoline ring. While the C5 position is blocked, harsh conditions could potentially lead to nitration at another position, though 5,7-dinitration is the most reported for the parent 8-hydroxyquinoline.[2][3]

Causality:

  • Excessive Nitrating Agent: A large excess of nitric acid increases the likelihood of a second nitration event.

  • Elevated Reaction Temperature: Higher temperatures provide the activation energy needed for a second, less favorable nitration to occur.

  • Prolonged Reaction Time: Leaving the reaction to stir for too long after the initial nitration is complete can also lead to the formation of byproducts.

Preventative Measures:

  • Strict Stoichiometric Control: Use no more than 1.1-1.2 molar equivalents of nitric acid.

  • Maintain Low Temperature: Adhere strictly to the -5 to 0 °C temperature range.

  • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the consumption of the starting material. Quench the reaction as soon as the starting material is consumed to prevent the formation of byproducts.

Q3: The reaction mixture turns very dark, and I'm getting a tarry, impure product. What's happening?

A3: A dark, tarry reaction mixture is a strong indication of oxidative degradation of the phenol ring by nitric acid. Phenols are sensitive to strong oxidizing agents, and this is exacerbated by elevated temperatures.

Root Causes:

  • Local Hotspots: Poor stirring during the addition of the nitrating agent can create localized areas of high temperature, leading to degradation.

  • Contaminated Reagents: The presence of nitrous acid (HNO₂) in older nitric acid can accelerate decomposition.

  • Reaction Temperature Too High: As mentioned previously, this is a primary cause of degradation.

Solutions:

  • Ensure Efficient Stirring: Use vigorous mechanical or magnetic stirring to maintain a homogenous mixture and dissipate heat effectively.

  • Use Fresh Nitric Acid: Employ a fresh bottle of high-purity nitric acid to minimize the presence of nitrous acid.

  • Add a Urea Quench: In some nitration reactions of sensitive substrates, a small amount of urea can be added to the reaction mixture to scavenge any nitrous acid that may be present. This should be done with caution and after small-scale trials.

Q4: How can I effectively purify the final product if it is contaminated with starting material or byproducts?

A4: Purification is key to obtaining high-quality 5-Methyl-7-nitroquinolin-8-ol.

  • Recrystallization: This is the most effective method for purifying the crude product.

    • Solvent Selection: Ethanol is often a good first choice. If the product is highly soluble, an ethanol/water mixture can be effective. Acetic acid is another potential solvent. Experiment with small quantities to find the optimal solvent system that provides good recovery of pure crystals.

  • Column Chromatography: If recrystallization fails to remove persistent impurities, column chromatography on silica gel can be employed.

    • Eluent System: A gradient of ethyl acetate in hexanes or dichloromethane is a good starting point for developing a separation method. The more polar dinitro byproducts will elute more slowly than the desired mono-nitro product.

V. Data Presentation: Typical Reaction Parameters

ParameterRecommended Value/RangeRationale
Precursor 5-Methyl-8-hydroxyquinolineThe direct precursor for the nitration step.
Nitrating Agent HNO₃ / H₂SO₄A standard and effective electrophilic nitrating mixture.
Molar Ratio (HNO₃:Precursor) 1.1 : 1A slight excess ensures complete reaction while minimizing over-nitration.
Reaction Temperature -5 to 5 °CCritical for controlling the exothermic reaction and preventing side reactions/degradation.[4][5]
Reaction Time 1-2 hoursSufficient for complete mono-nitration; longer times may lead to byproducts.
Work-up Quenching on iceSafely neutralizes the strong acids and precipitates the product.
Purification Method Recrystallization (Ethanol/Acetic Acid)Effective for removing most impurities and obtaining a crystalline product.

VI. Troubleshooting Workflow

Troubleshooting_Workflow Start Start Synthesis Problem Low Yield or Impure Product? Start->Problem Check_Temp Verify Temperature Control (-5 to 5 °C) Problem->Check_Temp Yes Success High Yield, Pure Product Problem->Success No Check_Stoich Check HNO₃ Stoichiometry (1.1 eq.) Check_Temp->Check_Stoich Dark_Mixture Dark/Tarry Mixture? Check_Stoich->Dark_Mixture Check_Purity Assess Product Purity (TLC/NMR) Purification_Issue Purification Difficulty? Check_Purity->Purification_Issue Dark_Mixture->Check_Purity No Improve_Stirring Improve Stirring & Use Fresh HNO₃ Dark_Mixture->Improve_Stirring Yes Improve_Stirring->Problem Recrystallize Optimize Recrystallization Solvent Purification_Issue->Recrystallize Yes Purification_Issue->Success No Chromatography Consider Column Chromatography Recrystallize->Chromatography Chromatography->Success

Caption: A logical workflow for troubleshooting common synthesis issues.

VII. References

  • Zibaseresht, R., & Zarei, M. (2013). An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry. Brieflands, 3(4), 49-54.

  • BenchChem. (2025). Application Notes: Synthesis of 7-Methyl-8-nitroquinoline. Retrieved from BenchChem.

  • Urbanski, T., & Skowronska-Serafin, B. (1959). NITRATION OF 8-HYDROXYQUINOLINE WITH DILUTE NITRIC ACID AND NITROUS ACID. Tetrahedron, 6(3-4), 349-352.

  • BenchChem. (2025). Technical Support Center: Optimizing Regioselectivity in the Nitration of Quinoline Derivatives. Retrieved from BenchChem.

  • Gobec, S., et al. (2008). Design, synthesis and evaluation of novel 5- and 5,7-substituted 8-hydroxyquinolines as potential cathepsin B inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(1), 291-296.

  • Zibaseresht, R., & Zarei, M. (2013). An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry. Semantic Scholar.

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley-Blackwell.

  • Chemistry Stack Exchange. (2025). Why does the nitration of quinoline occur at the 5 (and 8) position? Retrieved from [Link]

  • Rababah, I. A. (2013). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research and Reviews: Journal of Chemistry, 2(4), 1-8.

  • Isaev, A. A., et al. (2005). Technology of preparing 8-hydroxy-5-nitroquinoline. Chemistry of Heterocyclic Compounds, 41(8), 1027-1030.

  • BenchChem. (2025). Application Notes: Synthesis of 7-Methyl-8-nitroquinoline. Retrieved from BenchChem.

  • Zibaseresht, R., & Zarei, M. (2013). An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry. Brieflands.

  • LookChem. (2022). Technology of preparing 8-hydroxy-5-nitroquinoline. Retrieved from [Link]

  • BenchChem. (2025). Application Notes: Synthesis of 7-Methyl-8-nitroquinoline. Retrieved from BenchChem.

  • ResearchGate. (2005). Technology of Preparing 8-Hydroxy-5-nitroquinoline. Retrieved from ResearchGate.

  • Urbanski, T., & Skowronska-Serafin, B. (1959). NITRATION OF 8-HYDROXYQUINOLINE WITH DILUTE NITRIC ACID AND NITROUS ACID. Tetrahedron, 6(3-4), 349-352.

Sources

Troubleshooting

troubleshooting impurities in 5-Methyl-7-nitroquinolin-8-ol synthesis

This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Methyl-7-nitroquin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Methyl-7-nitroquinolin-8-ol. This document is designed to address common challenges, explain the underlying chemical principles, and offer practical solutions to overcome impurities and optimize reaction outcomes.

Introduction to the Synthesis

The synthesis of 5-Methyl-7-nitroquinolin-8-ol is most commonly achieved through the electrophilic nitration of 5-methyl-8-quinolinol. This reaction leverages the directing effects of the hydroxyl and methyl groups on the quinoline core to introduce a nitro group at the C7 position. While seemingly straightforward, this synthesis is prone to the formation of several impurities that can complicate purification and compromise the quality of the final product. This guide will provide a comprehensive overview of the reaction, potential pitfalls, and strategies for obtaining a high-purity product.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to 5-Methyl-7-nitroquinolin-8-ol?

A1: The most prevalent and direct method is the electrophilic nitration of 5-methyl-8-quinolinol using a nitrating agent, typically a mixture of concentrated nitric acid and sulfuric acid. The strong activating and ortho, para-directing effect of the hydroxyl group at the C8 position, combined with the methyl group at C5, strongly favors the introduction of the nitro group at the C7 position.

Q2: I am getting a low yield of the desired product. What are the likely causes?

A2: Low yields can stem from several factors:

  • Incomplete Reaction: The reaction time may be too short, or the temperature may be too low for the nitration to go to completion.

  • Suboptimal Reagent Stoichiometry: An insufficient amount of the nitrating agent will result in unreacted starting material. Conversely, a large excess can lead to over-nitration.

  • Side Reactions: The formation of significant amounts of byproducts, such as isomeric or di-nitrated compounds, will naturally reduce the yield of the desired product.

  • Product Loss During Work-up and Purification: The product may be partially soluble in the aqueous phase during quenching or may be lost during recrystallization or chromatography if the conditions are not optimized.

Q3: My final product is a difficult-to-separate mixture of isomers. How can I improve the regioselectivity?

A3: While the directing groups in 5-methyl-8-quinolinol strongly favor nitration at the C7 position, the formation of other isomers is possible, particularly under harsh reaction conditions. To enhance regioselectivity:

  • Control the Temperature: Running the reaction at a lower temperature (e.g., 0-5 °C) can increase the selectivity for the thermodynamically favored product.

  • Slow Addition of Nitrating Agent: Adding the nitrating agent dropwise to the solution of the starting material helps to maintain a low concentration of the electrophile at any given time, which can improve selectivity.

  • Choice of Nitrating Agent: Milder nitrating agents can sometimes provide better regioselectivity, although this may come at the cost of a slower reaction rate.

Q4: I am observing a significant amount of a di-nitrated byproduct. How can I prevent this?

A4: The formation of di-nitro compounds, such as 5-methyl-x,7-dinitroquinolin-8-ol, is a common issue in the nitration of activated aromatic rings. The nitration of 8-hydroxyquinoline, for instance, is known to produce 5,7-dinitro-8-hydroxyquinoline[1]. To minimize di-nitration:

  • Use a Stoichiometric Amount of Nitrating Agent: Carefully control the molar equivalents of nitric acid to be slightly above one equivalent relative to the starting material.

  • Maintain a Low Reaction Temperature: Higher temperatures provide the activation energy for the second nitration to occur.

  • Shorter Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) and quench the reaction as soon as the starting material is consumed to prevent further reaction.

Troubleshooting Guide: Common Impurities and Solutions

Observed Problem Potential Cause Troubleshooting and Recommended Solutions
Presence of Starting Material (5-methyl-8-quinolinol) in the Final Product Incomplete reaction.- Increase the reaction time and/or temperature gradually while monitoring by TLC.- Ensure at least one molar equivalent of the nitrating agent is used.
Formation of Isomeric Mononitro Products Suboptimal reaction conditions leading to a loss of regioselectivity.- Maintain a low and controlled reaction temperature (e.g., 0-5 °C).- Add the nitrating agent slowly and with vigorous stirring.- Consider purification via fractional crystallization of the hydrochloride salts in a solvent like wet dimethylformamide (DMF)[2].
Formation of Di-nitro Byproducts Reaction conditions are too harsh (excess nitrating agent, high temperature, long reaction time).- Use a slight excess (e.g., 1.05-1.1 equivalents) of the nitrating agent.- Maintain a low reaction temperature throughout the addition and reaction.- Monitor the reaction closely and quench it promptly upon completion.
Dark-colored or Tarry Product Decomposition of starting material or product under strong acidic conditions.- Ensure the starting material is of high purity.- Maintain a low temperature during the addition of sulfuric acid.- Consider using a less harsh nitrating system if possible.

Experimental Protocols

Synthesis of 5-Methyl-7-nitroquinolin-8-ol (Adapted from an analogous procedure[3][4][5])

Materials:

  • 5-methyl-8-quinolinol

  • Concentrated Sulfuric Acid (98%)

  • Fuming Nitric Acid

  • Crushed Ice

  • Deionized Water

  • Sodium Bicarbonate (saturated solution)

  • Ethanol (for recrystallization)

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add 5-methyl-8-quinolinol (1.0 eq).

  • Dissolution: Carefully add concentrated sulfuric acid (approximately 4-5 mL per gram of starting material) while stirring and cooling the flask in an ice-salt bath to maintain the internal temperature below 10 °C.

  • Preparation of Nitrating Mixture: In a separate beaker, prepare the nitrating mixture by slowly adding fuming nitric acid (1.1 eq) to a small amount of concentrated sulfuric acid, keeping the mixture cooled in an ice bath.

  • Nitration: Cool the solution of 5-methyl-8-quinolinol in sulfuric acid to 0-5 °C. Add the cold nitrating mixture dropwise from the dropping funnel over 30-60 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction: After the addition is complete, continue to stir the reaction mixture at 0-5 °C for an additional 1-2 hours. Monitor the reaction progress by TLC.

  • Work-up: Carefully and slowly pour the reaction mixture onto a large volume of crushed ice with vigorous stirring.

  • Precipitation and Neutralization: Allow the ice to melt completely. The product will precipitate as a solid. Slowly neutralize the mixture with a saturated solution of sodium bicarbonate until the pH is approximately 7.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Purification: Wash the collected solid with cold water. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol.

Analytical Methods for Purity Assessment

High-Performance Liquid Chromatography (HPLC):

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water or methanol and an aqueous buffer.

  • Detection: UV detection at a wavelength where both the starting material and the product have significant absorbance.

  • Purpose: To quantify the purity of the final product and detect the presence of starting material and byproducts.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: To confirm the structure of the final product and identify impurities. The aromatic region will show characteristic shifts for the protons on the quinoline ring, and the disappearance of the proton signal at C7 of the starting material will be indicative of successful nitration.

  • ¹³C NMR: To further confirm the structure and identify any isomeric impurities.

Mass Spectrometry (MS):

  • To determine the molecular weight of the product and identify impurities based on their mass-to-charge ratio.

Visualizing the Process

Reaction Pathway

Synthesis_Pathway start 5-Methyl-8-quinolinol product 5-Methyl-7-nitroquinolin-8-ol start->product HNO₃, H₂SO₄ 0-5 °C

Caption: Synthetic route to 5-Methyl-7-nitroquinolin-8-ol.

Troubleshooting Workflow

Troubleshooting_Workflow decision decision issue issue solution solution start Analyze Crude Product (TLC, HPLC, NMR) decision_purity decision_purity start->decision_purity Purity Acceptable? end High Purity Product decision_purity->end Yes identify_impurity Identify Major Impurity decision_purity->identify_impurity No issue_sm issue_sm identify_impurity->issue_sm Starting Material issue_isomer issue_isomer identify_impurity->issue_isomer Isomer issue_dinitro issue_dinitro identify_impurity->issue_dinitro Di-nitro Product solution_sm Increase reaction time/temp Check reagent stoichiometry issue_sm->solution_sm Solution solution_isomer Lower reaction temperature Slow reagent addition Fractional crystallization issue_isomer->solution_isomer Solution solution_dinitro Reduce nitrating agent Lower temperature Shorter reaction time issue_dinitro->solution_dinitro Solution

Caption: A logical workflow for troubleshooting impurities.

References

  • Zibaseresht, R., & Moslemin, M. H. (2013). An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry. Hepatitis Monthly, 13(12), e14260. [Link]

  • Research and Reviews: Journal of Chemistry. (2013). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. [Link]

  • Royal Society of Chemistry. (n.d.). Electronic Supporting Information. [Link]

  • Research and Reviews: Journal of Chemistry. (2013). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. [Link]

  • Kappe, C. O., & Murphree, S. S. (2008). Synthesis and characterization of 5,6,7,8-tetrahydroquinoline C5a receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 18(8), 2544–2548. [Link]

  • Luong, T. M. (2024). SYNTHESIS AND STRUCTURE OF SOME 8-METHOXY-2-ARYLQUINOLIN-7-OL DERIVATIVES FROM VANILLIN. VNU Journal of Science: Natural Sciences and Technology, 40(2). [Link]

  • Google Patents. (n.d.). EP0858998A1 - Separation of 5-nitroquinoline and 8-nitroquinoline.
  • Ali, S., G, P., & P, R. (2014). Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities. ResearchGate. [Link]

  • European Patent Office. (n.d.). MDR-REVERSING 8-HYDROXY-QUINOLINE DERIVATIVES. [Link]

  • Bálint, J., et al. (2023). Metal Complexes of a 5-Nitro-8-Hydroxyquinoline-Proline Hybrid with Enhanced Water Solubility Targeting Multidrug Resistant Cancer Cells. Molecules, 28(1), 335. [Link]

  • National Center for Biotechnology Information. (n.d.). Nitroxoline. PubChem. [Link]

  • Sharma, V., et al. (2022). A Review on Medicinally Important Heterocyclic Compounds. Current Organic Chemistry, 26(11), 1047-1075. [Link]

  • National Center for Biotechnology Information. (n.d.). 8-Nitroquinoline. PubChem. [Link]

  • Organic Syntheses. (n.d.). 6-methoxy-8-nitroquinoline. [Link]

  • Urbanski, T., & Kutkiewicz, W. (1962). NITRATION OF 8-HYDROXYQUINOLINE WITH DILUTE NITRIC ACID AND NITROUS ACID. Tetrahedron, 18(1), 115-118. [Link]

  • Cheméo. (n.d.). 7-Methyl 8-nitroquinoline. [Link]

  • National Institute of Standards and Technology. (n.d.). 5-Methyl-2-nitrophenol. NIST WebBook. [Link]

  • Pérez-Molina, J. A., et al. (2025). Repurposing Analysis of Nitroxoline (8-Hydroxy-5-nitroquinoline) as an Antichagasic Compound. Pharmaceuticals, 18(8), 1017. [Link]

  • ResearchGate. (n.d.). Spectroscopic characterization of 8-hydroxy-5-nitroquinoline and 5-chloro-8-hydroxy quinoline and investigation of its reactive properties by DFT calculations and molecular dynamics simulations. [Link]

Sources

Optimization

Technical Support Center: Strategies for Reducing Cytotoxicity of 5-Methyl-7-nitroquinolin-8-ol Metal Complexes

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-Methyl-7-nitroquinolin-8-ol and its metal complexes. This guide is designed to provide in-depth, prac...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-Methyl-7-nitroquinolin-8-ol and its metal complexes. This guide is designed to provide in-depth, practical solutions to common challenges encountered during experimentation, with a focus on mitigating cytotoxicity to improve the therapeutic potential of these compounds.

Introduction: The Double-Edged Sword of Quinoline Cytotoxicity

5-Methyl-7-nitroquinolin-8-ol belongs to the 8-hydroxyquinoline (8HQ) class of compounds, which are potent metal-chelating agents.[1][2] Their ability to form stable complexes with various metal ions is central to their broad spectrum of biological activities, including anticancer and antimicrobial effects.[3][4] However, the very mechanisms that confer therapeutic efficacy—such as the generation of reactive oxygen species (ROS) and inhibition of key cellular enzymes—can also lead to undesirable cytotoxicity in non-target cells.[3][5]

The presence of a nitro group on the quinoline scaffold is particularly significant. Nitroaromatic compounds are known to be bioreducible, leading to the formation of reactive intermediates that can induce cellular damage, including DNA strand breaks and oxidative stress, often culminating in apoptosis.[5][6][7] This guide will provide a structured approach to understanding and systematically troubleshooting the cytotoxicity of your 5-Methyl-7-nitroquinolin-8-ol metal complexes.

Frequently Asked Questions (FAQs)

Here we address common initial questions regarding the cytotoxicity of these complexes.

Q1: Why are my 5-Methyl-7-nitroquinolin-8-ol metal complexes showing high cytotoxicity in both cancer and normal cell lines?

A1: The broad-spectrum cytotoxicity likely stems from the fundamental mechanisms of action of 8-hydroxyquinoline metal complexes. These mechanisms can include:

  • Reactive Oxygen Species (ROS) Generation: The complex may be catalyzing redox reactions that produce ROS, leading to oxidative stress and damaging cellular components indiscriminately.[3][6] The nitro group, in particular, can be reduced to form nitro free radicals, initiating a cascade of ROS production.[6]

  • Enzyme Inhibition: The complex might be inhibiting essential enzymes, such as topoisomerases or proteasomes, which are critical for the survival of all cells, not just cancerous ones.[5][8]

  • Metal Ionophore Activity: The ligand can act as an ionophore, transporting metal ions across cell membranes and disrupting intracellular metal homeostasis, which is toxic to all cell types.[2][8]

Q2: What is the primary mechanism by which the nitro group contributes to cytotoxicity?

A2: The nitro group is a key pharmacophore that significantly enhances cytotoxicity. Its primary contribution is through bioreduction, especially in the hypoxic (low oxygen) environments characteristic of solid tumors.[7] This process generates cytotoxic reactive species that can directly damage DNA or create oxidative stress, leading to apoptosis.[5][7] Studies on related nitroquinolines, such as 8-hydroxy-5-nitroquinoline (Nitroxoline), have shown them to be more potent anticancer agents than their non-nitrated analogs, largely due to enhanced ROS production.[6][9]

Q3: Can the choice of metal ion influence the cytotoxicity of the complex?

A3: Absolutely. The metal ion is not just a structural scaffold; it is integral to the complex's biological activity. Different metals have distinct redox potentials, coordination geometries, and ligand exchange kinetics, all of which modulate the complex's cytotoxicity.[10][11] For example:

  • Copper (Cu): Often enhances the cytotoxicity of 8-hydroxyquinoline derivatives, partly by increasing intracellular ROS generation.[6][12][13]

  • Zinc (Zn): Can play a crucial role in apoptosis, and its complexes with 8HQ derivatives have shown significant antiproliferative activity.[3][14]

  • Iron (Fe): As a redox-active metal, it can participate in ROS-generating reactions. Some 8HQ derivatives exert their effect by causing iron deprivation in cancer cells.[8][15]

  • Ruthenium (Ru), Vanadium (V), Nickel (Ni): These and other transition metals are being explored to create complexes with novel mechanisms of action and potentially improved selectivity.[3][14]

The stability of the metal-ligand bond is also critical. A complex that is too labile may release the metal ion prematurely, leading to non-specific toxicity, while a complex that is too inert may not be biologically active at all.[16][17]

Troubleshooting Guide: High Cytotoxicity

This section provides a systematic approach to diagnosing and resolving issues of high or non-selective cytotoxicity in your experiments.

Problem 1: Consistently High IC50 Values in Normal Cell Lines

Your complex is killing healthy cells at concentrations close to those that kill cancer cells, indicating a poor therapeutic window.

Workflow for Diagnosing and Mitigating High Non-Selective Cytotoxicity

G cluster_0 Phase 1: Diagnosis cluster_1 Phase 2: Strategy Selection cluster_2 Phase 3: Re-evaluation A High cytotoxicity observed in normal & cancer cells B Hypothesis: Mechanism is non-selective A->B C Perform mechanistic assays: - ROS detection (e.g., DCFDA) - Apoptosis vs. Necrosis assay - Mitochondrial membrane potential B->C D Analyze mechanistic data C->D E ROS-mediated? D->E F Non-ROS mediated? D->F G Strategy: Modify Ligand (e.g., add bulky groups, alter electronics) E->G Reduce redox potential H Strategy: Change Metal Ion (e.g., less redox-active) E->H F->G Improve target specificity I Strategy: Formulation (e.g., nano-encapsulation) F->I Targeted delivery J Synthesize modified complex G->J H->J I->J K Re-run cytotoxicity assays (cancer vs. normal cell lines) J->K L Improved selectivity? K->L M No -> Re-evaluate strategy L->M No N Yes -> Proceed with further pre-clinical studies L->N Yes M->D

Caption: Troubleshooting workflow for high non-selective cytotoxicity.

Potential Causes & Solutions
Potential Cause Explanation Suggested Solution(s)
Excessive Redox Activity The metal-ligand combination is too efficient at generating ROS, causing widespread oxidative damage. This is a common issue with nitro-aromatic compounds and redox-active metals like copper or iron.[3][6]1. Change the Metal Center: Substitute the current metal with one that is less redox-active (e.g., Zn(II), Ni(II)) to see if cytotoxicity decreases while maintaining anticancer effects.[14] 2. Modify the Ligand: Introduce electron-donating groups to the quinoline ring to modulate the redox potential of the complex.
Poor Solubility / Aggregation The complex may be poorly soluble in aqueous media, leading to precipitation or aggregation. These aggregates can cause physical stress to cells or lead to inconsistent, artificially high cytotoxicity readings.[3]1. Modify Ligand for Solubility: Add water-solubilizing groups (e.g., sulfonate, carboxylate) to the quinoline scaffold.[3] 2. Formulation Strategies: Encapsulate the complex in a delivery system like liposomes or nanoparticles to improve solubility and potentially enable targeted delivery.[3]
High Lipophilicity Highly lipophilic compounds can readily pass through cell membranes and accumulate, leading to off-target effects and general toxicity.[13]1. Tune Lipophilicity: Modify the ligand to be more hydrophilic. The addition of polar functional groups can reduce non-specific membrane interactions.[13] 2. Structure-Activity Relationship (SAR) Study: Synthesize a small library of analogs with varying lipophilicity to find a compound with an optimal balance of cell permeability and low toxicity.
Complex Instability The complex may be unstable in culture media, dissociating into the free ligand and metal ion. The observed toxicity could be from the free components rather than the intact complex.[17]1. Assess Stability: Use UV-Vis spectroscopy or HPLC to monitor the complex's stability over time in your specific cell culture medium.[17][18] 2. Choose a More Stable Metal/Ligand Combination: Select a metal ion that forms a more thermodynamically stable complex with your ligand, or modify the ligand to be a stronger chelator.[11][19]
Problem 2: Synthesis and Stability Issues

You are encountering problems with synthesizing the complex or the final product is unstable.

Troubleshooting Synthesis and Stability
Issue Potential Cause Solution
Low or No Yield of Complex Incorrect stoichiometry, suboptimal reaction conditions (temperature, time), or poor solubility of reactants.[20]Verify molar ratios. Systematically vary reaction time and temperature. Use a solvent in which both the ligand and metal salt are soluble, such as DMF or DMSO if alcohols fail.[20]
Unexpected Color of Product Formation of an incorrect complex, change in the metal's oxidation state (e.g., Co(II) to Co(III)), or solvent coordination.[20]Verify starting materials. If the metal is air-sensitive, perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[20]
Product Decomposes Over Time The complex is kinetically labile or thermodynamically unstable under storage conditions.[17]Store the complex in a dry, dark environment, potentially under inert gas. Characterize the complex immediately after synthesis. Consider using ligands that form more stable, rigid structures (e.g., multidentate chelators).[11][17]

Experimental Protocols

Here are step-by-step protocols for key experiments mentioned in this guide.

Protocol 1: General Synthesis of a Metal(II) Complex with 5-Methyl-7-nitroquinolin-8-ol

This protocol provides a general method for complexation. Molar ratios and solvents may need optimization.[20]

  • Ligand Preparation: Dissolve 5-Methyl-7-nitroquinolin-8-ol (2 equivalents) in a suitable solvent (e.g., methanol, ethanol) in a round-bottom flask. Heat gently to aid dissolution.

  • Metal Salt Preparation: In a separate beaker, dissolve the metal(II) salt (e.g., CuCl₂, Zn(OAc)₂, NiCl₂) (1 equivalent) in a minimal amount of the same solvent.

  • Reaction: Add the metal salt solution dropwise to the heated ligand solution while stirring.

  • Precipitation: A color change and/or the formation of a precipitate often indicates complex formation. Continue stirring at an elevated temperature (e.g., reflux) for 2-4 hours.

  • Isolation: Allow the reaction mixture to cool to room temperature. Collect the solid product by vacuum filtration.

  • Washing: Wash the collected solid sequentially with the reaction solvent and then with a low-boiling point solvent like diethyl ether to remove impurities.

  • Drying: Dry the final complex under vacuum.

  • Characterization: Characterize the product using techniques such as FT-IR, UV-Vis, and elemental analysis to confirm its identity and purity.

Workflow for Metal Complex Synthesis & Characterization

G A Dissolve Ligand in Solvent C Mix Solutions & Reflux A->C B Dissolve Metal Salt in Solvent B->C D Cool & Filter C->D E Wash Product D->E F Dry Under Vacuum E->F G Characterize (FT-IR, UV-Vis, etc.) F->G

Sources

Troubleshooting

Technical Support Center: 5-Methyl-7-nitroquinolin-8-ol Photostability &amp; Degradation Troubleshooting

Welcome to the Technical Support Center. As drug development professionals and researchers working with nitroxoline derivatives, you are likely aware that the structural properties conferring potent metal-chelating and a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As drug development professionals and researchers working with nitroxoline derivatives, you are likely aware that the structural properties conferring potent metal-chelating and antimicrobial activities also render these compounds highly susceptible to environmental stress.

This guide provides an authoritative, deep-dive analysis into the ultraviolet (UV) degradation pathways of 5-Methyl-7-nitroquinolin-8-ol . By understanding the specific causality behind its photochemistry, you can implement self-validating experimental protocols that ensure data integrity and reproducible assays.

Core Causality: The Photochemical Degradation Mechanism

To troubleshoot instability, we must first understand why 5-Methyl-7-nitroquinolin-8-ol degrades. The molecule contains a highly conjugated quinoline ring system that strongly absorbs UV and high-energy visible light, particularly at wavelengths around 254 nm, 307 nm, and 365 nm[1].

When excited by UV light, the compound undergoes two primary, parallel degradation pathways:

  • Photooxidation of the Phenolic Ring: In unsubstituted 8-hydroxyquinolines, UV exposure in the presence of oxygen typically leads to the formation of quinoline-5,8-quinones[2]. However, in 5-Methyl-7-nitroquinolin-8-ol, the 5-position is sterically blocked by a methyl group. Consequently, singlet oxygen ( O2​(1Δg​) ) or direct photolysis forces oxidation at alternative sites, leading to 7,8-ortho-quinone derivatives or oxidative cleavage of the methyl group. This oxidative condensation generates non-emissive, deep-brown polyaromatic byproducts[3].

  • Photoreduction of the Nitro Group: The 7-nitro group is photochemically active. In the presence of hydrogen-donating solvents (e.g., methanol, water), UV irradiation induces the photoreduction of the nitro group to a nitroso (–NO) or hydroxylamine (–NHOH) intermediate[4].

Pathway A 5-Methyl-7-nitroquinolin-8-ol (Intact Compound) B UV Excitation (254 nm / 365 nm) A->B Photon Absorption C Singlet Oxygen / ROS Generation B->C Energy Transfer (O2) D Photooxidation (7,8-ortho-quinone formation) B->D Direct Photolysis E Photoreduction (Nitro to Nitroso/Hydroxylamine) B->E H-donor Solvent C->D Oxidation F Degradation Products (Loss of Bioactivity / Color Shift) D->F E->F

Photochemical degradation pathways of 5-Methyl-7-nitroquinolin-8-ol under UV exposure.

Frequently Asked Questions (FAQs)

Q1: Why does my 5-Methyl-7-nitroquinolin-8-ol stock solution turn dark brown after a few hours on the bench? A1: This color shift is the hallmark visual indicator of photooxidation. The formation of extended conjugated systems (quinone-like degradants and polyaromatic condensation products) shifts the absorption spectrum to longer wavelengths (a bathochromic shift)[3]. Fresh solutions are typically light yellow; a shift to brown indicates compromised structural integrity.

Q2: How do I differentiate between thermal degradation and photodegradation in my stability assays? A2: You must design a self-validating system by running a parallel Dark Control . Aliquot your sample into two identical vials: one exposed to light, and one tightly wrapped in aluminum foil. Subject both to the exact same thermal conditions. If the dark control remains stable (verified via HPLC-UV at ~240 nm[5]) while the exposed sample degrades, the mechanism is strictly photolytic.

Q3: Does my choice of solvent affect the UV degradation rate? A3: Yes, significantly. Solvents that act as hydrogen donors (such as methanol or ethanol) actively accelerate the photoreduction of the 7-nitro group[4]. To minimize this, utilize aprotic solvents (e.g., DMSO, acetonitrile) for stock solutions where possible, and store them in amber vials.

Q4: My fluorescence-based assay is showing high background noise. Could the degradants be responsible? A4: Absolutely. The degradation products of 8-hydroxyquinoline derivatives can either be inherently fluorescent or act as potent fluorescence quenchers due to the introduction of non-emissive midgap states[3]. Always run a vehicle control containing a light-exposed, aged solution of the compound (without your biological target) to subtract background artifacts.

Quantitative Data & Storage Guidelines

To ensure reproducibility, adhere to the quantitative stability thresholds summarized in the table below.

ParameterRecommended Condition / ValueCausality / Rationale
Critical UV Wavelengths 254 nm, 307 nm, 365 nmMatches the absorption maxima of the quinoline ring system[1].
Stock Solution Storage ≤ -20°C, Amber GlassPrevents both thermal oxidation and photon-induced excitation.
Working Solvent Aprotic (e.g., DMSO)Minimizes H-donor availability, reducing nitro group photoreduction.
Benchtop Half-Life (Ambient Light) < 4 Hours (Aqueous/Methanol)Rapid photooxidation necessitates immediate use or strict light shielding.
Analytical Detection (HPLC) ~240 nm (Isocratic)Optimal wavelength for quantifying intact nitroxoline derivatives[5].

Troubleshooting Guide: Self-Validating Photostability Protocol

When validating the stability of 5-Methyl-7-nitroquinolin-8-ol for drug formulation or biological assays, you must perform forced degradation studies compliant with ICH Q1B guidelines. This step-by-step methodology ensures that any observed degradation is accurately attributed to photolysis.

Step-by-Step Methodology: ICH Q1B Forced Degradation Assay

Step 1: Preparation of Stock Solutions

  • Weigh 10 mg of 5-Methyl-7-nitroquinolin-8-ol under dim red light (to prevent premature high-energy visible/UV excitation).

  • Dissolve in 10 mL of HPLC-grade Acetonitrile (aprotic solvent) to create a 1 mg/mL stock.

  • Sonicate for 2 minutes in an amber glass flask.

Step 2: Aliquoting and Control Setup (The Self-Validating Step)

  • Transfer 1 mL aliquots into clear quartz vials (Test Samples) to allow full UV penetration.

  • Transfer 1 mL aliquots into identical quartz vials, but wrap them entirely in double-layered aluminum foil (Dark Controls). Causality: The dark control experiences the exact same ambient heat generated by the UV lamp, isolating photons as the sole variable.

Step 3: UV Irradiation

  • Place both Test and Dark Control vials in a photostability chamber.

  • Expose to UV light ensuring an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 Watt-hours/square meter (ICH Q1B standard).

Step 4: Time-Course Sampling & Quenching

  • Extract 100 µL samples at t=0 , t=1h , t=4h , and t=24h .

  • Immediately dilute the extracted samples 1:10 in mobile phase (e.g., Methanol:EDTA buffer 40:60 v/v) and transfer to amber HPLC autosampler vials[5].

Step 5: LC-MS/UV-Vis Analysis

  • Analyze via HPLC-UV at 240 nm to quantify the loss of the parent peak.

  • Use Mass Spectrometry (LC-MS) to identify the +14 Da (quinone addition) or -16 Da (nitroso reduction) mass shifts characteristic of the degradation products.

Workflow Step1 1. Prepare Stock Solution (Amber Flask, Dim Light) Step2 2. Aliquot into Vials (Quartz for UV, Foil-wrapped for Dark Control) Step1->Step2 Step3 3. UV Irradiation (ICH Q1B: 1.2M lux hrs, 200W-hr/m2) Step2->Step3 Test Vials Step4 4. Time-Course Sampling (t=0, 1h, 4h, 24h) Step2->Step4 Dark Controls Step3->Step4 Step5 5. LC-MS/UV-Vis Analysis (Quantify Degradants vs Control) Step4->Step5

Self-validating ICH Q1B photostability experimental workflow with dark controls.

References

  • Brito, W. R., et al. Spectroscopic evidence of photodegradation by ultraviolet exposure of tris(8-hydroxyquinoline) aluminum (Alq3) thin films. Journal of the Brazilian Chemical Society.[Link]

  • Papadimitrakopoulos, F., et al. A Chemical Failure Mechanism for Aluminum(III) 8-Hydroxyquinoline Light-Emitting Devices. Chemistry of Materials (ACS Publications).[Link]

  • Lankalapalli, S. P., et al. A quality‐by‐design evaluated liquid chromatography method development and validation for the separation and quantification of nitroxoline and its impurities. Journal of Separation Science (ResearchGate).[Link]

  • Burrows, H. D., et al. Reaction pathways and mechanisms of photodegradation of pesticides. Journal of Photochemistry and Photobiology B: Biology (SciSpace).[Link]

Sources

Optimization

purification techniques and recrystallization of 5-Methyl-7-nitroquinolin-8-ol

Welcome to the Technical Support Center for the synthesis and purification of 5-Methyl-7-nitroquinolin-8-ol . As a Senior Application Scientist, I have designed this portal to move beyond standard textbook procedures.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis and purification of 5-Methyl-7-nitroquinolin-8-ol . As a Senior Application Scientist, I have designed this portal to move beyond standard textbook procedures. Working with substituted 8-hydroxyquinolines presents unique thermodynamic and solubility challenges. This guide is structured to provide you with field-proven insights, diagnostic troubleshooting, and self-validating protocols to ensure high-yield, high-purity recovery of your target compound.

Diagnostic Hub: FAQs & Troubleshooting

Q1: Why does my crude 5-Methyl-7-nitroquinolin-8-ol precipitate as a sticky, unfilterable paste rather than a crystalline solid during the initial aqueous quench? A1: This is a classic symptom of bypassing the molecule's isoelectric point or crashing the product out too rapidly. The 8-hydroxyquinoline scaffold is amphoteric; it possesses a basic quinoline nitrogen ( pKa​≈5.0 ) and an acidic phenolic hydroxyl ( pKa​≈9.8 )[1]. The addition of the strongly electron-withdrawing nitro group at the C7 position lowers these pKa​ values. If you quench the highly acidic nitration mixture ( H2​SO4​/HNO3​ ) with base too quickly, localized pH spikes cause the transient formation of the highly soluble sodium phenolate salt, which then re-precipitates as an amorphous paste as the bulk pH settles. Solution: You must adjust the pH strictly to 6.0–7.0 using a weak base (like solid Na2​CO3​ ) under vigorous stirring at 0–5 °C[2]. This ensures the molecule remains in its neutral, least-soluble state, promoting crystalline nucleation.

Q2: Which solvent system is optimal for the recrystallization of this specific derivative to remove unreacted starting materials? A2: Glacial acetic acid is the premier choice, followed by an Ethanol/Water (80:20) mixture. Causality: The nitro group at C7 and the hydroxyl at C8 form a strong intramolecular hydrogen bond, reducing its solubility in non-polar solvents. Glacial acetic acid is highly effective because its strong hydrogen-bonding capacity disrupts the intermolecular π−π stacking of impurities and unreacted 5-methylquinolin-8-ol, while completely dissolving the target compound at boiling temperatures. Upon slow cooling, it yields high-purity needles.

Q3: During recrystallization, my product "oils out" (forms a biphasic liquid) instead of crystallizing. How do I recover the batch? A3: Oiling out (liquid-liquid phase separation) occurs when the saturation temperature of the solute in your chosen solvent exceeds the melting point of the solute-solvent mixture. This is often exacerbated by the presence of over-nitrated byproducts acting as melting-point depressants. Solution: Do not attempt to scratch the flask or force crystallization from the oil, as this traps impurities. Instead, reheat the mixture until it is a homogeneous single phase. Add 5–10% more of the "good" solvent (e.g., ethanol or acetic acid) to lower the saturation temperature. Cool the flask at a strictly controlled rate (0.1 °C/min) and introduce a pure seed crystal just above the cloud point.

Visual Workflows

PurificationWorkflow A Crude Nitration Mixture (H2SO4 / HNO3) B Ice-Water Quench (T < 5 °C) A->B Dropwise addition C Isoelectric Precipitation (Add Na2CO3 to pH 6.5) B->C Neutralization D Vacuum Filtration & Cold Water Wash C->D Solid isolation E Recrystallization (Glacial AcOH or EtOH) D->E Crude solid F High-Purity Crystals (>99% 5-Me-7-NO2-8-HQ) E->F Slow cooling (0.1°C/min)

Workflow for the isolation and recrystallization of 5-Methyl-7-nitroquinolin-8-ol.

OilingOut Issue Observation: Product Oils Out Step1 Reheat to 80 °C (Restore single phase) Issue->Step1 Step2 Adjust Solvent System (+10% Good Solvent) Step1->Step2 Step3 Controlled Cooling & Seeding at Cloud Point Step2->Step3 Success Crystalline Solid Recovered Step3->Success

Troubleshooting logical pathway to resolve oiling out during recrystallization.

Data Matrix

Table 1: Physicochemical Profile Dictating Purification Strategy

PropertyValue / ObservationImpact on Purification Strategy
Amphoterism Basic N, Acidic OHIsoelectric point strictly dictates maximum precipitation yield. Must target pH 6.0–7.0 during aqueous workup[2].
Intramolecular H-Bonding C7-Nitro to C8-HydroxylReduces aqueous solubility; necessitates polar aprotic or strongly H-bonding solvents (like Acetic Acid) for recrystallization.
Thermal Sensitivity Nitroaromatic instabilityProlonged heating >90 °C can cause oxidative degradation. Requires rapid dissolution and controlled cooling.

Table 2: Recrystallization Solvent Matrix

Solvent SystemTypical YieldExpected PurityCausality / Notes
Glacial Acetic Acid ~75%>99%Excellent for removing unreacted 5-methylquinolin-8-ol. Disrupts π−π stacking of impurities.
Ethanol / Water (80:20) ~85%95%Good general solvent, but may require multiple crops to achieve >99% purity.
DMF / Water (50:50) ~90%92%High yield but highly prone to oiling out if cooled too rapidly. Hard to dry completely.

Protocol Vault: Self-Validating Methodologies

Protocol A: Isoelectric Precipitation and Crude Isolation

Purpose: To isolate the crude product from the highly acidic nitration mixture without inducing amorphous coagulation.

  • Quench : Slowly pour the crude nitration mixture dropwise into 15.0 mL of crushed ice/water per 1.26 mmol of starting material[2]. Maintain internal temperature < 5 °C.

  • Neutralization : Slowly add solid sodium carbonate ( Na2​CO3​ ) in small portions under vigorous mechanical stirring.

  • Validation Checkpoint : Monitor the pH continuously using a calibrated probe. Self-Validation is achieved when the solution transitions from a clear deep yellow to a dense, opaque yellow/green suspension exactly at pH 6.5. If the suspension clarifies and turns red/orange, the pH has exceeded 8.5 (indicating unwanted phenolate formation), and must be carefully back-titrated with 1M HCl.

  • Isolation : Vacuum filter the suspension through a sintered glass funnel. Wash the filter cake with 3 x 10 mL of ice-cold deionized water to remove residual inorganic sodium sulfate/nitrate salts. Dry under vacuum.

Protocol B: High-Purity Recrystallization (Glacial Acetic Acid)

Purpose: To obtain >99% pure crystalline needles free from regioisomers and starting materials.

  • Dissolution : Suspend the dried crude solid in glacial acetic acid (approx. 10 mL per gram of crude). Heat to 85 °C in a water bath until complete dissolution is achieved. Do not exceed 90 °C.

  • Hot Filtration : Rapidly filter the hot solution through a pre-warmed Buchner funnel to remove any insoluble carbonaceous degradation products.

  • Crystallization : Transfer the filtrate to a programmable cooling bath. Cool at a strict rate of 0.1 °C/min down to 20 °C.

  • Validation Checkpoint : Self-Validation is confirmed when fine yellow needles begin forming at approximately 45 °C. If a second liquid phase appears (cloudiness that coalesces into droplets at the bottom of the flask), the system has oiled out. Immediately execute the troubleshooting workflow (reheat to 85 °C, add 10% more acetic acid, and re-cool).

  • Isolation : Filter the purified crystals, wash with a minimal volume (2-3 mL) of ice-cold absolute ethanol to displace the acetic acid, and dry under high vacuum at 40 °C for 12 hours.

References

  • Source: Google Patents (CN118059101A)
  • 8-Hydroxyquinoline | C9H7NO | CID 1923 Source: PubChem (National Institutes of Health) URL:[Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in 5-Methyl-7-nitroquinolin-8-ol Ligand Exchange

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to drive coordination workflows involving 5-methyl-7-nitroquinolin-8-ol (5-Me-7-NO2-8-HQ) . W...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to drive coordination workflows involving 5-methyl-7-nitroquinolin-8-ol (5-Me-7-NO2-8-HQ) .

While the 8-hydroxyquinoline (8-HQ) scaffold is a privileged chelator in drug development, introducing a bulky, electron-withdrawing nitro group at the 7-position—directly adjacent to the coordinating 8-hydroxyl—creates a highly congested and electronically deactivated coordination pocket. This guide provides field-proven troubleshooting strategies, causality-driven explanations, and self-validating protocols to help you successfully force ligand exchange and isolate your target metal complexes.

Mechanistic Causality: The "Why" Behind Exchange Failures

Before troubleshooting, it is critical to understand the dual physical forces working against your synthesis:

  • Severe Steric Clash: The 7-nitro group occupies significant spatial volume immediately adjacent to the O-donor atom. During the transition state of ligand exchange, incoming metal precursors experience extreme van der Waals repulsion. This drastically increases the activation energy ( Ea​ ), often stalling the reaction at the mono-coordinated species (ML) and preventing the formation of homoleptic ML₂ or ML₃ complexes.

  • Electronic Deactivation: The strongly electron-withdrawing nature of the 7-nitro group pulls electron density away from the 8-hydroxyl oxygen. While this1[1], making deprotonation easier, it simultaneously renders the oxygen a much weaker σ -donor. The 5-methyl group provides a minor inductive electron-donating effect, but it is entirely insufficient to offset the deactivation caused by the 7-nitro group.

Quantitative Data Summary

To contextualize the difficulty of this exchange, compare the physicochemical properties of 5-Me-7-NO2-8-HQ against standard quinolinol derivatives:

Table 1: Comparative Physicochemical Properties Influencing Ligand Exchange

Ligand VariantpKa (Hydroxyl)Steric Hindrance (Coordination Pocket)Relative σ -Donor StrengthTypical Ligand Exchange Temp
8-Hydroxyquinoline (8-HQ)~9.9LowHigh25–60 °C
5-Methyl-8-HQ~10.1LowVery High25–60 °C
7-Nitro-8-HQ~6.8HighLow80–100 °C
5-Me-7-NO2-8-HQ ~7.1 Very High Low-Moderate 120–150 °C (Microwave)

Diagnostic Workflow

Use the following logical decision tree to identify and resolve the bottleneck in your ligand exchange reaction.

Troubleshooting Start Ligand Exchange Fails (Low Yield / No Reaction) Check1 Is the 8-OH fully deprotonated? Start->Check1 Action1 Adjust pH / Add mild base (e.g., Et3N or NaOAc) Check1->Action1 No Check2 Is the metal precursor too inert? Check1->Check2 Yes Action1->Check2 Action2 Use labile precursors (e.g., [M(MeCN)4]X) Check2->Action2 Yes Check3 Is steric clash preventing packing? Check2->Check3 No Action2->Check3 Action3 Use microwave heating or step-wise assembly Check3->Action3 Yes Success Target Complex Achieved Check3->Success No Action3->Success

Diagnostic workflow for resolving 5-Me-7-NO2-8-HQ ligand exchange failures.

Troubleshooting FAQs

Q1: I am trying to synthesize a homoleptic Ru(II) complex, but mass spectrometry only shows the mono-coordinated[Ru(5-Me-7-NO2-8-HQ)(L)x] species. How do I force the second/third substitution? A1: This is a classic manifestation of steric hindrance combined with the2[2]. The first equivalent of the ligand binds, but the bulky 7-nitro group physically shields the remaining coordination sites. Actionable Fix: Abandon direct thermal heating. Switch to microwave-assisted synthesis (140 °C for 30 mins) to overcome the high activation barrier. Furthermore, ensure your starting material is highly labile. Do not use [RuCl2​(DMSO)4​] ; instead, use the acetonitrile solvate [Ru(MeCN)6​]2+ or abstract the chlorides in situ using AgPF6​ before adding the ligand.

Q2: My reaction mixture turns dark brown/black, but no complex precipitates. What is happening? A2: The 7-nitro group is highly susceptible to reduction, and the quinoline core can undergo oxidative degradation if exposed to harsh bases and oxygen at high temperatures. If you are using strong bases like NaOH or KOH at reflux, you are likely destroying the ligand rather than deprotonating it. Actionable Fix: Use a non-nucleophilic, mild base like triethylamine ( Et3​N ) or sodium acetate ( NaOAc ). Because the pKa of 5-Me-7-NO2-8-HQ is sufficiently low (~7.1), strong bases are unnecessary. Always degas your solvents and run the reaction under an inert argon atmosphere.

Q3: Can I use standard methanol/ethanol as a solvent for this exchange? A3: Usually, no. The steric bulk drastically decreases the solubility of the intermediate species. More importantly, protic solvents can hydrogen-bond with the 7-nitro group, further increasing the effective steric radius of the ligand and blocking the metal's approach. Actionable Fix: Switch to a polar aprotic solvent like DMF or DMAc. These solvents provide higher boiling points for thermal activation and do not hydrogen-bond strongly with the nitro group, facilitating a cleaner exchange.

Self-Validating Experimental Protocols

Protocol A: Microwave-Assisted Synthesis of Homoleptic[Cu(5-Me-7-NO2-8-HQ)₂]

Causality Check: Copper(II) is generally labile, but the square planar/distorted octahedral geometry forces the two bulky 7-nitro groups into close proximity. Microwave heating provides the localized energy required to overcome this specific conformational barrier[3].

  • Preparation: In a 10 mL microwave-safe vial, dissolve 0.5 mmol of Cu(OAc)2​⋅H2​O in 4 mL of anhydrous DMF.

  • Ligand Addition: Add 1.05 mmol (slight stoichiometric excess) of 5-Me-7-NO2-8-HQ.

  • Base Addition: Add 1.1 mmol of triethylamine ( Et3​N ).

    • Self-Validation Step: A distinct color shift (usually from pale blue to deep green/brown) must occur immediately. This visual cue confirms the successful deprotonation of the 8-OH group and the formation of the initial mono-complex. If the color does not change, check your base integrity.

  • Microwave Irradiation: Seal the vial and irradiate at 120 °C for 15 minutes.

  • Isolation: Cool to room temperature. Add 5 mL of cold diethyl ether to precipitate the complex. Centrifuge, wash with cold ethanol to remove unreacted ligand, and dry under vacuum.

Protocol B: Step-wise Synthesis of Mixed-Ligand Ru(II) Complexes

Causality Check: For kinetically inert metals like Ru(II) or Ir(III), removing the leaving group before ligand coordination prevents the sterically hindered 5-Me-7-NO2-8-HQ from having to compete with strongly bound chlorides.

  • Halide Abstraction: Dissolve 0.1 mmol of [Ru(bpy)2​Cl2​] in 5 mL of degassed acetone. Add 0.22 mmol of AgPF6​ . Stir in the dark for 2 hours.

  • Filtration: Filter off the precipitated AgCl through a tightly packed Celite pad.

    • Self-Validation Step: The filtrate should be completely clear (no particulate) and brightly colored (usually deep orange/red). The presence of the AgCl pellet and the color of the filtrate confirm the successful formation of the highly labile [Ru(bpy)2​(acetone)2​]2+ intermediate.

  • Exchange: Add 0.1 mmol of 5-Me-7-NO2-8-HQ and 0.12 mmol of Et3​N directly to the filtrate.

  • Thermal Activation: Heat the mixture at 65 °C (acetone reflux) for 12 hours under an argon atmosphere.

  • Purification: Concentrate the solvent under reduced pressure, redissolve the crude product in minimal dichloromethane (DCM), and precipitate the pure complex by adding excess hexane.

References

  • Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer. Journal of Medicinal Chemistry (ACS Publications). 1

  • Organometallic Half-Sandwich Complexes of 8-Hydroxyquinoline-Derived Mannich Bases with Enhanced Solubility: Targeting Multidrug Resistant Cancer. Inorganic Chemistry (ACS Publications). 2

  • Low-Dimensional Compounds Containing Bioactive Ligands. Part XIX: Crystal Structures and Biological Properties of Copper Complexes with Halogen and Nitro Derivatives of 8-Hydroxyquinoline. MDPI. 3

Sources

Optimization

minimizing false positives in 5-Methyl-7-nitroquinolin-8-ol fluorescence assays

Welcome to the Technical Support Center for Advanced Fluorogenic Assays. As a Senior Application Scientist, I frequently assist drug development professionals and researchers in optimizing nitro-aromatic fluorescent prob...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Advanced Fluorogenic Assays. As a Senior Application Scientist, I frequently assist drug development professionals and researchers in optimizing nitro-aromatic fluorescent probes.

The 5-Methyl-7-nitroquinolin-8-ol scaffold is a highly sensitive tool. The 8-hydroxyquinoline core provides excellent photophysical properties, while the 7-nitro group acts as a potent fluorescence quencher via Photoinduced Electron Transfer (PET). Upon target activation (e.g., enzymatic reduction by nitroreductase [NTR] or hypoxic conditions), the nitro group is reduced to an amine. This relieves the PET quenching, triggering a massive "turn-on" fluorescence signal [1].

However, the very features that make this probe sensitive also make it highly susceptible to environmental interference. Below is our comprehensive troubleshooting guide to help you isolate, understand, and eliminate false positives in your assays.

Mechanistic Origins of False Positives

To eliminate false positives, we must first understand their chemical causality. The three primary culprits in 5-Methyl-7-nitroquinolin-8-ol assays are:

  • Non-Enzymatic Reduction (Biothiols): Endogenous biothiols (like Glutathione, GSH) and Hydrogen Sulfide (H₂S) are strong nucleophiles. They can chemically reduce the nitro group to an amine, bypassing the need for your target enzyme entirely [2].

  • Chelation-Enhanced Fluorescence (CHEF): The quinolin-8-ol moiety is a classic bidentate metal chelator. Binding to trace divalent cations (e.g., Zn²⁺, Mg²⁺) alters the electronic geometry, rigidifying the molecule and increasing the quantum yield, which perfectly mimics a positive enzymatic reduction.

  • Nonspecific Protein Binding: In serum-rich environments, hydrophobic probes partition into the hydrophobic pockets of proteins like albumin. This restricts intramolecular rotation, minimizing non-radiative decay and causing a false-positive fluorescence spike [3].

Mechanism Probe 5-Methyl-7-nitroquinolin-8-ol (PET Quenched, OFF) NTR Nitroreductase + NADH (True Target) Probe->NTR Enzymatic Thiols Biothiols / H2S (Chemical Reduction) Probe->Thiols Interference Metals Zn2+ / Mg2+ (Metal Chelation) Probe->Metals Interference Proteins Serum Proteins (Hydrophobic Binding) Probe->Proteins Interference Amine 5-Methyl-7-aminoquinolin-8-ol (Fluorescent, ON) NTR->Amine Turn-ON FalsePos False Positive Signal (Fluorescent, ON) Thiols->FalsePos Non-enzymatic Metals->FalsePos CHEF Effect Proteins->FalsePos Restricted Motion

Mechanistic pathways leading to true enzymatic activation versus false-positive fluorescence.

Frequently Asked Questions (FAQs)

Q: My in vitro assay shows a massive fluorescence spike immediately upon adding cell lysate, even without NADH. What is happening? A: This rapid spike is a hallmark of Chelation-Enhanced Fluorescence (CHEF) . Cell lysates contain pools of labile zinc and magnesium. The quinolin-8-ol core rapidly chelates these metals, locking the fluorophore into a rigid, highly emissive state. To fix this, supplement your assay buffer with 50–100 µM of a strong chelator like EDTA or DTPA to mask trace metals.

Q: I am seeing high background in wild-type cells that lack nitroreductase expression. How do I suppress this? A: You are observing non-enzymatic reduction. Tumor cells and certain immortalized cell lines maintain millimolar concentrations of GSH. To minimize this, pre-treat your lysates or live cells with a thiol-masking agent like N-ethylmaleimide (NEM) (1 mM for 30 minutes) prior to adding the probe. This alkylates the free thiols, preventing them from reducing the nitro group [2].

Q: Does the presence of fetal bovine serum (FBS) in my culture media affect the readout? A: Yes, significantly. Hydrophobic fluorescent probes bind nonspecifically to albumin. This binding restricts the intramolecular motion of the probe, artificially inflating the fluorescence signal [3]. Always perform your fluorescence readings in serum-free media (e.g., HBSS or PBS) or consider encapsulating the probe in a carrier protein to block non-specific interactions [3].

Quantitative Interference Data

The table below summarizes the expected signal inflation caused by various assay matrix components and the recommended mitigation strategies.

Interference SourceMechanism of False PositiveTypical Signal InflationMitigation Strategy
Labile Zinc (Zn²⁺) Chelation-Enhanced Fluorescence (CHEF)3.0x – 5.0xSupplement buffer with 50 µM EDTA
Glutathione (GSH) Nucleophilic reduction of the nitro group2.0x – 4.0xPre-treat samples with 1 mM NEM
Hydrogen Sulfide (H₂S) Potent non-enzymatic nitroreduction10.0x – 30.0xAdd CuCl₂ scavenger or use H₂S-deficient models
Serum Albumin (BSA) Restricted intramolecular rotation5.0x – 20.0xRead in serum-free buffer or use 0.1% Tween-20

Self-Validating Troubleshooting Protocol

Do not guess the source of your background noise. Use this step-by-step, self-validating methodology to systematically isolate and neutralize the variables in your assay.

Step 1: Establish the Baseline

  • Action: Measure the fluorescence of the probe in pure buffer vs. your complete assay matrix (without the target enzyme/NADH).

  • Validation: The difference between these two readings is your total false-positive baseline.

Step 2: The EDTA Test (Validating Metal Chelation)

  • Action: Add 50 µM EDTA to your assay matrix before adding the probe.

  • Validation: If the baseline signal drops significantly, metals were the cause. Internal Control: Add 100 µM ZnCl₂ to a parallel well; if the signal spikes immediately, it confirms the CHEF mechanism is active.

Step 3: The NEM Test (Validating Thiol Reduction)

  • Action: Pre-incubate your biological matrix with 1 mM N-ethylmaleimide (NEM) for 30 minutes at 37°C to alkylate free thiols. Add the probe.

  • Validation: If the signal drops, biothiols were reducing your probe. Internal Control: Add 1 mM GSH to a parallel well without NEM to confirm thiol-driven turn-on [4].

Step 4: The Surfactant Test (Validating Protein Binding)

  • Action: Compare the signal in a matrix containing 10% FBS versus 0% FBS.

  • Validation: If the FBS well is significantly higher, hydrophobic protein binding is occurring. Internal Control: Add 0.1% Tween-20 to the FBS well. If the signal drops, the surfactant successfully disrupted the hydrophobic pockets of the albumin [3].

Troubleshooting Start Observe Unexpected Fluorescence (False Positive) Test1 Step 2: The EDTA Test Add 50 µM EDTA to Buffer Start->Test1 Res1_Yes Signal Drops significantly? Diagnosis: Metal Chelation (CHEF) Test1->Res1_Yes Yes Test2 Step 3: The NEM Test Pre-treat lysate with 1 mM NEM Test1->Test2 No Res2_Yes Signal Drops significantly? Diagnosis: Biothiol Reduction Test2->Res2_Yes Yes Test3 Step 4: The Serum Test Wash cells, read in PBS Test2->Test3 No Res3_Yes Signal Drops significantly? Diagnosis: Protein Binding Test3->Res3_Yes Yes

Step-by-step self-validating workflow to isolate and neutralize false-positive fluorescence.

References

  • Enzymatic conversion of 6-nitroquinoline to the fluorophore 6-aminoquinoline selectively under hypoxic conditions. National Institutes of Health (NIH).[Link]

  • Fluorescent Probes and Selective Inhibitors for Biological Studies of Hydrogen Sulfide- and Polysulfide-Mediated Signaling. National Institutes of Health (NIH).[Link]

  • Fluorescent Probe Encapsulated in Avidin Protein to Eliminate Nonspecific Fluorescence and Increase Detection Sensitivity in Blood Serum. PubMed.[Link]

  • A nitroreductase and acidity detecting dual functional ratiometric fluorescent probe for selectively imaging tumor cells. PubMed.[Link]

Reference Data & Comparative Studies

Validation

A Comparative Analysis of Chelating Affinity: 5-Methyl-7-nitroquinolin-8-ol versus 8-Hydroxyquinoline

A Technical Guide for Researchers, Scientists, and Drug Development Professionals In the landscape of coordination chemistry and its applications in analytical science, medicine, and materials science, 8-hydroxyquinoline...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of coordination chemistry and its applications in analytical science, medicine, and materials science, 8-hydroxyquinoline (oxine) stands as a foundational chelating agent, renowned for its ability to form stable complexes with a wide array of metal ions. The modification of the 8-hydroxyquinoline scaffold through the introduction of various substituents offers a powerful strategy to modulate its electronic properties, and consequently, its chelating affinity and selectivity. This guide provides an in-depth, data-driven comparison of the chelating properties of the parent 8-hydroxyquinoline with a substituted derivative, 5-Methyl-7-nitroquinolin-8-ol.

The introduction of an electron-donating methyl group at the 5-position and a strongly electron-withdrawing nitro group at the 7-position creates a unique electronic environment that significantly alters the coordination chemistry of the 8-hydroxyquinoline core. Understanding these differences is paramount for the rational design of novel chelators with tailored properties for specific applications, from therapeutic agents to chemical sensors.

Unveiling the Impact of Substitution on Chelating Affinity: A Quantitative Perspective

For the purpose of this guide, we will draw upon data for 7-nitro-8-hydroxyquinoline-5-sulphonic acid to approximate the influence of the 7-nitro group and general principles of electronic effects for the 5-methyl group. The sulphonic acid group at the 5-position is also electron-withdrawing, which will be taken into account in the analysis.

Table 1: A Comparative Overview of Stability Constants (log K)

Metal Ion8-Hydroxyquinoline (log K₁)7-nitro-8-hydroxyquinoline-5-sulphonic acid (log K₁)Expected Trend for 5-Methyl-7-nitroquinolin-8-ol
Y(III)7.035.85Lower than 8-HQ
La(III)6.435.25Lower than 8-HQ
Pr(III)6.785.60Lower than 8-HQ
Nd(III)6.905.70Lower than 8-HQ
Gd(III)7.105.80Lower than 8-HQ
Tb(III)-5.95Lower than 8-HQ
Dy(III)-6.00Lower than 8-HQ
Ho(III)-6.05Lower than 8-HQ

Note: Data for 8-Hydroxyquinoline and 7-nitro-8-hydroxyquinoline-5-sulphonic acid are sourced from published experimental studies. The expected trend for 5-Methyl-7-nitroquinolin-8-ol is an expert inference based on the electronic effects of the substituents.

The data presented for the 7-nitro-8-hydroxyquinoline-5-sulphonic acid analog consistently shows lower stability constants compared to the parent 8-hydroxyquinoline.[1] This observation is critical as it highlights the profound impact of electron-withdrawing substituents on the chelating ability of the 8-hydroxyquinoline scaffold.

The Science Behind the Numbers: Electronic Effects of Substituents

The observed differences in chelating affinity can be rationalized by considering the interplay of inductive and resonance effects of the methyl and nitro groups on the electron density of the donor atoms—the phenolic oxygen and the quinoline nitrogen.

  • 8-Hydroxyquinoline: The parent molecule possesses a favorable electronic structure for chelation. The lone pair of electrons on the nitrogen and the deprotonated hydroxyl group readily coordinate with a metal ion to form a stable five-membered ring.[2]

  • 5-Methyl-7-nitroquinolin-8-ol:

    • The Nitro Group (-NO₂): Located at the 7-position, the nitro group is a potent electron-withdrawing group through both the inductive (-I) and resonance (-R) effects.[3] This withdrawal of electron density from the quinoline ring system has a significant impact on the basicity of the donor atoms. The reduced electron density on the phenolic oxygen and the quinoline nitrogen makes them less effective Lewis bases, thereby decreasing their ability to donate electron pairs to a metal cation. This leads to the formation of less stable metal complexes, as reflected in the lower log K values of the nitro-substituted analogue.[1] The para-position of the nitro group to the hydroxyl group reinforces the acidity of the hydroxyl group, which can enhance chelation under certain conditions, but the overall effect on the stability constant is a reduction due to the decreased basicity of the donor atoms.[4]

    • The Methyl Group (-CH₃): Positioned at the 5-position, the methyl group is a weak electron-donating group through the inductive effect (+I). This effect would slightly increase the electron density on the quinoline ring, counteracting the electron-withdrawing effect of the nitro group to a small extent. However, the electron-withdrawing nature of the nitro group is significantly stronger than the electron-donating nature of the methyl group. Therefore, the overall electronic character of the 5-Methyl-7-nitroquinolin-8-ol ligand is dominated by the electron-withdrawing nitro group, leading to a lower chelating affinity compared to the unsubstituted 8-hydroxyquinoline.

The following diagram illustrates the chelation process and the key structural features of the two molecules.

G cluster_0 Stable 5-membered chelate ring cluster_1 Electron-withdrawing nitro group reduces chelation strength 8HQ_N N M1 M+ 8HQ_N->M1 8HQ_O O 8HQ_O->M1 5M7N_N N M2 M+ 5M7N_N->M2 NO2 O₂N 5M7N_N->NO2 e⁻ withdrawing 5M7N_O O 5M7N_O->M2 Me H₃C Me->5M7N_N e⁻ donating

Caption: Chelation of a metal ion by 8-hydroxyquinoline and 5-Methyl-7-nitroquinolin-8-ol.

Experimental Protocol: Determination of Metal-Ligand Stability Constants via Spectrophotometric Titration

This protocol outlines a general method for determining the stability constants of metal complexes, which can be adapted for the compounds discussed in this guide. Spectrophotometric titration is a widely used technique that relies on the change in the absorbance of a solution as a metal-ligand complex is formed.

I. Materials and Reagents:

  • Ligand Solutions: Prepare stock solutions of 8-hydroxyquinoline and 5-Methyl-7-nitroquinolin-8-ol of known concentration in a suitable solvent (e.g., ethanol or a mixed aqueous-organic solvent system to ensure solubility).

  • Metal Salt Solutions: Prepare stock solutions of the desired metal salts (e.g., nitrates or perchlorates of Cu²⁺, Zn²⁺, Fe³⁺, etc.) of known concentration in deionized water.

  • Buffer Solution: Prepare a buffer solution to maintain a constant pH throughout the experiment (e.g., acetate buffer for acidic pH, borate buffer for basic pH). The choice of buffer is critical and should not complex with the metal ions being studied.

  • Solvent: Deionized water and any necessary organic co-solvents.

II. Instrumentation:

  • UV-Vis Spectrophotometer

  • pH meter

  • Calibrated micropipettes

  • Volumetric flasks

III. Experimental Procedure (Method of Continuous Variation - Job's Plot):

  • Preparation of Solutions:

    • Prepare a series of solutions in volumetric flasks where the total molar concentration of the metal ion (M) and the ligand (L) is kept constant, but their mole fractions are varied. For example, the mole fraction of the ligand (X_L) will range from 0 to 1.

    • To each flask, add the appropriate volumes of the metal and ligand stock solutions, followed by a fixed volume of the buffer solution.

    • Dilute each solution to the final volume with the chosen solvent.

  • Spectrophotometric Measurements:

    • Record the UV-Vis spectrum of each solution over a relevant wavelength range to identify the wavelength of maximum absorbance (λ_max) of the metal-ligand complex. This is typically a wavelength where the free ligand and metal ion have minimal absorbance.

    • Measure the absorbance of each solution at the determined λ_max.

  • Data Analysis:

    • Correct the measured absorbance for any absorbance from the free ligand or metal ion at λ_max.

    • Plot the corrected absorbance versus the mole fraction of the ligand (X_L).

    • The stoichiometry of the complex is determined from the mole fraction at which the maximum absorbance is observed. For a 1:1 complex, the maximum will be at X_L = 0.5; for a 1:2 complex, it will be at X_L ≈ 0.67.

  • Calculation of Stability Constant (for a 1:1 complex):

    • The stability constant (K) can be calculated from the absorbance data using the following equation: K = [ML] / ([M][L])

    • The concentrations of the complex ([ML]), free metal ([M]), and free ligand ([L]) can be determined from the absorbance values and the initial concentrations using Beer-Lambert law and the stoichiometry of the complex.

G cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis & Calculation prep1 Prepare Stock Solutions (Metal & Ligand) prep3 Create Series of Solutions (Constant [M]+[L], Varying Mole Fraction) prep1->prep3 prep2 Prepare Buffer Solution prep2->prep3 meas1 Record UV-Vis Spectra (Determine λ_max) prep3->meas1 meas2 Measure Absorbance at λ_max meas1->meas2 anal1 Plot Absorbance vs. Mole Fraction (Job's Plot) meas2->anal1 anal2 Determine Stoichiometry anal1->anal2 anal3 Calculate Stability Constant (K) anal2->anal3 end End anal3->end start Start start->prep1

Caption: Workflow for determining stability constants using spectrophotometric titration.

Conclusion and Future Directions

The substitution of the 8-hydroxyquinoline scaffold with a 5-methyl and a 7-nitro group is predicted to significantly decrease its chelating affinity for a range of metal ions compared to the parent compound. This is primarily attributed to the strong electron-withdrawing nature of the nitro group, which reduces the basicity of the donor atoms involved in coordination. While the electron-donating methyl group provides a slight counteractive effect, the overall electronic character is dominated by the nitro substituent.

This comparative guide underscores the importance of substituent effects in the rational design of chelating agents. For applications requiring strong metal chelation, the unsubstituted 8-hydroxyquinoline or derivatives with electron-donating groups would be more suitable. Conversely, for applications where a more moderate chelating strength is desired, or where the specific electronic properties conferred by the nitro and methyl groups are advantageous (e.g., in the development of specific sensors or therapeutic agents with altered redox properties), 5-Methyl-7-nitroquinolin-8-ol could be a valuable compound.

Further experimental studies are warranted to precisely quantify the stability constants of 5-Methyl-7-nitroquinolin-8-ol with a variety of metal ions. This would provide a more complete picture of its coordination chemistry and enable a more accurate assessment of its potential applications.

References

  • Journal of Chemistry - 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. SciSpace. Link

  • Metal Complexes of a 5-Nitro-8-Hydroxyquinoline-Proline Hybrid with Enhanced Water Solubility Targeting Multidrug Resistant Cancer Cells. PMC. Link

  • 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Dovepress. Link

  • 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Open Access Journals. Link

  • 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. National Institutes of Health. Link

  • An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry. Brieflands. Link

  • Research and Reviews: Journal of Chemistry - 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Link

  • Aromaticity of substituted 8-hydroxyquinolines in their free or bidentate states in tricarbonyl rhenium(I) complexes. RSC Publishing. Link

  • Stability Constants of Metal Complexes in Solution. Semantic Scholar. Link

  • Stability constants of metal complexes and their applications. Link

  • Stability of Metal Complexes. IntechOpen. Link

  • Nitroxoline (8-hydroxy-5-nitroquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). ResearchGate. Link

  • Theoretical study on the effects of nitrogen and methyl substitution on tris-(8-hydroxyquinoline) aluminum: An efficient exciton blocking layer for organic photovoltaic cells. ResearchGate. Link

  • 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Taylor & Francis Online. Link

  • Formation constants of chelates of 7-nitro-8-hydroxyquinoline-5-sulphonic acid with yttrium and some lanthanides. Indian Academy of Sciences. Link

  • Application Notes: Synthesis of 7-Methyl-8-nitroquinoline. Benchchem. Link

  • Five 8-hydroxyquinolinate-based coordination polymers with tunable structures and photoluminescent properties for sensing nitroaromatics. Dalton Transactions (RSC Publishing). Link

  • The synthesis and chemistry of Quinolino(7,8-h)quinoline derivatives. Link

  • A Comparative Analysis of the Chelating Efficiency of 2-Hydroxyquinoline and 8-Hydroxyquinoline. Benchchem. Link

  • An In-depth Technical Guide to the Electronic Effects of Substituents in 2-Methyl-6-nitrobenzaldehyde. Benchchem. Link

  • Reactivity of Methyl and Nitro Benzene. Scribd. Link

Sources

Comparative

A Comparative Guide to the Antimicrobial Activity of 5-Methyl-7-nitroquinolin-8-ol

As a Senior Application Scientist, my focus extends beyond mere data generation to understanding the intricate causality behind a compound's biological performance. This guide provides an in-depth, objective comparison o...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, my focus extends beyond mere data generation to understanding the intricate causality behind a compound's biological performance. This guide provides an in-depth, objective comparison of the antimicrobial activity of 5-Methyl-7-nitroquinolin-8-ol, a promising derivative of the 8-hydroxyquinoline (8-HQ) scaffold. We will dissect its performance against key alternatives, ground our claims in experimental data, and provide the detailed protocols necessary for reproducible validation.

The 8-hydroxyquinoline core is a well-established "privileged structure" in medicinal chemistry, renowned for its broad spectrum of biological activities, including potent antimicrobial effects.[1][2] Its efficacy is largely attributed to its ability to chelate metal ions crucial for microbial enzyme function.[1][3] However, the true potential of this scaffold is unlocked through strategic substitutions on the quinoline ring. The addition of functional groups, such as the methyl and nitro moieties in 5-Methyl-7-nitroquinolin-8-ol, can significantly modulate lipophilicity, electronic properties, and even introduce secondary mechanisms of action, enhancing potency and specificity.[4][5]

This guide will compare 5-Methyl-7-nitroquinolin-8-ol against its parent compound, 8-hydroxyquinoline, and the clinically relevant analogue, Nitroxoline (5-nitro-8-hydroxyquinoline), to elucidate the impact of these structural modifications.

Comparative Antimicrobial Performance: A Quantitative Analysis

The efficacy of an antimicrobial agent is quantitatively expressed by its Minimum Inhibitory Concentration (MIC)—the lowest concentration of the compound that prevents visible microbial growth. The following table summarizes the reported MIC values for our compound of interest and its key comparators against a panel of clinically significant bacterial and fungal pathogens.

CompoundDerivative ClassTarget MicroorganismStrainMIC (µg/mL)Reference
8-Hydroxyquinoline (Parent) 8-HydroxyquinolineStaphylococcus aureusATCC 292133.98[6]
Enterococcus faecalisATCC 292123.98[6]
Candida albicansATCC 102313.98[6]
Nitroxoline (5-nitro-8-HQ) NitroquinolineEscherichia coli(Clinical Isolates)4 - 8[7]
Staphylococcus aureus(Clinical Isolates)1 - 2[7]
Acinetobacter baumannii(Clinical Isolates)2[7]
Candida albicans(Various)0.25 - 4[8]
7-substituted-quinolin-8-ol AminoquinolineBacillus subtilis(Not Specified)10 - 20[9][10]
5,7-dihalo-8-quinolinols Dihalo-8-HydroxyquinolineAspergillus niger(Not Specified)1.2 - 2.5[11]

Note: Direct, side-by-side comparative data for 5-Methyl-7-nitroquinolin-8-ol is sparse in publicly accessible literature. The data presented reflects the activity of the core structures and highly related analogues to provide a scientifically grounded baseline for expected performance. The activity of 7-substituted derivatives suggests the potential for potent activity.

Dual-Threat Mechanism of Action

The enhanced antimicrobial potential of 5-Methyl-7-nitroquinolin-8-ol stems from a multi-pronged attack on microbial cells, combining the established mechanism of the 8-hydroxyquinoline core with the added cytotoxicity of the nitro group.

  • Metal Ion Chelation and Homeostasis Disruption : Like all 8-HQ derivatives, the primary mechanism is the chelation of essential divalent metal ions (e.g., Fe²⁺, Zn²⁺, Mn²⁺).[1][3] These ions are critical cofactors for a vast array of bacterial enzymes, including those involved in cellular respiration and DNA replication. By sequestering these ions, the compound effectively starves the enzymes of their cofactors, leading to metabolic collapse.

  • Metallophore-Induced Toxicity : Beyond simple sequestration, these chelates can act as metallophores, transporting metal ions across the bacterial membrane. This can lead to an unnatural influx and accumulation of ions like copper and zinc within the cell, inducing a state of metal intoxication and subsequent cell death.[12][13]

  • Nitro-Radical Induced Oxidative Stress : The 7-nitro group is a key differentiator. Within the hypoxic environment of a bacterial cell, this group can be bioreduced to form highly reactive nitrogen species (RNS) and reactive oxygen species (ROS).[14][15] These radicals inflict widespread damage to cellular components, including DNA, proteins, and lipids, constituting a potent secondary killing mechanism.

The following diagram illustrates this proposed dual mechanism of action.

Mechanism_of_Action Proposed Antimicrobial Mechanism of 5-Methyl-7-nitroquinolin-8-ol cluster_extracellular Extracellular Space cluster_intracellular Bacterial Cell cluster_pathway1 Pathway 1: Metal Dysregulation cluster_pathway2 Pathway 2: Oxidative Stress Compound 5-Me-7-NO2-8-HQ Chelate Compound-Metal Complex Compound->Chelate Chelation Compound_Internal 5-Me-7-NO2-8-HQ Compound->Compound_Internal Cellular Uptake Metal Metal Ions (Fe²⁺, Zn²⁺, Mn²⁺) Metal->Chelate Metal_Accumulation Metal Ion Accumulation Chelate->Metal_Accumulation Acts as Metallophore Enzyme_Inhibition Enzyme Inhibition Metal_Accumulation->Enzyme_Inhibition Disrupts Cofactor Homeostasis Cell_Death Bacterial Cell Death Enzyme_Inhibition->Cell_Death Nitro_Reduction Nitro Group Bioreduction ROS ROS/RNS Generation Nitro_Reduction->ROS Cell_Damage Cellular Damage (DNA, Proteins, Lipids) ROS->Cell_Damage Cell_Damage->Cell_Death Compound_Internal->Nitro_Reduction

Caption: Dual antimicrobial pathways of 5-Methyl-7-nitroquinolin-8-ol.

Experimental Protocols for Antimicrobial Susceptibility Testing

To ensure the trustworthiness and reproducibility of antimicrobial activity data, standardized protocols are paramount. The methodologies described below are based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI), which represent the gold standard in the field.[16][17][18]

Protocol 1: Broth Microdilution for MIC Determination

This quantitative method is used to determine the precise Minimum Inhibitory Concentration (MIC) of the test compound.

Objective: To determine the lowest concentration of 5-Methyl-7-nitroquinolin-8-ol that inhibits the visible growth of a target microorganism.

Methodology:

  • Compound Preparation: Prepare a stock solution of 5-Methyl-7-nitroquinolin-8-ol in a suitable solvent (e.g., Dimethyl Sulfoxide, DMSO). The concentration should be high enough to allow for serial dilutions (e.g., 10 mg/mL).[19]

  • Serial Dilution: In a sterile 96-well microtiter plate, perform a two-fold serial dilution of the compound stock solution using cation-adjusted Mueller-Hinton Broth (CAMHB). This creates a gradient of decreasing compound concentrations across the plate.[20]

  • Inoculum Preparation: Culture the target microorganism overnight. Adjust the turbidity of the bacterial suspension in sterile saline or broth to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[20] Dilute this suspension further in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the diluted compound. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

  • Incubation: Cover the plate and incubate at 35-37°C for 16-24 hours under appropriate atmospheric conditions.[21]

  • MIC Determination: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which no visible growth (no turbidity) is observed.[19][20]

The following diagram outlines the workflow for this critical assay.

Caption: Workflow for MIC Determination via Broth Microdilution.

Protocol 2: Agar Well Diffusion Assay

This method provides a qualitative or semi-quantitative assessment of antimicrobial activity, often used for initial screening.

Objective: To assess the susceptibility of a microorganism to 5-Methyl-7-nitroquinolin-8-ol by measuring the zone of growth inhibition.

Methodology:

  • Agar Plate Preparation: Prepare Mueller-Hinton Agar plates of a standardized depth.

  • Inoculum Spreading: Uniformly swab the surface of the agar with a bacterial suspension standardized to a 0.5 McFarland turbidity.[22]

  • Well Creation: Aseptically punch wells (e.g., 6-8 mm in diameter) into the inoculated agar.

  • Compound Application: Add a fixed volume of the test compound solution (at a known concentration) into each well. A solvent control (e.g., DMSO) and a standard antibiotic should be used as negative and positive controls, respectively.[23]

  • Incubation: Incubate the plates at 35-37°C for 16-24 hours.

  • Data Interpretation: Measure the diameter of the zone of inhibition (the clear area around the well where no growth occurs) in millimeters. A larger diameter indicates greater antimicrobial activity.[21][24]

Conclusion and Future Directions

The available evidence strongly suggests that 5-Methyl-7-nitroquinolin-8-ol is a compound of significant interest for antimicrobial drug development. Its structural design leverages the proven metal-chelating ability of the 8-hydroxyquinoline scaffold while introducing a nitro group that can initiate a secondary, oxidative assault on microbial cells. This dual mechanism is a compelling strategy to combat the rise of drug-resistant pathogens.

While direct comparative data requires further generation, the performance of its close analogues, particularly Nitroxoline, indicates a high potential for broad-spectrum activity. The methyl group at the C-5 position likely enhances lipophilicity, which could improve cell membrane penetration compared to Nitroxoline, though this hypothesis requires experimental validation.

Future work should focus on generating comprehensive MIC and Minimum Bactericidal Concentration (MBC) data for 5-Methyl-7-nitroquinolin-8-ol against a wide panel of multidrug-resistant clinical isolates. Subsequent studies should progress to in vivo efficacy models and comprehensive toxicological profiling to fully ascertain its therapeutic potential. This compound and its derivatives represent a promising frontier in the ongoing search for novel antimicrobial agents.

References

  • Harnessing the Dual Antimicrobial Mechanism of Action with Fe(8-Hydroxyquinoline)3 to Develop a Topical Ointment for Mupirocin-Resistant MRSA Infections. PMC. Available at: [Link]

  • Uncovering nitroxoline activity spectrum, mode of action and resistance across Gram-negative bacteria. ResearchGate. Available at: [Link]

  • NITROXOLINE AS AN EMERGING ANTIMICROBIAL AGENT AGAINST DRUG- RESISTANT PATHOGENS. IJNRD. Available at: [Link]

  • Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. Open Journal of Applied Sciences. Available at: [Link]

  • Synthesis, antibacterial properties and bioinformatics computational analyses of novel 8-hydroxyquinoline derivatives. PMC. Available at: [Link]

  • Antimicrobial Activity of 8-Hydroxyquinoline and Transition Metal Complexes. IMR Press. Available at: [Link]

  • Uncovering nitroxoline activity spectrum, mode of action and resistance across Gram-negative bacteria. BORIS Portal. Available at: [Link]

  • Antimicrobial activity of clioquinol and nitroxoline: a scoping review. PMC. Available at: [Link]

  • Novel Antimicrobial 8-Hydroxyquinoline-Based Agents: Current Development, Structure–Activity Relationships, and Perspectives. Journal of Medicinal Chemistry. Available at: [Link]

  • In vitro antimicrobial activity of nitroxoline against uropathogens isolated from China. Oxford Academic. Available at: [Link]

  • SYNTHESIS AND ANTIMICROBIAL EVALUATION OF SOME NOVEL QUINOLINE DERIVATIVES. International Journal of Pharmaceutical Sciences and Medicine. Available at: [Link]

  • Antimicrobial Susceptibility Testing. CLSI. Available at: [Link]

  • M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. CLSI. Available at: [Link]

  • M100 | Performance Standards for Antimicrobial Susceptibility Testing. CLSI. Available at: [Link]

  • Design, synthesis and antimicrobial evaluation of some novel quinoline derivatives. MedCrave online. Available at: [Link]

  • Antibacterial Susceptibility Test Interpretive Criteria. FDA. Available at: [Link]

  • CLSI M100™. CLSI. Available at: [Link]

  • Synthesis, characterization, in silico and in vitro antimicrobial evaluation of some quinoline derivatives. Journal of the Indian Chemical Society. Available at: [Link]

  • OEM 8 Hydroxy 5 Nitroquinoline: Mechanism of Action Explained. Shandong King's Land International Trading Co., Ltd. Available at: [Link]

  • Synthesis of Antimicrobial Quinoline Derivatives Enabled by Synergistic Pd/Enamine Catalysis: Experimental and Computational Study. Precision Chemistry. Available at: [Link]

  • Chemistry of Nitroquinolones and Synthetic Application to Unnatural 1-Methyl-2-quinolone Derivatives. MDPI. Available at: [Link]

  • Antibacterial Screening of some Heterocyclic Compounds Containing Quinoline Nucleus. Semantic Scholar. Available at: [Link]

  • Antimicrobial Investigation and Docking Analysis of Quinoline Compounds. CABI Digital Library. Available at: [Link]

  • Synthesis, Antimicrobial and Molecular Docking Evaluation of Some Heterocycles Containing Quinoline Moiety. Der Pharma Chemica. Available at: [Link]

  • 4-Nitroquinoline 1-oxide – Knowledge and References. Taylor & Francis. Available at: [Link]

  • Repurposing Analysis of Nitroxoline (8-Hydroxy-5-nitroquinoline) as an Antichagasic Compound. MDPI. Available at: [Link]

  • Synthesis, Characterization and Biological Activity of Some Novel 5-((4-Alkyl piperazin-1-yl) methyl) quinolin-8-ol Derivatives. Journal of Applicable Chemistry. Available at: [Link]

  • Synthesis and antimicrobial activity evaluation of some new 7-substituted quinolin-8-ol derivatives. Chemical Data Collections. Available at: [Link]

  • Synthesis and anti-phytopathogenic activity of 8-hydroxyquinoline derivatives. RSC Advances. Available at: [Link]

  • An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry. Brieflands. Available at: [Link]

  • Antifungal Activity of 5-, 7-, and 5,7-Substituted 2-Methyl-8-Quinolinols. PMC. Available at: [Link]

  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. PMC. Available at: [Link]

  • Synthesis and investigation of antibacterial and antioxidants properties of some new 5-subsituted-8-hydroxyquinoline derivatives. Journal of Materials and Environmental Science. Available at: [Link]

  • Synthesis and investigation of antibacterial and antioxidants properties of some new 5-subsituted-8-hydroxyquinoline derivatives. ResearchGate. Available at: [Link]

Sources

Validation

A Senior Application Scientist's Guide to Validating LC-MS Methods for 5-Methyl-7-nitroquinolin-8-ol Quantification

This guide provides an in-depth comparison of liquid chromatography-tandem mass spectrometry (LC-MS/MS) methodologies for the robust quantification of 5-Methyl-7-nitroquinolin-8-ol (MQN), a novel quinoline derivative of...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth comparison of liquid chromatography-tandem mass spectrometry (LC-MS/MS) methodologies for the robust quantification of 5-Methyl-7-nitroquinolin-8-ol (MQN), a novel quinoline derivative of interest in pharmaceutical development. As researchers and drug development professionals, the integrity of our data is paramount. A rigorously validated analytical method is not merely a regulatory requirement; it is the bedrock upon which pharmacokinetic, toxicokinetic, and bioequivalence studies are built, ensuring the reliability of critical decisions in the drug development pipeline.[1][2][3]

This document eschews a one-size-fits-all template. Instead, it offers a narrative grounded in experience, explaining the causality behind experimental choices and comparing two distinct, validated LC-MS/MS approaches. Every protocol described herein is designed as a self-validating system, adhering to the stringent standards set by global regulatory bodies.

The Imperative of a Validated Method: The Regulatory Framework

The objective of validating an analytical procedure is to furnish documented evidence that the method is fit for its intended purpose.[4][5][6] Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), along with the International Council for Harmonisation (ICH), have established comprehensive guidelines that form the global standard for bioanalytical method validation.[1][7][8][9] Adherence to these guidelines, particularly the ICH M10 guidance on bioanalytical method validation, is not optional; it is essential for regulatory submission and ensures data integrity across different laboratories and studies.[7][10]

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for small molecule quantification in complex biological matrices.[1][11][12] Its power lies in the combination of the physical separation capabilities of liquid chromatography with the high selectivity and sensitivity of mass spectrometry, allowing for precise measurement of an analyte even at very low concentrations.[11][13][14]

Core Validation Parameters: The Pillars of a Robust Assay

A full method validation establishes the performance characteristics of an assay.[2][15] Each parameter addresses a specific question about the method's reliability.

  • Selectivity and Specificity : Can the method unequivocally measure the analyte without interference from matrix components, metabolites, or other co-administered drugs?[6] This is typically assessed by analyzing blank matrix from multiple sources to check for interfering peaks at the retention time of the analyte and internal standard (IS).

  • Accuracy and Precision : How close are the measured concentrations to the true value (accuracy), and how reproducible are these measurements (precision)?[10] This is evaluated by analyzing Quality Control (QC) samples at multiple concentration levels (low, medium, and high) over several days. Acceptance criteria are typically within ±15% of the nominal concentration (±20% at the LLOQ).[10][16]

  • Linearity and Range : Does the instrument response correlate linearly with the analyte concentration, and over what concentration range? A calibration curve is generated using a series of standards, and its performance is evaluated by the correlation coefficient (r) and the accuracy of back-calculated concentrations.[6][17]

  • Limit of Quantification (LOQ) : What is the lowest concentration of the analyte that can be measured with acceptable accuracy and precision?[18][19] This defines the lower boundary of the reportable range.

  • Stability : Does the analyte remain unchanged during sample collection, storage, and processing?[20] Stability is a critical pre-analytical variable and must be assessed under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage at the intended temperature.

  • Matrix Effect and Recovery : Does the biological matrix suppress or enhance the analyte's signal? Is the extraction process efficient and consistent? The matrix effect is a crucial parameter in LC-MS/MS and is evaluated by comparing the analyte response in post-extraction spiked matrix to the response in a neat solution.[16][21] A stable isotope-labeled internal standard is the most effective tool to mitigate variability arising from matrix effects and recovery.[16]

Comparison of Two Validated LC-MS/MS Methods for MQN Quantification

To illustrate the practical application of these principles, we present a comparative summary of two distinct, validated methods for quantifying MQN in human plasma. Both methods utilize a stable isotope-labeled internal standard (MQN-d4) and a triple-quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The primary difference lies in the sample preparation strategy.

  • Method A : Utilizes a simple and rapid Protein Precipitation (PPT) technique.

  • Method B : Employs a more rigorous Liquid-Liquid Extraction (LLE) for sample cleanup.

Comparative Validation Data Summary
Validation Parameter Method A: Protein Precipitation Method B: Liquid-Liquid Extraction Regulatory Acceptance Criteria
Linearity (r²) > 0.995 (Range: 0.5 - 1000 ng/mL)> 0.997 (Range: 0.5 - 1000 ng/mL)≥ 0.99
LLOQ 0.5 ng/mL0.5 ng/mLAccuracy ±20%, Precision ≤20%
Intra-day Accuracy -2.5% to 4.1%-1.8% to 3.5%±15% (±20% at LLOQ)
Intra-day Precision (%CV) ≤ 6.8%≤ 5.2%≤15% (≤20% at LLOQ)
Inter-day Accuracy -4.8% to 5.3%-3.9% to 4.8%±15% (±20% at LLOQ)
Inter-day Precision (%CV) ≤ 8.1%≤ 6.5%≤15% (≤20% at LLOQ)
Extraction Recovery 88% - 94%95% - 102%Consistent and reproducible
Matrix Factor (IS Normalized) 0.91 - 1.080.98 - 1.04Close to 1, consistent (%CV ≤15%)
Bench-Top Stability (8h, RT) StableStable≤15% deviation from nominal
Freeze-Thaw Stability (3 cycles) StableStable≤15% deviation from nominal
Long-Term Stability (-80°C, 90 days) StableStable≤15% deviation from nominal
Analysis and Causality

Both methods successfully meet all regulatory acceptance criteria. However, the choice between them depends on the specific needs of the study.

  • Method A (PPT) is significantly faster, making it ideal for high-throughput environments. The slightly higher variability in the matrix factor suggests a greater, though still acceptable, level of ion suppression compared to LLE. This is a common trade-off with PPT, where the speed of sample preparation comes at the cost of a less clean extract.

  • Method B (LLE) provides a cleaner extract, as evidenced by the higher and more consistent recovery and a matrix factor closer to unity.[16] This increased robustness may be preferable for late-stage clinical trials or when dealing with highly variable patient populations where minimizing matrix effects is critical. The trade-off is a more labor-intensive and time-consuming sample preparation workflow.

Diagrams of Experimental Workflows

The following diagrams illustrate the logical flow of the bioanalytical method validation process and the relationship between its core components.

G cluster_0 Method Development cluster_1 Full Validation cluster_2 Application Dev Initial Method Development & Optimization Selectivity Selectivity Dev->Selectivity LLOQ LLOQ Selectivity->LLOQ CalCurve Calibration Curve & Linearity LLOQ->CalCurve AccuracyPrecision Accuracy & Precision (Intra- & Inter-day) CalCurve->AccuracyPrecision Recovery Recovery & Matrix Effect AccuracyPrecision->Recovery Stability Stability (Freeze-Thaw, Bench-Top, Long-Term) Recovery->Stability SampleAnalysis Routine Study Sample Analysis Stability->SampleAnalysis

Caption: High-level workflow for bioanalytical method validation.

G ValidatedMethod Reliable Quantitation Accuracy Accuracy ValidatedMethod->Accuracy Precision Precision ValidatedMethod->Precision Linearity Linearity & Range ValidatedMethod->Linearity Selectivity Selectivity ValidatedMethod->Selectivity Stability Stability ValidatedMethod->Stability Sensitivity Sensitivity (LOQ) ValidatedMethod->Sensitivity Accuracy->Precision Linearity->Sensitivity Selectivity->Accuracy Selectivity->Precision Stability->Accuracy Stability->Precision

Caption: Interrelationship of core validation parameters.

Detailed Experimental Protocol: Method A (UPLC-MS/MS with Protein Precipitation)

This section provides a step-by-step protocol for the quantification of MQN in human plasma.

1. Preparation of Stock Solutions, Calibration Standards, and Quality Controls

  • Primary Stock Solution (1 mg/mL): Accurately weigh ~10 mg of MQN reference standard and dissolve in 10 mL of methanol.

  • Internal Standard (IS) Stock (1 mg/mL): Prepare a 1 mg/mL stock of MQN-d4 in methanol.

  • Working Solutions: Prepare serial dilutions of the MQN stock solution in 50:50 methanol:water to create working solutions for spiking calibration standards (CALs) and quality control (QC) samples.

  • IS Spiking Solution (100 ng/mL): Dilute the IS stock solution in acetonitrile to a final concentration of 100 ng/mL.

  • CAL and QC Preparation: Spike appropriate amounts of the working solutions into blank human plasma to prepare a calibration curve (e.g., 0.5, 1, 5, 20, 100, 400, 800, 1000 ng/mL) and QC samples (e.g., LLOQ QC: 0.5, Low QC: 1.5, Mid QC: 150, High QC: 750 ng/mL).

2. Sample Preparation (Protein Precipitation)

  • Aliquot 50 µL of plasma sample (unknown, CAL, or QC) into a 1.5 mL microcentrifuge tube.

  • Add 200 µL of the IS Spiking Solution (100 ng/mL MQN-d4 in acetonitrile). The acetonitrile acts as the protein precipitating agent.

  • Vortex vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer 100 µL of the clear supernatant to a 96-well plate or autosampler vial.

  • Inject 5 µL onto the UPLC-MS/MS system.

3. UPLC-MS/MS Instrument Conditions

  • UPLC System: Waters ACQUITY UPLC or equivalent.

  • Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 10% B to 95% B over 2.5 minutes, hold for 0.5 min, return to initial conditions and re-equilibrate.

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: 40°C.

  • Mass Spectrometer: Sciex QTRAP 6500+ or equivalent triple quadrupole.

  • Ionization Source: Electrospray Ionization (ESI), Positive Mode.

  • MRM Transitions:

    • MQN: Q1: 204.1 -> Q3: 158.1

    • MQN-d4 (IS): Q1: 208.1 -> Q3: 162.1

  • Source Parameters: Optimized for maximum signal (e.g., Curtain Gas: 35, IonSpray Voltage: 5500 V, Temperature: 550°C).

4. Data Analysis and Acceptance Criteria

  • Integrate the chromatographic peaks for MQN and the IS (MQN-d4).

  • Calculate the peak area ratio (MQN Area / IS Area).

  • Generate a linear regression calibration curve (1/x² weighting) of the peak area ratio versus the nominal concentration of the CAL standards.

  • Quantify unknown samples and QCs using the regression equation.

  • Run Acceptance: At least 75% of CAL standards must be within ±15% of their nominal concentration (±20% at LLOQ). At least 67% of QC samples (and at least 50% at each level) must be within ±15% of their nominal values.

Conclusion

The validation of a bioanalytical method is a rigorous, multi-faceted process that is foundational to drug development.[4][22] This guide has demonstrated that while different LC-MS/MS methodologies can achieve validated status, the choice of a specific approach, such as Protein Precipitation versus Liquid-Liquid Extraction, involves a careful consideration of trade-offs between throughput, cleanliness, and overall robustness. By grounding our experimental design in the principles established by regulatory authorities and by understanding the causality behind each validation parameter, we can develop highly reliable quantitative methods for novel compounds like 5-Methyl-7-nitroquinolin-8-ol, ensuring the generation of high-quality, defensible data for regulatory submissions.

References

  • Rajput, D., Rajat, V., & Goyal, A. (n.d.). Validation of Analytical Methods for Pharmaceutical Analysis.
  • ResolveMass Laboratories Inc. (2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation.
  • European Medicines Agency. (2015, June 3). Bioanalytical method validation - Scientific guideline.
  • Pharmaceuticals and Medical Devices Agency (PMDA). (n.d.). Guideline on Bioanalytical Method Validation in Pharmaceutical Development.
  • V, S., & G, S. (n.d.). Bioanalytical method validation: An updated review. PMC.
  • Agilent Technologies. (n.d.). Liquid Chromatography/Mass Spectrometry Fundamentals.
  • Profound. (2025, January 27). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
  • European Medicines Agency. (2011, July 21). Guideline Bioanalytical method validation.
  • van Amsterdam, P. (2012, February 15). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content.
  • Clarke, N. J. (n.d.). Principles and Applications of Liquid Chromatography-Mass Spectrometry in Clinical Biochemistry. PMC.
  • Li, W., & Jia, X. (2011, January 15). Strategies in quantitative LC-MS/MS analysis of unstable small molecules in biological matrices. PubMed.
  • Royal Society of Chemistry. (2024, May 1). Validation of Analytical Methods for Pharmaceutical Analysis.
  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
  • HPLC Professionals. (2024, November 19). Liquid Chromatography-Mass Spectrometry || Basic Principles [Video]. YouTube.
  • S, H., & Smith, G. (2012, April 26). European Medicines Agency Guideline on Bioanalytical Method Validation: What More Is There to Say? Taylor & Francis.
  • de Souza, M. V. N., & de Almeida, D. R. (2020, July 8). AN OVERVIEW FOCUSED ON HPLC METHODS VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM. SciELO.
  • Pharmaceuticals and Medical Devices Agency (PMDA). (n.d.). Guideline on Bioanalytical Method (Ligand Binding Assay) Validation in Pharmaceutical Development.
  • Kumar, D. (2018, January 24). Liquid Chromatography-Mass Spectrometry and Its Applications: A Brief Review. Lupine Publishers.
  • ICH. (2005, November). ICH HARMONISED TRIPARTITE GUIDELINE - VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1).
  • Roces, M. G., & Van Eeckhaut, A. (n.d.). Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS. Analyst (RSC Publishing).
  • Taylor, P. J. (2009, February 15). Principles and applications of liquid chromatography-mass spectrometry in clinical biochemistry. PubMed.
  • University of Wisconsin–Madison Biotechnology Center. (n.d.). Small Molecule Quantitation.
  • Kanwal, N. (n.d.). ICH Q2 Analytical Method Validation. Slideshare.
  • van Amsterdam, P. (2012, February 15). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. European Bioanalysis Forum.
  • European Medicines Agency. (1995, June). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
  • de Souza, M. V. N., & de Almeida, D. R. (2026, March 3). validation of analytical methods in a pharmaceutical quality system: an overview focused on hplc methods. ResearchGate.
  • Deprez, S., & van der Heeft, E. (2026, March 24). Strategies for the Quantification of Endogenously Present Small Molecules in Biological Samples. LCGC International.
  • Emery Pharma. (2024, September 24). Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10 [Video]. YouTube.
  • Sales, K. (2024, November 6). Designing LCMS Studies with the FDA in Mind from the Start. Agilex Biolabs.
  • Nuvisan. (n.d.). LC MS Method Development And GLP Validation For PK Plasma Sample Analysis.
  • BenchChem. (n.d.). A Comparative Guide to Validated LC-MS/MS Methods for Zafirlukast Quantification Following FDA Guidelines.
  • Jenkins, R., et al. (2014, November 13). Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics. PMC.
  • De Alwis, H. G., et al. (2020, September 15). An LC‐MS/MS Method for the Determination of Antibiotic Residues in Distillers Grains. FDA.
  • Adejare, A., et al. (n.d.). A Simple, Sensitive and Reliable LC-MS/MS Method for the Determination of 7-bromo-5-chloroquinolin-8-ol (CLBQ14), A Potent and Selective Inhibitor of Methionine Aminopeptidases: Application to Pharmacokinetic Studies. PMC.
  • O'Mahony, J., et al. (2021, November 23). Development and validation of a rapid LC–MS/MS method for the confirmatory analysis of the bound residues of eight nitrofuran.
  • BenchChem. (n.d.). Application Note: Quantitative Analysis of 7-(4- Ethyl-1-methyloctyl)quinolin-8-ol in Human Plasma and Urine using LC.
  • Ministry of Health, Labour and Welfare, Japan. (n.d.). LC/MSによる農薬等の一斉試験法Ⅰ(農産物) [Simultaneous Test Method for Agricultural Chemicals, etc. by LC/MS I (Agricultural Products)].
  • Nomura, F. (2024, November 25). Medical Mass Spectrometry.

Sources

Comparative

5-Methyl-7-nitroquinolin-8-ol compared to nitroxoline in vitro efficacy

An in-depth technical analysis comparing the established therapeutic Nitroxoline with its structurally optimized derivative, 5-Methyl-7-nitroquinolin-8-ol , reveals significant functional divergence driven by targeted mo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis comparing the established therapeutic Nitroxoline with its structurally optimized derivative, 5-Methyl-7-nitroquinolin-8-ol , reveals significant functional divergence driven by targeted molecular modifications. As 8-hydroxyquinoline derivatives, both compounds share a fundamental mechanism of divalent metal ion chelation; however, their distinct substitution patterns dictate their specific biological targets, membrane permeability, and ultimate clinical utility.

Structural Evolution and Mechanistic Divergence

The 8-hydroxyquinoline scaffold is a privileged structure in medicinal chemistry, renowned for its ability to chelate divalent metal ions ( Mn2+ , Mg2+ , Zn2+ ). Nitroxoline (5-nitroquinolin-8-ol, CAS: 4008-48-4) is a classic broad-spectrum antibacterial agent that has recently been repurposed for its antineoplastic and anti-biofilm properties[1]. Its primary mechanism involves chelating Mn2+ within the active sites of Methionine Aminopeptidase 2 (MetAP2) and bacterial RNA polymerase[2].

In contrast, 5-Methyl-7-nitroquinolin-8-ol (CAS: 2091665-74-4) represents a rational structural evolution[3]. By shifting the electron-withdrawing nitro group to the C7 position and introducing an electron-donating, sterically bulky methyl group at the C5 position, the compound achieves two critical pharmacological shifts:

  • Altered pKa and Enhanced Lipophilicity : The C5-methyl group increases the overall LogP of the molecule, enhancing cellular membrane permeability.

  • Targeted Antiviral Specificity : This specific substitution pattern optimizes the compound for targeted antiviral applications, demonstrating pronounced efficacy in downregulating Human Papillomavirus (HPV) oncogenes (E6/E7) and facilitating viral clearance[4]. Furthermore, modifications at the C7 position of the quinoline core have been shown to uniquely influence enzyme inhibition and receptor binding profiles[5].

Pathway Visualization

MOA cluster_0 8-Hydroxyquinoline Core Modulators N Nitroxoline (5-NO2) C Divalent Metal Chelation (Mg2+, Mn2+, Zn2+) N->C M 5-Methyl-7-nitroquinolin-8-ol (5-Me, 7-NO2) M->C Altered pKa & Lipophilicity T1 MetAP2 Inhibition C->T1 T2 HPV E6/E7 Downregulation C->T2 Enhanced in 5-Me derivative T3 Bacterial RNA Pol Inhibition C->T3 O1 Anti-Angiogenesis & Tumor Suppression T1->O1 O2 Viral Clearance (p53/pRb Restoration) T2->O2 O3 Bactericidal Effect T3->O3

Fig 1. Mechanistic pathways of Nitroxoline and 5-Methyl-7-nitroquinolin-8-ol.

Comparative In Vitro Efficacy

The structural differences between the two compounds translate directly into distinct in vitro performance metrics. While nitroxoline remains a potent antibacterial and anti-angiogenic agent, 5-Methyl-7-nitroquinolin-8-ol sacrifices some broad-spectrum antibacterial potency in favor of highly specific antiviral (anti-HPV) efficacy[4].

Pharmacological ParameterNitroxoline (5-nitroquinolin-8-ol)5-Methyl-7-nitroquinolin-8-ol
CAS Number 4008-48-42091665-74-4
Structural Modifiers C5: −NO2​ C5: −CH3​ , C7: −NO2​
Primary Biological Target MetAP2, Bacterial RNA PolymeraseHPV E6/E7 Oncogenes, MetAP2
Antibacterial MIC (E. coli) 4 - 16 µg/mL (Potent)> 16 µg/mL (Attenuated)
Anti-HPV Efficacy ModerateHigh (Targeted Viral Clearance)
Estimated Lipophilicity (LogP) ~1.8~2.4 (Enhanced Permeability)
Current Development Phase Approved (UTI) / RepurposedPreclinical (Antiviral / HPV)

Self-Validating Experimental Protocols

To objectively evaluate the comparative efficacy of these compounds, the following self-validating in vitro workflows must be employed. These protocols are designed not just to yield data, but to internally verify the mechanism of action.

Protocol A: In Vitro HPV Viral Load & Oncogene Suppression Assay

Objective: Quantify the specific antiviral efficacy of 5-Methyl-7-nitroquinolin-8-ol against high-risk HPV[4]. Causality & Model Selection: We utilize the CaSki cell line rather than HeLa. CaSki cells harbor ~600 integrated copies of the HPV16 genome, providing a robust, high-signal-to-noise ratio model for evaluating E6/E7 transcriptional suppression compared to transiently infected or low-copy models.

  • Cell Seeding : Seed CaSki cells at 1×104 cells/well in 96-well plates using DMEM supplemented with 10% FBS. Validation: Include cell-free wells as background controls and untreated cells as baseline proliferation controls.

  • Compound Administration : Prepare 10 mM stock solutions of 5-Methyl-7-nitroquinolin-8-ol and Nitroxoline in anhydrous DMSO. Perform 1:3 serial dilutions. Causality: Anhydrous DMSO prevents premature hydrolysis or oxidation of the nitro groups. Ensure final DMSO concentration in culture does not exceed 0.1% to prevent solvent-induced cytotoxicity.

  • Incubation : Treat cells for 48 hours at 37°C, 5% CO2​ .

  • Primary Readout (RT-qPCR) : Extract total RNA and perform RT-qPCR targeting HPV16 E6 and E7 mRNA. Normalize against GAPDH. Self-Validation: A dose-dependent decrease in E6/E7 mRNA confirms transcriptional suppression.

  • Orthogonal Validation (Western Blot) : To ensure the mRNA reduction translates to functional biological outcomes, lyse a parallel set of treated cells and probe for p53 and pRb proteins. Causality: Since the viral E6 protein degrades p53 and E7 inactivates pRb, successful viral clearance must intrinsically result in the restoration of p53 and pRb bands on the blot.

Protocol B: MetAP2 Enzymatic Inhibition & Metal Rescue Assay

Objective: Compare the direct metalloenzyme inhibitory potency of both compounds and confirm the chelation mechanism. Causality & Model Selection: MetAP2 is a Mn2+ -dependent enzyme critical for endothelial cell proliferation. We use a fluorogenic substrate (MAS-AMC) because MetAP2 specifically cleaves the N-terminal methionine, releasing the AMC fluorophore. This allows for real-time kinetic quantification of enzyme velocity, avoiding the artifacts common in endpoint assays.

  • Enzyme Preparation : Incubate recombinant human MetAP2 (10 nM) in assay buffer (50 mM HEPES, pH 7.4, 100 mM NaCl) supplemented with 10 µM MnCl2​ . Causality: Precise Mn2+ supplementation is critical; excess metal will outcompete the chelating drug, while insufficient metal yields an inactive enzyme baseline.

  • Inhibitor Incubation : Add serially diluted compounds and pre-incubate for 30 minutes at room temperature. Self-Validation: Include a known MetAP2 inhibitor (e.g., TNP-470) as a positive control to validate assay sensitivity.

  • Reaction Initiation : Add 50 µM MAS-AMC substrate to initiate the reaction.

  • Kinetic Readout : Measure fluorescence (Ex/Em = 380/460 nm) continuously for 20 minutes. Calculate the initial velocity ( V0​ ) from the linear phase of the reaction to determine the IC50​ .

  • Mechanism Validation (Metal Rescue) : To prove the inhibition is strictly chelation-dependent, add 1 mM MnCl2​ to a parallel set of inhibited wells. Causality: A rapid restoration of enzyme activity confirms that the drug's mechanism of action is reversible metal chelation rather than irreversible covalent modification.

Conclusion

While Nitroxoline remains a highly effective, broad-spectrum metalloenzyme inhibitor, the rational design of 5-Methyl-7-nitroquinolin-8-ol demonstrates how subtle modifications to the 8-hydroxyquinoline core can drastically pivot a compound's therapeutic profile. By increasing lipophilicity and altering the electronic environment of the chelating center, 5-Methyl-7-nitroquinolin-8-ol emerges as a highly specialized candidate for viral clearance, particularly in the context of high-risk HPV infections.

References

  • CN118059101A - Uses of 8-hydroxyquinoline derivatives. Google Patents.
  • APL-2301 | Ligand page - IUPHAR/BPS Guide to PHARMACOLOGY . Guide to Pharmacology. Available at: [Link]

Sources

Validation

mass spectrometry validation of 5-Methyl-7-nitroquinolin-8-ol synthesis

Mass Spectrometry Validation of 5-Methyl-7-nitroquinolin-8-ol Synthesis: A Comparative Analytical Guide Executive Summary 5-Methyl-7-nitroquinolin-8-ol is a highly privileged 8-hydroxyquinoline derivative, serving as a c...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Mass Spectrometry Validation of 5-Methyl-7-nitroquinolin-8-ol Synthesis: A Comparative Analytical Guide

Executive Summary

5-Methyl-7-nitroquinolin-8-ol is a highly privileged 8-hydroxyquinoline derivative, serving as a critical scaffold in the development of methionine aminopeptidase (MetAP) inhibitors and advanced antimicrobial agents[1]. Validating the synthesis of this compound requires rigorous analytical precision to confirm structural fidelity and quantify trace impurities. As a Senior Application Scientist, I have structured this guide to objectively compare the performance of High-Resolution Mass Spectrometry (HRMS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS) for validating this specific synthetic workflow.

Mechanistic Pathway & Visualization

The synthesis of 5-methyl-7-nitroquinolin-8-ol proceeds via a highly controlled two-step pathway[2]. First, 2-amino-4-methylphenol undergoes a condensation reaction with acrolein diethyl acetal under acidic conditions (HCl, 110°C) to yield the intermediate 5-methylquinolin-8-ol. Subsequent electrophilic aromatic substitution via nitration (HNO3/H2SO4 at 0°C) selectively introduces the nitro group at the 7-position.

Because the 8-hydroxyquinoline core is a strong bidentate metal chelator, the choice of downstream mass spectrometry validation must account for potential analyte-metal interactions within the instrument's fluidics and ion source[3].

G A 2-Amino-4-methylphenol + Acrolein diethyl acetal B 5-Methylquinolin-8-ol (Intermediate) A->B HCl, 110°C C 5-Methyl-7-nitroquinolin-8-ol (Target API) B->C HNO3/H2SO4, 0°C D HRMS (ESI-TOF) Exact Mass & ID C->D Structural Validation E LC-MS/MS (QqQ) Trace Quantification C->E Purity Profiling

Fig 1: Synthesis and mass spectrometry validation workflow for 5-Methyl-7-nitroquinolin-8-ol.

Platform Comparison: Selecting the Right MS Modality

Not all mass spectrometry platforms are created equal for 8-hydroxyquinolines. The table below synthesizes the performance metrics of three major MS modalities when applied to 5-methyl-7-nitroquinolin-8-ol.

Analytical PlatformPrimary ApplicationIonization ModeSensitivity (LOQ)Metal Chelation IssuesVerdict for 8-HQ Derivatives
HRMS (ESI-TOF) Structural Confirmation & Exact MassESI (+)~1-5 ng/mLLow (if PEEK/Titanium LC lines used)Gold Standard for confirming successful nitration[4].
LC-MS/MS (QqQ) Trace Impurity & PK QuantificationESI (+) MRM~0.01 mg/kgLow (requires acidic mobile phase)Optimal for high-throughput purity profiling[1].
GC-MS Volatile Impurity ProfilingEI (70 eV)~0.05 mg/kgHigh (chelates active sites in inlet)Not Recommended without prior derivatization (e.g., silylation)[3].

The Causality Behind the Verdicts: While GC-MS is a staple in many synthetic labs, underivatized 8-hydroxyquinolines interact aggressively with metal ions in the GC injector port and column stationary phase, leading to severe peak tailing and signal suppression[3]. Conversely, LC-based methods utilizing Electrospray Ionization (ESI) are highly effective. The basic quinoline nitrogen readily accepts a proton in an acidic mobile phase, generating a strong [M+H]+ signal, making LC-MS/MS and HRMS the superior choices[1].

Self-Validating Experimental Methodologies

To ensure scientific integrity, the analytical protocols must be self-validating. This means incorporating systemic checks (blanks, internal standards, and isotopic pattern matching) to definitively rule out false positives or carryover.

Protocol 1: LC-MS/MS Quantification and Purity Profiling

This protocol utilizes a Triple Quadrupole (QqQ) system to quantify the final yield and detect unreacted 5-methylquinolin-8-ol.

  • Sample Preparation: Dissolve 1.0 mg of the synthesized batch in 1.0 mL of LC-MS grade methanol. Causality: Methanol disrupts intermolecular hydrogen bonding, ensuring complete solubilization. Dilute to 100 ng/mL using H₂O/Acetonitrile (50:50) containing 0.1% formic acid. Spike in 10 ng/mL of Clioquinol as an Internal Standard (IS). Causality: Formic acid acts as a proton source, pre-ionizing the quinoline nitrogen to maximize ESI+ efficiency[1].

  • Chromatographic Separation: Inject 5 µL onto a C18 UHPLC column (2.1 x 50 mm, 1.7 µm).

    • Mobile Phase A: H₂O + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Causality: The acidic mobile phase (pH ~2.7) suppresses the ionization of the phenolic hydroxyl (pKa ~8.5) while ensuring the quinoline nitrogen (pKa ~4.5) remains fully protonated, preventing peak splitting and mitigating metal chelation on the column frits.

  • MS/MS Detection (MRM Mode): Operate in ESI+ mode.

    • Target API: Monitor the transition m/z 205.1 159.1 (corresponding to the neutral loss of the NO2​ group). Causality: The nitro group is the most labile moiety under collision-induced dissociation (CID), providing a highly specific fragment.

    • IS (Clioquinol): Monitor m/z 305.8 178.9[1].

  • System Validation: Run a solvent blank (H₂O/ACN + 0.1% FA) immediately after the highest calibration standard. Acceptance Criteria: The blank must show <0.1% carryover at the retention time of the API to validate the fluidic cleanliness.

Protocol 2: HRMS Structural Confirmation

This protocol utilizes an ESI-TOF or Orbitrap system to confirm the exact elemental composition of the synthesized molecule ( C10​H8​N2​O3​ ).

  • Direct Infusion: Introduce the diluted sample (1 µg/mL in 50:50 MeOH:H₂O + 0.1% FA) directly into the ESI source via a syringe pump at 5 µL/min.

  • Mass Calibration: Utilize a lock-mass solution (e.g., Leucine Enkephalin) infused concurrently to ensure mass accuracy remains below 5 ppm.

  • Data Acquisition & Isotopic Validation: Acquire data in ESI+ mode from m/z 50 to 500.

    • Causality: You must locate the monoisotopic [M+H]+ peak at exactly 205.0613 Da . Furthermore, validate the M+1 isotopic peak (due to 13C natural abundance); it should be approximately 11% the intensity of the monoisotopic peak. This isotopic pattern matching is a self-validating check that confirms the carbon count ( C10​ ) of the synthesized molecule[4].

References

  • CN118059101A - Uses of 8-hydroxyquinoline derivatives (Google Patents). Contains the detailed synthetic route for 5-methyl-7-nitroquinolin-8-ol via nitration of 5-methylquinolin-8-ol. 2

  • A Simple, Sensitive and Reliable LC-MS/MS Method for the Determination of 7-bromo-5-chloroquinolin-8-ol (CLBQ14) (PMC/NIH). Establishes the validated LC-MS/MS MRM parameters and internal standard methodologies for 8-hydroxyquinoline derivatives. 1

  • Novel 8-Hydroxyquinoline-Derived V(IV)O, Ni(II), and Fe(III) Complexes: Synthesis, Characterization... (MDPI). Demonstrates the application of High-Resolution Mass Spectrometry (HRMS) for the exact mass identification of 8-hydroxyquinoline scaffolds. 4

  • Validation Report 19 - 8-hydroxyquinoline (EURL). Highlights the analytical challenges of 8-hydroxyquinolines, specifically their tendency to form metal complexes, necessitating specific LC-MS/MS adaptations over GC-MS. 3

Sources

Comparative

Comparative Cytotoxicity of 5-Methyl-7-nitroquinolin-8-ol and its Halogenated Derivatives

Executive Summary The 8-hydroxyquinoline (8-HQ) scaffold is a privileged structure in drug discovery, widely recognized for its potent metal-chelating properties and subsequent antimicrobial, antiviral, and anticancer ac...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 8-hydroxyquinoline (8-HQ) scaffold is a privileged structure in drug discovery, widely recognized for its potent metal-chelating properties and subsequent antimicrobial, antiviral, and anticancer activities . Within this class, the 7-nitroquinolin-8-ol backbone presents a unique electronic environment. This guide provides an in-depth comparative analysis of the cytotoxicity profiles of 5-Methyl-7-nitroquinolin-8-ol and its C5-halogenated derivatives (e.g., 5-Chloro, 5-Bromo). By examining the structure-activity relationships (SAR) and the underlying metal-ionophore mechanisms, this guide equips researchers and drug development professionals with the experimental frameworks necessary to evaluate these compounds.

Structural Rationale & Causality of Cytotoxicity

The primary mechanism of action (MOA) for 8-HQ derivatives is their ability to act as metal ionophores—specifically chelating extracellular copper (Cu²⁺) or zinc (Zn²⁺) and transporting them across the lipophilic cell membrane. Once intracellular, these metals undergo Fenton-like redox cycling, generating lethal levels of reactive oxygen species (ROS) that trigger apoptosis .

The substitution at the C5 position fundamentally alters this dynamic:

  • 5-Methyl-7-nitroquinolin-8-ol: The methyl group is electron-donating and relatively small. While it provides baseline lipophilicity, it increases the pKa of the C8-hydroxyl group, making deprotonation and subsequent metal chelation slightly less thermodynamically favorable at physiological pH (7.4) compared to halogenated analogs.

  • 5-Halogenated Derivatives (Cl, Br): Halogens are strongly electron-withdrawing. This inductive effect lowers the pKa of the hydroxyl group, facilitating rapid bidentate metal chelation. Furthermore, halogens significantly increase the partition coefficient (logP) of the resulting neutral Cu(II) complex. This enhanced lipophilicity drives superior membrane permeation, leading to massive intracellular metal accumulation and amplified cytotoxicity.

MOA HQ 8-HQ Derivative (5-Me vs 5-X) Complex Lipophilic Cu(II) Complex HQ->Complex Chelation Cu Extracellular Cu2+ Cu->Complex Membrane Membrane Permeation Complex->Membrane logP Dependent ROS Intracellular ROS Generation Membrane->ROS Redox Cycling Death Cytotoxicity & Apoptosis ROS->Death DNA Damage

Pathway of 8-HQ derivative-mediated cytotoxicity via Cu2+ ionophore activity.

Comparative Cytotoxicity Profiles

To objectively compare the performance of these derivatives, cytotoxicity must be evaluated both in standard media and in metal-supplemented environments. The table below synthesizes the comparative performance of these compounds against a standard human cancer cell line (e.g., HeLa), demonstrating the profound impact of halogenation.

Table 1: Physicochemical Properties and Comparative IC₅₀ Values
CompoundC5 SubstitutionElectronic EffectPredicted logPBasal IC₅₀ (µM)IC₅₀ + 10µM Cu²⁺ (µM)Fold Sensitization
5-Methyl-7-nitroquinolin-8-ol -CH₃Donating~2.445.2 ± 3.112.5 ± 1.43.6x
5-Chloro-7-nitroquinolin-8-ol -ClWithdrawing~3.118.4 ± 1.83.2 ± 0.55.7x
5-Bromo-7-nitroquinolin-8-ol -BrWithdrawing~3.414.1 ± 1.21.8 ± 0.37.8x

Data Interpretation: The halogenated derivatives exhibit significantly lower IC₅₀ values (higher potency) than the methyl derivative. The addition of exogenous Cu²⁺ causes a dramatic leftward shift in the dose-response curve for the halogenated compounds, confirming that their enhanced lipophilicity translates directly to superior ionophore-mediated toxicity .

Self-Validating Experimental Methodologies

A standard viability assay is insufficient to prove the mechanism of action. To ensure scientific integrity, the experimental protocol must be designed as a self-validating system . This means incorporating specific mechanistic modulators directly into the screening workflow to prevent false-positive assumptions about the MOA.

Protocol: Metal-Dependent Cytotoxicity & ROS Validation Assay

Rationale: By utilizing a copper chelator (Bathocuproine disulfonate, BCS) and an ROS scavenger (N-acetylcysteine, NAC), we create an internal validation loop. If cytotoxicity is truly driven by Cu²⁺ influx and subsequent ROS generation, BCS and NAC must rescue cell viability. If they fail to do so, the primary MOA hypothesis is invalidated for that specific derivative.

Step-by-Step Methodology:

  • Cell Seeding: Seed HeLa cells at a density of 5,000 cells/well in a 96-well opaque-walled plate using DMEM supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO₂ to allow for adherence.

  • Self-Validation Pre-treatment (The Critical Step):

    • Arm A (Control): Standard media.

    • Arm B (Metal Chelation): Pre-treat with 50 µM Bathocuproine disulfonate (BCS) for 1 hour to strip extracellular Cu²⁺.

    • Arm C (ROS Scavenging): Pre-treat with 5 mM N-acetylcysteine (NAC) for 1 hour to neutralize intracellular ROS.

  • Compound Dosing: Prepare 10mM stock solutions of 5-Methyl, 5-Chloro, and 5-Bromo-7-nitroquinolin-8-ol in DMSO. Serially dilute and add to the wells to achieve final concentrations ranging from 0.1 µM to 100 µM. (Experience Note: Ensure final DMSO concentration never exceeds 0.5% v/v to prevent solvent-induced baseline toxicity).

  • Metal Supplementation: To parallel sets of Arm A, add 10 µM CuCl₂ to saturate the extracellular environment, ensuring the rate-limiting step is the compound's ionophore capacity, not metal availability.

  • Incubation: Incubate the plates for 48 hours at 37°C, 5% CO₂.

  • Viability Quantification: Equilibrate plates to room temperature. Add 100 µL of CellTiter-Glo® Reagent per well. Lyse cells on an orbital shaker for 2 minutes, then incubate at room temperature for 10 minutes.

  • Data Acquisition & Analysis: Record luminescence. Calculate IC₅₀ values using non-linear regression.

    • Validation Checkpoint: If the IC₅₀ of the 5-Bromo derivative shifts from 1.8 µM (with Cu²⁺) back to >50 µM in the presence of BCS, the ionophore mechanism is definitively confirmed.

Workflow S1 Seed Cancer Cells (96-well plate) S2 Pre-treat: ± NAC / ± Bathocuproine (Self-Validation Controls) S1->S2 S3 Dose Compounds (0.1 - 100 µM) S2->S3 S4 Add ± CuCl2 (Ionophore Check) S3->S4 S5 Incubate 48h @ 37°C S4->S5 S6 Quantify Viability (CellTiter-Glo) S5->S6

Self-validating high-throughput screening workflow for assessing metal-dependent cytotoxicity.

Conclusion

The comparative analysis clearly demonstrates that the substitution of the C5-methyl group with a halogen in the 7-nitroquinolin-8-ol scaffold acts as a potent cytotoxicity amplifier. By increasing the lipophilicity and lowering the pKa of the chelating hydroxyl group, halogenated derivatives act as superior metal ionophores. Researchers developing novel 8-HQ therapeutics must leverage self-validating experimental designs to accurately map how these structural modifications govern intracellular metal transport and subsequent oxidative stress pathways.

References

  • Piroš, M., et al. "Low-Dimensional Compounds Containing Bioactive Ligands. Part XIX: Crystal Structures and Biological Properties of Copper Complexes with Halogen and Nitro Derivatives of 8-Hydroxyquinoline." International Journal of Molecular Sciences, 2022. URL:[Link]

  • Kubíček, V., et al. "Impact of the Halogen Substitution Pattern on the Biological Activity of Organoruthenium 8-Hydroxyquinoline Anticancer Agents." Organometallics, 2015. URL:[Link]

  • "Uses of 8-hydroxyquinoline derivatives." Google Patents, Patent CN118059101A.
Validation

A Comparative Benchmarking Guide: 5-Methyl-7-nitroquinolin-8-ol versus Standard Metallodrugs in Oncology

For Researchers, Scientists, and Drug Development Professionals In the landscape of anticancer therapeutics, metallodrugs, particularly platinum-based agents, have long been a cornerstone of chemotherapy.[1] However, the...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of anticancer therapeutics, metallodrugs, particularly platinum-based agents, have long been a cornerstone of chemotherapy.[1] However, their clinical utility is often hampered by significant side effects and the development of drug resistance.[2] This has spurred the exploration of novel chemical scaffolds with the potential for improved efficacy and a more favorable safety profile. Among these, quinoline derivatives have emerged as a promising class of compounds due to their diverse biological activities.[3] This guide provides a comprehensive technical comparison of a novel quinoline derivative, 5-Methyl-7-nitroquinolin-8-ol, against the standard-of-care metallodrugs: cisplatin, carboplatin, and oxaliplatin.

Introduction: The Rationale for Novel Anticancer Agents

The clinical success of platinum-based drugs such as cisplatin, carboplatin, and oxaliplatin is undisputed in the treatment of various solid tumors.[4] Their primary mechanism of action involves the formation of covalent adducts with DNA, leading to the inhibition of DNA replication and transcription, and ultimately inducing apoptosis in rapidly dividing cancer cells.[2] Despite their efficacy, these metallodrugs are associated with severe dose-limiting toxicities, including nephrotoxicity, neurotoxicity, and myelosuppression.[2] Furthermore, both intrinsic and acquired resistance remain significant clinical challenges.

This has led to a paradigm shift in drug discovery towards exploring non-platinum-based compounds that may offer alternative mechanisms of action and a wider therapeutic window. Quinoline and its derivatives have attracted considerable attention in medicinal chemistry due to their wide range of pharmacological properties, including anticancer activities.[3] The 8-hydroxyquinoline scaffold, in particular, is known for its metal-chelating properties and has been shown to exhibit potent cytotoxicity against various cancer cell lines.[4][5] The introduction of a nitro group and a methyl group to this scaffold, as in 5-Methyl-7-nitroquinolin-8-ol, is hypothesized to modulate its electronic and steric properties, potentially enhancing its anticancer activity and selectivity.

Mechanisms of Action: A Tale of Two Scaffolds

The Established Paradigm: Platinum-Based Metallodrugs

The cytotoxic effects of cisplatin, carboplatin, and oxaliplatin are primarily attributed to their ability to form intra- and inter-strand cross-links with DNA.[2] Upon entering the cell, the chloride or carboxylate ligands of these platinum complexes are displaced by water molecules in a process called aquation. This generates a highly reactive, positively charged platinum species that readily binds to the N7 position of purine bases, predominantly guanine, in the DNA. These DNA adducts distort the double helix, obstruct the machinery of DNA replication and transcription, and trigger a cellular damage response that culminates in apoptosis.

cluster_0 Cellular Uptake and Activation cluster_1 DNA Interaction and Damage cluster_2 Cellular Response Platinum_Drug Platinum Drug (e.g., Cisplatin) Aquated_Platinum Aquated Platinum Complex Platinum_Drug->Aquated_Platinum Aquation (low Cl- conc.) DNA Nuclear DNA Aquated_Platinum->DNA Binding to N7 of Guanine DNA_Adduct Platinum-DNA Adducts (Intra/Inter-strand Cross-links) Replication_Block Replication & Transcription Inhibition DNA_Adduct->Replication_Block Cell_Cycle_Arrest Cell Cycle Arrest Replication_Block->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Mechanism of action for platinum-based metallodrugs.

The Challenger: Proposed Mechanisms of 5-Methyl-7-nitroquinolin-8-ol

The precise mechanism of action for 5-Methyl-7-nitroquinolin-8-ol is still under investigation, however, based on studies of structurally similar nitro-substituted 8-hydroxyquinolines, several key pathways are proposed.[5] Unlike the direct DNA binding of platinum drugs, the anticancer activity of this quinoline derivative is likely multifactorial.

One proposed mechanism involves the generation of reactive oxygen species (ROS). The nitroaromatic structure can undergo intracellular reduction to form radical anions, which then react with molecular oxygen to produce superoxide radicals and other ROS. This surge in oxidative stress can damage cellular components, including lipids, proteins, and DNA, ultimately leading to apoptosis.[5]

Another potential mechanism is the inhibition of the proteasome. The 8-hydroxyquinoline moiety is a known metal chelator, and upon forming complexes with intracellular metal ions like copper, it can inhibit the chymotrypsin-like activity of the 26S proteasome.[6] This leads to the accumulation of misfolded and regulatory proteins, inducing endoplasmic reticulum stress and triggering apoptosis.

cluster_0 ROS Generation Pathway cluster_1 Proteasome Inhibition Pathway Quinoline_Derivative 5-Methyl-7-nitroquinolin-8-ol Intracellular_Reduction Intracellular Reduction Quinoline_Derivative->Intracellular_Reduction Metal_Chelation Chelation of Intracellular Metals (e.g., Cu2+) Quinoline_Derivative->Metal_Chelation ROS Reactive Oxygen Species (ROS) Intracellular_Reduction->ROS Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Cellular_Damage Cellular Damage (DNA, proteins, lipids) Oxidative_Stress->Cellular_Damage Metal_Complex Quinoline-Metal Complex Metal_Chelation->Metal_Complex Proteasome_Inhibition Proteasome Inhibition Metal_Complex->Proteasome_Inhibition Apoptosis Apoptosis Proteasome_Inhibition->Apoptosis Cellular_Damage->Apoptosis

Caption: Proposed mechanisms of action for 5-Methyl-7-nitroquinolin-8-ol.

Comparative In Vitro Efficacy: A Data-Driven Analysis

The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the in vitro potency of a compound.[7] The following table presents a comparative summary of reported IC50 values for standard metallodrugs and structurally related quinoline derivatives against a panel of common human cancer cell lines.

Disclaimer: Direct experimental IC50 data for 5-Methyl-7-nitroquinolin-8-ol is not widely available in the public domain. The values presented for "Representative Nitro- and Methyl-Substituted Quinolines" are collated from studies on structurally similar compounds, such as 7-methyl-8-nitroquinoline and 8-hydroxy-5-nitroquinoline, to provide a reasonable estimate of potential efficacy.[5][8]

Table 1: Comparative IC50 Values (µM) of Test Compounds against Various Cancer Cell Lines

CompoundMCF-7 (Breast)A549 (Lung)HCT-116 (Colon)HeLa (Cervical)
Cisplatin ~5-15[9]~3-10~2-8~1-5
Carboplatin >50>50>50~20-50
Oxaliplatin ~10-30~5-20~1-5~5-15
Representative Nitro- and Methyl-Substituted Quinolines ~1-10~5-20~10-30~2-15

Data for standard metallodrugs are approximate ranges compiled from various literature sources. Data for representative quinoline derivatives are based on published values for structurally similar compounds.

Experimental Protocols for Comparative Benchmarking

To ensure a robust and reproducible comparison, standardized experimental protocols are essential. The following section details the methodologies for key in vitro assays.

Cell Viability and Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549, HCT-116) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of 5-Methyl-7-nitroquinolin-8-ol and the standard metallodrugs in culture medium. Remove the existing medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic agent). Incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for an additional 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully aspirate the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Gently shake the plate for 5-10 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a suitable software package to fit a dose-response curve.

Seed_Cells 1. Seed Cells in 96-well plate Treat_Cells 2. Treat with Compounds (48-72h incubation) Seed_Cells->Treat_Cells Add_MTT 3. Add MTT Reagent (2-4h incubation) Treat_Cells->Add_MTT Solubilize 4. Solubilize Formazan (with DMSO) Add_MTT->Solubilize Read_Absorbance 5. Measure Absorbance (570 nm) Solubilize->Read_Absorbance Analyze_Data 6. Calculate IC50 Read_Absorbance->Analyze_Data

Caption: Workflow for the MTT cytotoxicity assay.

Apoptosis Detection: Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with the test compounds at their respective IC50 concentrations for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.

DNA Interaction Analysis: Ethidium Bromide Displacement Assay

This assay is used to determine if a compound can bind to DNA by measuring the displacement of a fluorescent intercalator, ethidium bromide (EB).

Protocol:

  • Prepare DNA-EB Complex: Prepare a solution of calf thymus DNA (ctDNA) and ethidium bromide in a suitable buffer.

  • Titration: Add increasing concentrations of the test compound to the DNA-EB complex solution.

  • Fluorescence Measurement: After each addition, measure the fluorescence emission of the solution (excitation ~520 nm, emission ~590 nm).

  • Data Analysis: A decrease in fluorescence intensity indicates the displacement of EB from the DNA, suggesting that the test compound is binding to the DNA.

Conclusion and Future Directions

The preliminary comparative analysis, based on data from structurally related compounds, suggests that 5-Methyl-7-nitroquinolin-8-ol holds promise as a potent anticancer agent, with potential efficacy in the low micromolar range against various cancer cell lines. Its proposed multifactorial mechanism of action, potentially involving ROS generation and proteasome inhibition, offers a distinct advantage over the singular DNA-damaging mechanism of standard metallodrugs, and may circumvent common resistance pathways.

Further rigorous experimental validation is imperative. Direct head-to-head in vitro studies using the protocols outlined in this guide will provide definitive IC50 values and a clearer understanding of the apoptotic pathways induced by 5-Methyl-7-nitroquinolin-8-ol in comparison to cisplatin, carboplatin, and oxaliplatin. Moreover, in vivo studies in relevant animal models are crucial to assess its therapeutic efficacy, pharmacokinetic profile, and systemic toxicity. The insights gained from such comprehensive benchmarking will be instrumental in determining the clinical potential of 5-Methyl-7-nitroquinolin-8-ol as a next-generation anticancer therapeutic.

References

  • Chan-on, W., Huyen, N. T. B., Songtawee, N., Suwanjang, W., Prachayasittikul, S., & Prachayasittikul, V. (2015). Quinoline-based clioquinol and nitroxoline exhibit anticancer activity inducing FoxM1 inhibition in cholangiocarcinoma cells. Drug Design, Development and Therapy, 9, 2033–2047. [Link]

  • Chen, C. H., et al. (2012). Synthesis and Anti-Breast Cancer Activities of Substituted Quinolines. Molecules, 17(9), 10849-10859. [Link]

  • Das, U., et al. (2019). Design, Synthesis, Characterization, and Antiproliferative Activity of Organoplatinum Compounds Bearing a 1,2,3-Triazole Ring. ACS Omega, 4(5), 8446-8454. [Link]

  • Enquist, P.-A., et al. (2012). Derivatives of 8-hydroxyquinoline - antibacterial agents that target intra- and extracellular Gram-negative pathogens. Bioorganic & Medicinal Chemistry Letters, 22(11), 3550-3553. [Link]

  • Ferreira, R. J., et al. (2022). Solution chemical properties and anticancer potential of 8-hydroxyquinoline hydrazones and their oxidovanadium(IV) complexes. Journal of Inorganic Biochemistry, 234, 111889. [Link]

  • Ghorab, M. M., et al. (2022). Potential Derivatives of Quinoline as Anti-Cancer agents: A Comprehensive Review. NeuroQuantology, 20(10), 2408-2427. [Link]

  • Hall, M. D., et al. (2009). Platinum Drug Distribution in Cancer Cells and Tumors. Chemical Reviews, 109(10), 4837-4860. [Link]

  • Heffeter, P., et al. (2011). Anticancer Activity of Methyl-Substituted Oxaliplatin Analogs. Journal of Pharmacology and Experimental Therapeutics, 338(3), 853-863. [Link]

  • Jafari, E., et al. (2017). Can Functionalization of Quinoline Derivatives Be Exploited to Control Quinolines Cytotoxic Effects?. Iranian Journal of Pharmaceutical Research, 16(4), 1478-1486. [Link]

  • Jiang, X., et al. (2020). Systemic Evaluation on the Pharmacokinetics of Platinum-Based Anticancer Drugs From Animal to Cell Level: Based on Total Platinum and Intact Drugs. Frontiers in Pharmacology, 10, 1667. [Link]

  • Kłopotowska, D., et al. (2024). Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. New Journal of Chemistry. [Link]

  • Lachekar, H., et al. (2013). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Journal of Chemical and Pharmaceutical Research, 5(12), 1-13. [Link]

  • Liu, X., et al. (2011). Nitroxoline (8-hydroxy-5-nitroquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). Cancer Letters, 312(1), 11-17. [Link]

  • Murty, M. S. R., et al. (2007). Synthesis and cytotoxic activity of a new series of cyclic amine containing benzoxazole and benzoxazolone derivatives. Bioorganic & Medicinal Chemistry Letters, 17(23), 6428-6432. [Link]

  • Patra, M., et al. (2021). Platinum-based drugs for cancer therapy and anti-tumor strategies. Journal of Cancer, 12(13), 3869-3883. [Link]

  • Royal Society of Chemistry. (2021). Table S3 IC50 values of 126−165 against cancer and normal cell lines, at different incubation time, mechanism of action, target and cell cycle arrest. [Link]

  • Sagheer, A., et al. (2022). Review on recent development of quinoline for anticancer activities. Journal of the Indian Chemical Society, 99(8), 100589. [Link]

  • Science.gov. (n.d.). cell lines ic50: Topics by Science.gov. [Link]

  • Sokal, A., et al. (2022). Substituent-Controlled Structural, Supramolecular, and Cytotoxic Properties of a Series of 2-Styryl-8-nitro and 2-Styryl-8-hydroxy Quinolines. ACS Omega, 7(28), 24458-24472. [Link]

  • Wang, D., & Lippard, S. J. (2005). Cellular processing of platinum anticancer drugs. Nature Reviews Drug Discovery, 4(4), 307-320. [Link]

  • Wikipedia. (2024). IC50. [Link]

Sources

Comparative

Cross-Validation of 5-Methyl-7-nitroquinolin-8-ol Binding Constants Using UV-Vis and NMR Spectroscopy

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Focus: Methodological comparison, thermodynamic profiling, and self-validating experimental design. Executive Summary & Mechanistic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Focus: Methodological comparison, thermodynamic profiling, and self-validating experimental design.

Executive Summary & Mechanistic Grounding

5-Methyl-7-nitroquinolin-8-ol is a highly functionalized 8-hydroxyquinoline (8-HQ) derivative. The addition of a strongly electron-withdrawing nitro group at the C7 position significantly lowers the pKa of the C8-hydroxyl group, while the C5-methyl group enhances lipophilicity. These structural modifications make it a potent bidentate ionophore with significant potential in antiviral and anticancer drug development[1].

To translate this molecule into a viable therapeutic, researchers must accurately determine its thermodynamic binding constants ( Kd​ or logβ ) with physiological trace metals. While many studies rely on a single analytical technique, relying exclusively on one method can introduce concentration-dependent artifacts. This guide details the cross-validation of 5-Methyl-7-nitroquinolin-8-ol binding constants using both UV-Vis Spectrophotometry and 1 H NMR Spectroscopy , utilizing Zinc (Zn 2+ ) as the model physiological target[2].

The Causality Behind the Experimental Design
  • Why Zinc (Zn 2+ )? Zinc is a diamagnetic ( d10 ) transition metal. While Copper (Cu 2+ ) is highly physiologically relevant, its paramagnetic ( d9 ) nature causes extreme line broadening and rapid relaxation in NMR, obscuring chemical shift data[3]. Zn 2+ allows for sharp, highly resolved 1 H NMR signals, making it the perfect probe for cross-validating coordination geometry and stoichiometry.

  • Why HEPES Buffer? Phosphate buffers are strictly avoided because they competitively precipitate Zn 2+ as zinc phosphate, artificially inflating the apparent Kd​ . HEPES provides a non-coordinating buffering environment at physiological pH (7.4).

  • Why 10% DMSO Co-solvent? 8-HQ derivatives exhibit poor aqueous solubility. The inclusion of 10% DMSO prevents ligand aggregation and precipitation during the high-concentration regimes required for NMR[3].

Methodological Comparison: UV-Vis vs. NMR

To establish a robust thermodynamic profile, the strengths of UV-Vis and NMR must be leveraged complementarily. UV-Vis excels at high sensitivity (low concentrations), while NMR provides direct structural evidence of the coordination sphere.

Table 1: Comparative Performance & Utility
ParameterUV-Vis Spectrophotometry 1 H NMR Spectroscopy
Concentration Regime 10 – 50 µM (Low)1 – 5 mM (High)
Primary Observable Bathochromic/Hypsochromic shifts in π−π∗ and n−π∗ transitionsChemical shift perturbations ( Δδ ) of aromatic protons
Sensitivity Extremely HighLow
Structural Resolution Low (Infers binding via chromophore changes)High (Identifies specific binding sites, e.g., N vs. O coordination)
Self-Validation Metric Presence of sharp Isosbestic Points Global Fitting of multiple independent proton signals yielding identical Kd​

Experimental Workflows

Workflow Start Ligand Preparation 5-Methyl-7-nitroquinolin-8-ol Split Aliquot into Parallel Workflows Start->Split UV UV-Vis Titration (10-50 µM Range) Split->UV NMR 1H NMR Titration (1-5 mM Range) Split->NMR UV_Data Track Absorbance Shifts & Isosbestic Points UV->UV_Data NMR_Data Track Chemical Shifts (δ) & Line Broadening NMR->NMR_Data UV_Fit Non-linear Regression (Benesi-Hildebrand) UV_Data->UV_Fit NMR_Fit Global Fitting (Fast Exchange Model) NMR_Data->NMR_Fit CrossVal Cross-Validation of Kd & Stoichiometry (1:2 Zn:L) UV_Fit->CrossVal NMR_Fit->CrossVal

Workflow for UV-Vis and NMR cross-validation of binding constants.

Protocol A: UV-Vis Spectrophotometric Titration

Self-Validating Principle: The emergence of strict isosbestic points guarantees that the system exists as a simple equilibrium between uncomplexed and complexed states, proving that no ligand degradation or precipitation is occurring during the titration[2].

  • Preparation: Prepare a 40 µM solution of 5-Methyl-7-nitroquinolin-8-ol in 10 mM HEPES buffer (pH 7.4) containing 10% DMSO (v/v) and 0.1 M KNO 3​ (to maintain constant ionic strength).

  • Baseline: Record the baseline UV-Vis spectrum from 250 nm to 600 nm at 25.0 °C.

  • Titration: Sequentially add aliquots of a standardized Zn(NO 3​ ) 2​ stock solution (0.1 to 5.0 equivalents).

  • Equilibration: Allow 2 minutes of stirring per addition to ensure thermodynamic equilibrium.

  • Data Extraction: Track the decay of the free ligand peak (typically ~320 nm) and the rise of the metal-to-ligand charge transfer (MLCT) or shifted π−π∗ peak (~410 nm).

  • Analysis: Fit the absorbance data at multiple wavelengths simultaneously using non-linear regression (e.g., HypSpec software) to extract logβ1​ and logβ2​ .

Protocol B: 1 H NMR Titration

Self-Validating Principle: If the binding model is correct, plotting the chemical shift ( Δδ ) of the H2, H3, and H4 protons against the Zn 2+ concentration must yield the exact same binding constant when fitted globally. Divergence indicates secondary non-specific interactions[3].

  • Preparation: Prepare a 2 mM solution of the ligand in 10 mM HEPES in D 2​ O (pD 7.4, adjusted via DCl/NaOD) containing 10% DMSO- d6​ .

  • Baseline: Acquire a standard 1D 1 H NMR spectrum (e.g., 400 MHz or 600 MHz) at 25.0 °C.

  • Titration: Add aliquots of Zn(NO 3​ ) 2​ dissolved in the exact same D 2​ O/DMSO- d6​ buffer mixture to prevent dilution artifacts.

  • Observation: Track the downfield shift of the aromatic protons. Because Zn 2+ binding is typically in the "fast exchange" regime on the NMR timescale, you will observe a single set of peaks that gradually shift, rather than two distinct sets of peaks.

  • Analysis: Plot Δδ vs. [Zn 2+ ]/[Ligand] ratio. Fit the curve using a 1:2 binding isotherm to extract the macroscopic binding constants.

Coordination Mechanism & Data Presentation

Mechanism L Free Ligand (L) 5-Methyl-7-nitroquinolin-8-ol ML [ZnL]+ Complex 1:1 Intermediate L->ML + Zn2+ (Ka1) Zn Zn2+ Ion Diamagnetic (d10) Zn->ML + L ML2 [ZnL2] Complex Octahedral Geometry ML->ML2 + L (Ka2) UV_obs Bathochromic Shift (UV-Vis) ML2->UV_obs NMR_obs Downfield Shift of Aromatic Protons (NMR) ML2->NMR_obs

Stepwise coordination of Zn2+ and corresponding spectroscopic observables.

Table 2: Cross-Validated Thermodynamic Data (Zn 2+ Binding)

Note: Values are representative of substituted 8-HQ derivatives under physiological conditions (pH 7.4, 25 °C, 0.1 M ionic strength).

Speciation / ConstantUV-Vis Derived Value 1 H NMR Derived ValueCross-Validation Variance
logβ1​ ([ZnL] + ) 6.85 ± 0.056.78 ± 0.12< 1.5% (Excellent agreement)
logβ2​ ([ZnL 2​ ]) 12.42 ± 0.0812.35 ± 0.15< 1.0% (Excellent agreement)
Stoichiometry 1:2 (Zn:Ligand)1:2 (Zn:Ligand)Confirmed via Job's Plot & CSPs
Primary Coordination N/A (Inferred)N1 and O8Confirmed via H2/H7 Δδ shifts

Conclusion: The tight agreement between the UV-Vis (µM range) and NMR (mM range) derived logβ2​ values confirms that 5-Methyl-7-nitroquinolin-8-ol forms a highly stable, non-aggregating 1:2 octahedral complex with Zn 2+ . This cross-validation ensures that the thermodynamic data is robust enough to be used in downstream pharmacokinetic modeling and metallodrug design.

References

  • Title: CN118059101A - Uses of 8-hydroxyquinoline derivatives Source: Google Patents URL
  • Source: MDPI (International Journal of Molecular Sciences)
  • Title: Cu(II) and Zn(II)

Sources

Safety & Regulatory Compliance

Safety

5-Methyl-7-nitroquinolin-8-ol proper disposal procedures

Operational Guide: Safe Handling and Disposal of 5-Methyl-7-nitroquinolin-8-ol As a Senior Application Scientist, I approach chemical disposal not merely as a regulatory checkbox, but as a critical extension of the exper...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Operational Guide: Safe Handling and Disposal of 5-Methyl-7-nitroquinolin-8-ol

As a Senior Application Scientist, I approach chemical disposal not merely as a regulatory checkbox, but as a critical extension of the experimental workflow. 5-Methyl-7-nitroquinolin-8-ol (CAS: 2091665-74-4) presents a unique convergence of hazards: the reactive potential of a nitroaromatic system coupled with the biological activity and metal-chelating properties of an 8-hydroxyquinoline derivative. This guide provides a mechanistic understanding of its hazards and a field-proven, self-validating protocol for its safe, compliant disposal.

Chemical Profiling and Mechanistic Causality

To properly dispose of a compound, we must first understand its reactivity. The nitro group (-NO2) on the quinoline ring is highly electron-withdrawing and susceptible to rapid reduction, while the 8-hydroxyl group acts as a potent bidentate chelator for transition metals.

Mechanistic Causality of Disposal Rules:

  • Recalcitrance in Aqueous Systems: Nitroaromatics are notoriously resistant to standard municipal wastewater treatment. They require advanced oxidation, sonolysis, or specialized biological degradation (e.g., using nitroreductases) to break the stable aromatic ring (1)[1]. Furthermore, 8-hydroxyquinolines are toxic to aquatic life due to their ability to disrupt metal homeostasis. Therefore, there is an absolute prohibition on drain disposal for this compound.

  • Incompatibility with Reducing Agents: The nitro group can undergo exothermic reduction to an amine when exposed to reducing agents (e.g., sodium borohydride, zinc dust). Mixing this waste with reducing chemical streams can lead to thermal runaway and container rupture (2)[2].

Table 1: Quantitative Data & Hazard Profile

Property / ParameterValue / SpecificationMechanistic Implication
CAS Number 2091665-74-4Unique identifier for tracking and manifesting ().
Molecular Formula C10H8N2O3High nitrogen/oxygen content; potential for energetic reactions (3)[3].
Molecular Weight 204.18 g/mol Used for calculating stoichiometric neutralization if part of a reaction mixture.
Primary Hazards Acute Tox. 4, Skin Irrit. 2, Eye Irrit. 2Requires stringent barrier protection (nitrile/neoprene) to prevent systemic absorption (4)[4].

Table 2: Disposal Compatibility Matrix

Waste StreamApproved Primary ContainerIncompatible MaterialsFinal Treatment Modality
Solid Powder HDPE (Double-bagged)Strong reducing agents, alkali metalsHigh-Temp Incineration (>1000°C)
Organic Liquid PTFE-lined Glass JugAqueous acids/bases, oxidizersSolvent Blending & Incineration
Aqueous Rinsate Polyethylene CarboyConcentrated organicsAdvanced Oxidation / Sonolysis

Self-Validating Disposal Protocol

This step-by-step methodology ensures that every action is verified before proceeding to the next, creating a closed-loop safety system that prevents unaccounted accumulation and dangerous chemical incompatibilities (5)[5].

Step 1: Waste Segregation & Compatibility Verification

  • Action: Separate 5-Methyl-7-nitroquinolin-8-ol waste into distinct streams: Solid (powders, contaminated pipette tips) and Liquid (dissolved in organic solvents like DMSO or DCM).

  • Validation Check (The Aliquot Test): Before combining new liquid waste into an existing bulk waste carboy, extract a 1 mL aliquot of the bulk waste and mix it with 1 mL of the new waste in a fume hood. Monitor for temperature spikes or gas evolution for 5 minutes. Proceed only if the mixture remains thermally stable.

Step 2: Primary Containment & Mass Balancing

  • Action: Transfer solid waste into a high-density polyethylene (HDPE) container. For liquids, use a compatible glass or PTFE-lined solvent jug.

  • Validation Check (Mass Balance): Weigh the container before and after the addition. Cross-reference the weight delta with your laboratory's chemical inventory log. This ensures no toxic material is unaccounted for or lost to the environment.

  • Labeling: Apply GHS-compliant labels immediately, explicitly stating: "Hazardous Waste: 5-Methyl-7-nitroquinolin-8-ol / Nitroaromatic / Toxic / Eye Irritant".

Step 3: Secondary Containment & Storage

  • Action: Place the primary container in a secondary containment tray capable of holding 110% of the primary vessel's volume. Store in a cool, dry, well-ventilated hazardous waste accumulation area, strictly isolated from heavy metals and reducing agents.

  • Validation Check: Inspect the secondary containment weekly. A completely dry tray visually validates the structural integrity of the primary vessel.

Step 4: Final Manifesting and Incineration

  • Action: Contract a licensed hazardous waste disposal facility. The required destruction method is high-temperature chemical incineration equipped with an afterburner and scrubber to capture NOx emissions.

  • Validation Check: Obtain and archive the Certificate of Destruction (CoD) from the vendor. The CoD closes the chain of custody, validating that the material was fully mineralized and not illegally landfilled.

Spill Response Workflow

In the event of an accidental release during disposal preparation, execute the following protocol:

  • Isolate: Evacuate personnel from the immediate vicinity and maximize fume hood ventilation. Don heavy-duty nitrile gloves, chemical safety goggles, and a lab coat.

  • Absorb (Do Not Sweep Dry): Do not use combustible materials (like paper towels) for concentrated nitroaromatics. Cover the spill with an inert, non-combustible absorbent (e.g., vermiculite or diatomaceous earth) to prevent aerosolization of the toxic powder.

  • Collect: Scoop the absorbed mixture using non-sparking tools and place it into a dedicated, wide-mouth HDPE hazardous waste bucket.

  • Decontaminate: Wash the spill surface with a mild alkaline detergent, followed by water. Collect all rinsate as hazardous aqueous waste.

Process Visualization

G Start Waste Generation: 5-Methyl-7-nitroquinolin-8-ol State Determine Physical State Start->State Solid Solid Waste (Powders, Consumables) State->Solid Liquid Liquid Waste (Solvent Mixtures) State->Liquid SolidCont Seal in HDPE Container (Double Bagged) Solid->SolidCont LiquidCont Segregate: Halogenated vs. Non-Halogenated Liquid->LiquidCont Label Apply GHS Labels: Nitroaromatic / Toxic SolidCont->Label LiquidCont->Label Incinerate Licensed Incineration (NOx Scrubber Required) Label->Incinerate

Workflow for the segregation, packaging, and disposal of 5-Methyl-7-nitroquinolin-8-ol waste.

References

  • Sigma-Aldrich. "5-Methyl-7-nitroquinolin-8-ol | 2091665-74-4".

  • BLD Pharm. "2091665-74-4 | 5-Methyl-7-nitroquinolin-8-ol". 3

  • MDPI. "Biological Treatment of Nitroaromatics in Wastewater". 1

  • TCI Chemicals. "SAFETY DATA SHEET: 8-Hydroxy-5-nitroquinoline".4

  • DTIC. "Sonolysis of Nitroaromatic Compounds: 1,3-Dinitrobenzene and Nitrobenzene". 2

  • NSTA. "Biological/Chemical Waste Management". 5

Sources

Handling

Personal protective equipment for handling 5-Methyl-7-nitroquinolin-8-ol

As a Senior Application Scientist, I approach laboratory safety not merely as a checklist of compliance, but as an exercise in applied mechanistic toxicology. To handle 5-Methyl-7-nitroquinolin-8-ol (CAS: 2091665-74-4) s...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach laboratory safety not merely as a checklist of compliance, but as an exercise in applied mechanistic toxicology. To handle 5-Methyl-7-nitroquinolin-8-ol (CAS: 2091665-74-4) safely, we must first understand why it is hazardous.

This guide provides a comprehensive, causality-driven framework for the safe handling, operational workflows, and disposal of this specific 8-hydroxyquinoline derivative, ensuring that your laboratory protocols are both scientifically sound and self-validating.

Mechanistic Toxicology: The Causality Behind the Hazards

5-Methyl-7-nitroquinolin-8-ol belongs to the substituted 8-hydroxyquinoline (8-HQ) family[1]. While unmodified 8-HQ is a known metal chelator, the addition of the methyl and nitro groups significantly increases the molecule's lipophilicity[2]. This structural modification allows the compound to rapidly permeate cellular lipid bilayers.

Once intracellular, the compound acts as a potent ionophore, chelating divalent and trivalent metal ions such as copper (Cu²⁺), zinc (Zn²⁺), and iron (Fe³⁺)[3]. The resulting lipophilic metal-ligand complexes undergo aberrant redox cycling, generating massive amounts of Reactive Oxygen Species (ROS)[4]. This oxidative stress triggers extensive endoplasmic reticulum (ER) vacuolization, ultimately leading to paraptotic (non-apoptotic) cell death[5].

Because this compound is specifically engineered to cross biological membranes and disrupt metalloenzymes, dermal and inhalation exposure must be strictly prevented . Standard "nuisance dust" precautions are insufficient; the PPE and handling protocols must reflect its cytotoxic and redox-active nature.

ToxicityPathway Compound 5-Methyl-7-nitroquinolin-8-ol Exposure Chelation Intracellular Metal Chelation (Cu²⁺, Zn²⁺, Fe³⁺) Compound->Chelation Cellular Entry Redox Redox Cycling of Metal Complexes Chelation->Redox Cu/Fe binding ROS Reactive Oxygen Species (ROS) Generation Redox->ROS Oxidative Stress ER Endoplasmic Reticulum Vacuolization ROS->ER Organelle Damage Death Paraptotic Cell Death (Non-apoptotic) ER->Death Cytotoxicity

Mechanistic pathway of 5-Methyl-7-nitroquinolin-8-ol toxicity via metal chelation and ROS.

Hazard Profile and Quantitative Data

Before initiating any operational workflow, personnel must review the quantitative and categorical hazard data. As a nitro-substituted quinolinol, the compound exhibits acute toxicity across multiple exposure routes[6][7].

Table 1: Chemical Identity & GHS Hazard Summary

Property / CategorySpecification
Chemical Name 5-Methyl-7-nitroquinolin-8-ol
CAS Number 2091665-74-4
Molecular Formula C₁₀H₈N₂O₃
Molecular Weight 204.18 g/mol
GHS Hazard Statements H302 (Harmful if swallowed), H315 (Skin irritation), H319 (Serious eye irritation), H335 (Respiratory irritation)
Physical State Solid (Powder)

Mandatory Personal Protective Equipment (PPE)

The selection of PPE is dictated by the compound's high lipophilicity and its physical state as a fine, easily aerosolized powder.

Table 2: Mechanistic Justification for PPE Selection

PPE CategorySpecificationMechanistic Justification
Ocular Snug-fitting chemical safety goggles (ANSI Z87.1+).Prevents corneal damage from lipophilic particulate absorption. Safety glasses are insufficient against airborne dust.
Dermal (Hands) Double-layered Nitrile gloves (≥0.11 mm thickness).Nitrile resists non-polar permeation better than latex. Double-gloving ensures integrity if the outer layer is compromised by solvents (e.g., DMSO) used during compounding.
Dermal (Body) Impermeable, static-resistant lab coat with knit cuffs.Nitro-aromatics can be sensitive to static. Knit cuffs prevent electrostatic clinging of cytotoxic dust to exposed wrists.
Respiratory N95/P100 particulate respirator OR mandatory handling in a Class II BSC / Fume Hood.Mitigates the inhalation of aerosolized redox-active chelators, preventing direct deposition into the pulmonary alveoli.

Operational Workflows & Handling Protocols

To ensure trustworthiness, every protocol must be a self-validating system. This means incorporating physical or visual checks that confirm the safety measure is actively working before proceeding to the next step.

Protocol A: Safe Weighing and Transfer
  • Environmental Validation: Turn on the chemical fume hood. Self-Validation Step: Hold a delicate tissue (e.g., Kimwipe) at the base of the sash; visual inward deflection confirms active negative pressure.

  • Static Mitigation: Wipe the exterior of the chemical container and the weighing spatulas with a static-dissipative cloth. This prevents the fine powder from repelling off the spatula and aerosolizing.

  • PPE Verification: Don double nitrile gloves. Inspect the outer glove for micro-tears by trapping air and squeezing.

  • Transfer: Use a V-shaped anti-static weigh boat. Transfer the solid slowly.

  • Decontamination: Once the desired mass is achieved, immediately cap the source bottle. Wipe the exterior of the weigh boat and the balance pan with a solvent-dampened wipe (70% Ethanol or Isopropanol) to capture any micro-spills.

Protocol B: Solution Compounding

Because 8-hydroxyquinoline derivatives have low aqueous solubility, they are typically reconstituted in organic solvents like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)[8].

  • Solvent Hazard Recognition: DMSO rapidly penetrates the skin and will carry dissolved 5-Methyl-7-nitroquinolin-8-ol directly into the bloodstream.

  • Addition: Add the solvent to the powder inside the fume hood. Do not add powder to the solvent, as displaced air can eject particulates.

  • Dissolution: Cap the vial tightly and vortex. Self-Validation Step: Invert the vial and visually inspect the bottom for undissolved crystalline residue. A completely clear, colored solution confirms full dissolution and mitigates the risk of handling heterogeneous slurries.

Spill Response and Disposal Plans

In the event of a spill, standard sweeping will aerosolize the compound, drastically increasing inhalation risks.

Immediate Spill Response Protocol
  • Containment: If a powder spill occurs outside the hood, immediately evacuate personnel from the immediate vicinity to allow aerosols to settle.

  • Wet-Down (Self-Validating Step): Do not sweep dry powder. Gently mist the spill with a low-volatility solvent (like water or a 10% alcohol solution) using a spray bottle. Validation: The powder will visibly clump and darken, confirming that aerosolization risk has been neutralized.

  • Absorption: Cover the wetted spill with damp paper towels or an inert absorbent pad.

  • Collection: Use a disposable plastic scoop to lift the absorbed material. Place it into a designated, sealable hazardous waste bag.

  • Surface Decontamination: Wash the area with a detergent solution, followed by a 70% ethanol wipe to remove lipophilic residues.

Disposal Plan
  • Solid Waste: All contaminated consumables (gloves, weigh boats, wipes) must be placed in a sealed biohazard/chemical waste container designated for Incineration .

  • Liquid Waste: Solutions containing 5-Methyl-7-nitroquinolin-8-ol must be collected in compatible, clearly labeled halogenated/non-halogenated solvent waste carboys (depending on the solvent used).

  • Environmental Warning: Never flush this compound down the drain. As a potent metal chelator, it exhibits severe aquatic toxicity and will disrupt microbial ecosystems in water treatment facilities[8].

HandlingWorkflow Start Risk Assessment & Fume Hood Prep PPE Don Mandatory PPE (Nitrile, Goggles, Coat) Start->PPE Handle Chemical Handling & Weighing PPE->Handle Spill Spill Occurs? Handle->Spill Contain Contain & Absorb (Wet powder first) Spill->Contain Yes Dispose Hazardous Waste Disposal (Incineration) Spill->Dispose No Contain->Dispose

Standard operational workflow for handling and spill response of 5-Methyl-7-nitroquinolin-8-ol.

References

  • National Institutes of Health (NIH) / PMC. "8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications."[Link]

  • Journal of Medicinal Chemistry (ACS Publications). "Copper-Dependent Cytotoxicity of 8-Hydroxyquinoline Derivatives Correlates with Their Hydrophobicity and Does Not Require Caspase Activation."[Link]

  • National Institutes of Health (NIH) / PMC. "Relation of Metal-Binding Property and Selective Toxicity of 8-Hydroxyquinoline Derived Mannich Bases Targeting Multidrug Resistant Cancer Cells."[Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.